2-Amidinopyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYBABLVXXFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621166 | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-40-6 | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amidinopyrimidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Amidinopyrimidine hydrochloride (CAS No: 138588-40-6), a versatile heterocyclic intermediate pivotal in contemporary drug discovery and development. This document delineates the fundamental physicochemical properties, detailed synthetic methodologies, chemical reactivity, and critical applications of this compound, with a particular focus on its role as a pharmacophore in kinase inhibitor development. Authored from the perspective of a senior application scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to support researchers, medicinal chemists, and process development scientists. We will explore its function as a key building block for targeted therapeutics, provide robust experimental protocols, and discuss its strategic importance in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of the 2-Amidinopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib[1]. The introduction of an amidine group at the 2-position creates 2-Amidinopyrimidine, a molecule with a unique electronic and structural profile. The amidine moiety, a strong basic group, can act as a potent hydrogen bond donor and can exist in a protonated, cationic form under physiological conditions. This feature is crucial for establishing high-affinity interactions with biological targets, particularly the hinge region of protein kinases.
This compound, the salt form, offers enhanced stability and improved handling properties, making it an ideal starting material for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension[2]. Beyond this established role, the scaffold is a subject of intensive research for developing novel anticancer, antimicrobial, and anti-inflammatory agents[2][3]. This guide aims to provide a comprehensive technical resource to unlock the full potential of this versatile building block.
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.
Structural and General Properties
The core structure consists of a pyrimidine ring functionalized with a carboximidamide (amidine) group at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility.
| Property | Value | Source |
| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | --INVALID-LINK--[4] |
| CAS Number | 138588-40-6 | --INVALID-LINK--[4] |
| Molecular Formula | C₅H₇ClN₄ | --INVALID-LINK--[4] |
| Molecular Weight | 158.59 g/mol | --INVALID-LINK--[4] |
| Appearance | White to Off-White Solid/Powder | --INVALID-LINK--[5] |
| Melting Point | 180-183 °C (Sublimation) | --INVALID-LINK--[6] |
Solubility Profile
As a hydrochloride salt of a basic compound, its solubility is pH-dependent. Precise quantitative data is not widely published, but a qualitative profile can be established.
-
Water & Polar Protic Solvents: The hydrochloride salt structure confers good solubility in water and polar protic solvents like methanol and ethanol. The protonated amidinium and pyrimidine nitrogens can readily form hydrogen bonds.
-
Polar Aprotic Solvents: It is reported to be slightly soluble in DMSO and methanol[6].
-
Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexanes, toluene, and diethyl ether, a common characteristic for polar salts[7].
Expert Insight: For reaction chemistry, DMSO or DMF can be effective solvents. For purification via crystallization, a mixed solvent system, such as ethanol/ether, can be employed to modulate solubility and induce precipitation. For stock solutions in biological assays, aqueous buffers or DMSO are typically used.
Acidity and Basicity (pKa)
-
Pyrimidine Ring: The pKa of pyrimidine itself is approximately 1.3. Electron-withdrawing groups typically lower this value.
-
Amidine Group: The guanidinium group in guanidine hydrochloride has a pKa of ~13.5. The amidine group is a similarly strong base.
The protonation site is the highly basic amidine group. The pKa of the conjugate acid (the amidinium ion) is expected to be high, likely in the range of 10-12, making the parent compound a strong base. This high basicity is a key feature, enabling it to remain protonated and form strong ionic and hydrogen-bond interactions at physiological pH.
Synthesis and Characterization
The synthesis of 2-amidinopyrimidines generally follows the principle of constructing the pyrimidine ring through condensation reactions[8]. A common and efficient method involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a guanidine derivative.
Representative Synthetic Workflow
While a specific protocol for this compound is not widely published, a reliable synthesis can be adapted from the well-established Pinner reaction, which converts a nitrile to an imidate, followed by reaction with an amine source. A more direct approach starts from a pyrimidine precursor. The following workflow is a representative method adapted from the synthesis of the closely related analog, pyridine-2-carboximidamide hydrochloride[9].
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted for the synthesis of the target compound based on established methods for analogous amidines[9]. Causality: The use of anhydrous conditions is critical in Step 1 to prevent the hydrolysis of the nitrile and the resulting imidate ester back to the amide.
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or solution in ether)
-
Ammonia (gas or solution in methanol)
-
Sodium Sulfate or Magnesium Sulfate (for drying)
Step 1: Synthesis of Methyl pyrimidine-2-carboximidate hydrochloride
-
Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in anhydrous ether. Rationale: The acid catalyzes the addition of methanol across the nitrile triple bond.
-
Seal the flask and allow the mixture to stir at room temperature for 18-24 hours. The product, an imidate salt, will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to this compound
-
Suspend the methyl pyrimidine-2-carboximidate hydrochloride (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in methanol (2.0-3.0 eq) dropwise. Rationale: Ammonia displaces the methoxy group of the imidate to form the amidine.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude residue is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/ether).
Self-Validation: The final product should be a white to off-white solid. Its identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should align with the literature value (180-183 °C).
Analytical Characterization: A Predictive Approach
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
H5 (Triplet, ~7.4-7.6 ppm): This proton is coupled to both H4 and H6, appearing as a triplet.
-
H4, H6 (Doublet, ~8.8-9.0 ppm): These two equivalent protons are coupled to H5, appearing as a doublet. They are shifted significantly downfield due to the deshielding effect of the two adjacent ring nitrogens.
-
-NH₂ (Broad Singlet, ~9.2-9.6 ppm): The protons of the amidine group are exchangeable and typically appear as a broad singlet. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent. The protonated nature of the amidinium hydrochloride will shift these protons significantly downfield.
Rationale for Prediction: The chemical shifts are estimated based on data for pyrimidine and 2-aminopyrimidine[10][11]. The pyrimidine protons (H4, H5, H6) form a characteristic AX₂ system. The strongly electron-withdrawing amidinium group at C2 will further deshield the adjacent H4 and H6 protons. The NH protons of the amidinium salt are expected to be significantly deshielded due to the positive charge and hydrogen bonding with the solvent and counter-ion.
Applications in Medicinal Chemistry and Drug Development
The 2-amidinopyrimidine scaffold is a powerful "hinge-binder" motif, particularly for protein kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the amidine group can form multiple hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of kinases.
Mechanism of Action: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation[9]. Dysregulation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms[12]. Consequently, JAK2 has become a major therapeutic target. Numerous 2-aminopyrimidine derivatives have been developed as potent and selective JAK2 inhibitors[1][13][14].
The 2-amidinopyrimidine core acts as a scaffold that anchors the inhibitor in the ATP binding site. The key interactions typically involve:
-
Hinge Binding: One of the pyrimidine ring nitrogens and an exocyclic amino/amidine group form canonical hydrogen bonds with the hinge region of the kinase.
-
Hydrophobic Pockets: Substituents on the pyrimidine ring can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
Caption: Inhibition of the JAK-STAT pathway by a 2-Amidinopyrimidine derivative.
This diagram illustrates how a 2-amidinopyrimidine-based inhibitor can block the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade is the therapeutic mechanism for treating diseases driven by overactive JAK/STAT signaling[1][7].
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. The Globally Harmonized System (GHS) classifications provide a summary of its potential hazards.
GHS Hazard Statements (from PubChem): [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere[5].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically important building block in modern medicinal chemistry. Its robust physicochemical properties, well-defined reactivity, and proven utility as a pharmacophore for high-value targets like protein kinases make it an indispensable tool for drug discovery scientists. The strong basicity of the amidine group, combined with the versatile chemistry of the pyrimidine core, provides a powerful platform for generating libraries of compounds with tunable potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and a clear rationale for its application in targeting disease pathways like JAK-STAT. As the demand for targeted therapeutics continues to grow, the strategic application of scaffolds like this compound will be crucial in developing the next generation of innovative medicines.
References
- 1. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]
- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amidinopyrimidine hydrochloride chemical structure and analysis
An In-Depth Technical Guide to 2-Amidinopyrimidine Hydrochloride: Structure, Synthesis, and Analysis
Introduction
In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as cornerstones for innovation. This compound (CAS No: 138588-40-6) is a preeminent example of such a "privileged structure."[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical structure, synthesis, and analysis. The molecule features a pyrimidine ring—a fundamental component of nucleobases—substituted with a protonated amidine group, a powerful functional group known for its ability to form key interactions with biological targets.[1]
This compound is not merely an academic curiosity; it is a versatile and critical building block in the synthesis of a wide array of biologically active agents.[3] Its derivatives have shown significant potential as antimicrobial and anticancer agents, and it serves as a key intermediate in the production of approved pharmaceuticals, most notably Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension.[2][4] This guide moves beyond simple data recitation to explain the causality behind experimental choices, providing a self-validating framework for its application in the laboratory.
Part 1: Molecular Architecture and Physicochemical Profile
The efficacy of this compound as a pharmacophore and synthetic intermediate is rooted in its distinct molecular architecture. The structure consists of a nitrogen-rich pyrimidine ring, which is bioisosteric to purine systems, attached to an amidinium group at the C2 position. The amidine group, being protonated in the hydrochloride salt form, is a strong hydrogen bond donor and can engage in crucial salt-bridge interactions with enzymatic targets like kinases.[1] The multiple nitrogen atoms within the pyrimidine ring and the amidine moiety also provide numerous coordination sites for applications in coordination chemistry.[1]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference. Purity levels are typically ≥98% from commercial suppliers.[5]
| Property | Value | Reference(s) |
| CAS Number | 138588-40-6 | [1][5][6][7] |
| Molecular Formula | C₅H₇ClN₄ | [5][6][7] |
| Molecular Weight | 158.59 g/mol | [1][5][7] |
| Appearance | White to off-white powder or crystals | [5][6] |
| Melting Point | 180-190 °C (may sublime) | [5][6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [5][6] |
| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | [7] |
Part 2: Synthesis and Mechanistic Rationale
The construction of the 2-amidinopyrimidine core is most efficiently achieved through a cyclocondensation reaction. This strategy is a cornerstone of heterocyclic chemistry, leveraging the reaction between a dinucleophile and a dielectrophile to form the stable pyrimidine ring.
Core Synthetic Strategy: Pinner Reaction and Cyclization
A prevalent and reliable method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[1] The guanidine molecule provides the N-C-N fragment that will become N1, C2, and the amino group of the final product. The subsequent treatment with hydrochloric acid ensures the formation of the stable, crystalline hydrochloride salt, which simplifies purification and handling.[1]
Caption: Generalized workflow for the synthesis of 2-Amidinopyrimidine HCl.
Experimental Protocol: Representative Synthesis
This protocol describes a common laboratory-scale synthesis. The choice of a strong, non-nucleophilic base like sodium methoxide is critical to deprotonate the guanidine, activating it for the condensation reaction without competing in side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) in anhydrous methanol.
-
Base Addition: To this solution, add sodium methoxide (1.1 eq) portion-wise while stirring under an inert atmosphere (e.g., Nitrogen or Argon). The formation of a sodium chloride precipitate will be observed.
-
Causality: Sodium methoxide is a strong enough base to liberate the free guanidine base, which is the active nucleophile required for the subsequent cyclization. Using a slight excess ensures complete conversion.
-
-
Reactant Addition: Add a 1,3-dicarbonyl synthetic equivalent, such as malondialdehyde tetramethyl acetal (1.0 eq), to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 2-amidinopyrimidine free base.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.
-
Causality: The hydrochloride salt is typically much more crystalline and less hygroscopic than the free base, facilitating easier handling, purification by filtration, and long-term storage.
-
-
Final Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Part 3: Comprehensive Analytical Workflow
A robust analytical strategy is non-negotiable for verifying the identity, structure, and purity of any synthetic compound. For this compound, a multi-technique approach is required for a self-validating and trustworthy characterization.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 138588-40-6 [chemicalbook.com]
- 7. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Amidinopyrimidine Hydrochloride Scaffold: From Synthesis Challenges to a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amidinopyrimidine hydrochloride is a pivotal molecular scaffold in modern drug discovery, valued for its role as a versatile intermediate in synthesizing complex therapeutic agents.[1][2] Its structure, featuring a pyrimidine core with an amidine substituent, provides a unique combination of hydrogen bonding capabilities and chemical reactivity, making it a privileged fragment in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the synthesis and background of this compound. We will deconstruct the primary synthetic challenges, focusing on the crucial preparation of the 2-cyanopyrimidine precursor and its subsequent conversion via the Pinner reaction. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this high-value intermediate in their drug development pipelines.
Introduction: The Strategic Importance of the 2-Amidinopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases in DNA and RNA.[5] In medicinal chemistry, this structural motif is prized for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[3] The addition of an amino group at the C2 position further enhances these properties, making 2-aminopyrimidine derivatives a cornerstone of numerous approved drugs, including anticancer agents like Imatinib and Palbociclib.[6][7]
2-Amidinopyrimidine builds upon this foundation. The amidine group (-C(=NH)NH2) is a strong basic moiety and an excellent hydrogen bond donor and acceptor, often serving as a bioisostere for guanidine. This functionality allows molecules incorporating this scaffold to form robust, specific interactions within the active sites of enzymes, particularly kinases, making it a valuable component in the design of targeted inhibitors.[8] The compound's most notable application is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension, highlighting its industrial and pharmaceutical significance.[1][4] The journey to accessing this vital building block, however, is a tale of overcoming significant synthetic hurdles, primarily centered on the efficient installation of a carbon-based functional group at the C2 position of the electron-deficient pyrimidine ring.
The Precursor Challenge: Convergent Strategies for 2-Cyanopyrimidine Synthesis
The most strategically sound pathway to this compound is through the conversion of its corresponding nitrile, 2-cyanopyrimidine. The nitrile group serves as a stable and readily available precursor for the amidine functionality via the classical Pinner reaction. However, the synthesis of 2-cyanopyrimidine itself is non-trivial. Direct nucleophilic substitution of a leaving group (like a halogen) at the C2 position of the pyrimidine ring with a cyanide source is notoriously difficult due to the electron-deficient nature of the heterocycle, which often leads to undesired side reactions rather than substitution.[9] This has necessitated the development of several indirect, multi-step strategies.
Synthetic Overview: Key Routes to 2-Cyanopyrimidine
The primary methodologies for synthesizing 2-cyanopyrimidine can be broadly categorized based on the starting material and the strategy used to introduce the cyano group. The most common and scalable approaches involve:
-
Displacement from Activated Precursors: Starting with a 2-halopyrimidine and converting it into a more reactive intermediate that is susceptible to cyanide displacement.[9]
-
Oxidation and Displacement of Thioethers: Beginning with an easily accessible 2-(methylthio)pyrimidine, which is oxidized to a sulfone, creating an excellent leaving group that is readily displaced by cyanide.[10][11]
-
Functional Group Transformation: Converting a C2 methyl group into a nitrile via nitrosation and dehydration, avoiding the use of highly toxic cyanide salts.[12]
The following sections detail the causality and experimental protocols for the most field-proven of these methods.
Method A: Synthesis from 2-Methylthiopyrimidine
This is one of the most reliable and high-yielding routes, starting from the readily available thiobarbituric acid. The thioether at the C2 position acts as a masked leaving group, which can be activated through oxidation.
Caption: Workflow for 2-Cyanopyrimidine from Thiobarbituric Acid.
Step 1: Oxidation of 2-Methylthiopyrimidine
-
To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), acetic acid (0.25 g), and Na₂WO₄·2H₂O (0.67 g).
-
Add water (5 mL) and heat the mixture to 50-60 °C with uniform magnetic stirring.
-
Slowly add 30% hydrogen peroxide (50 g) dropwise over 1-2 hours, maintaining the reaction temperature between 70-80 °C.
-
After the addition is complete, maintain the temperature for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 0-5 °C and add a 10% aqueous sodium sulfite solution (50 mL) to quench excess peroxide.
-
Adjust the pH to 7-8 using a saturated sodium carbonate solution. The intermediate compound, 2-(methylsulfonyl)pyrimidine, will precipitate. Do not isolate.
Step 2: Cyano Substitution Reaction
-
To the slurry from the previous step, add acetonitrile (250 mL) and sodium cyanide (15 g).
-
Heat the mixture to 70-80 °C and stir for 4-6 hours.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL), wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under vacuum to yield 2-cyanopyrimidine as a solid.
The thioether group is a poor leaving group for nucleophilic aromatic substitution. Oxidation to the corresponding sulfone dramatically increases its leaving group ability. The sulfone group is strongly electron-withdrawing, which activates the C2 position towards nucleophilic attack by the cyanide ion. This "oxidation-displacement" strategy is a robust and self-validating system as the progress of both steps can be easily monitored by techniques like TLC or LC-MS, ensuring complete conversion before proceeding.[10][11]
Comparative Analysis of 2-Cyanopyrimidine Synthesis Routes
Different synthetic routes offer trade-offs in terms of yield, safety, and starting material availability.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Thioether Oxidation | 2-Methylthiopyrimidine | H₂O₂, Na₂WO₄, NaCN | High (~80-90%) | High yield, reliable, scalable. | Multi-step process. | [10][11] |
| From 2-Chloropyrimidine | 2-Chloropyrimidine | KCN, Pd Catalyst or Phase Transfer Catalyst | Low to Modest (21-27%) | Commercially available starting material. | Low yields, harsh conditions, side reactions common. | [9] |
| From 2-Methylpyrimidine | 2-Methylpyrimidine | Sodium Nitrite, POCl₃ | Good | Avoids use of highly toxic cyanide salts. | Requires handling of phosphorus oxychloride. | [12] |
This comparative data highlights why the thioether oxidation route is often preferred in a research and development setting where yield and reliability are paramount.
The Pinner Reaction: From Nitrile to Amidine Hydrochloride
With a reliable synthesis of 2-cyanopyrimidine established, the final transformation to this compound is achieved via the Pinner reaction. First described by Adolf Pinner in 1877, this reaction remains a cornerstone of amidine synthesis.[13][14] It is a two-stage process: first, the acid-catalyzed reaction of the nitrile with an alcohol to form a stable imino ester salt (a "Pinner salt"), followed by the reaction of this intermediate with ammonia to form the final amidine.[15][16]
Mechanistic Principles of the Pinner Reaction
The reaction proceeds through a well-defined, acid-catalyzed mechanism that ensures high fidelity and yield.
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Causality and Critical Parameters:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions.[14] Any water present will hydrolyze the highly reactive Pinner salt intermediate to form an ester, or the final amidine to a carboxamide, significantly reducing the yield.[15]
-
Acid Catalyst: Gaseous hydrogen chloride is bubbled through the solution. This protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[15]
-
Low Temperature: The formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C) because the imino ester hydrochloride is thermodynamically unstable and can rearrange to an amide at higher temperatures.[14]
Protocol: A Self-Validating Synthesis of this compound
This protocol describes a robust, one-pot procedure adapted from the principles of the Pinner reaction.
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
Procedure:
-
Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24-48 hours. The Pinner salt (ethyl 2-pyrimidinecarboximidate hydrochloride) will typically precipitate as a white solid.
-
Collect the Pinner salt by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
For the ammonolysis step, suspend the isolated Pinner salt in anhydrous ethanol at 0 °C.
-
Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature for 10-12 hours.[15]
-
The reaction mixture will become a slurry of ammonium chloride and the product. Concentrate the mixture under reduced pressure.
-
The resulting residue is triturated with a suitable solvent (e.g., a mixture of ethanol and ethyl acetate) to precipitate the desired this compound, which can be collected by filtration, washed with ethyl acetate, and dried. A 97% yield has been reported for this type of transformation.[15]
Discovery and Application Context
While a single "discovery" paper for this compound is not prominent, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry for biological applications. The development of reliable synthetic methods, like the Pinner reaction, was the critical enabling step that allowed medicinal chemists to incorporate the 2-amidinopyrimidine scaffold into drug candidates.[16]
The true value of this compound was realized as its utility as a versatile chemical intermediate became apparent.[1] Its structure presents two key reactive sites: the amidine group and the pyrimidine ring itself, allowing for sequential, controlled modifications to build molecular complexity. This versatility has been exploited in the synthesis of numerous compounds targeting a wide array of diseases, from cancer to infectious diseases and cardiovascular conditions.[4][17] The synthesis of Bosentan stands as a testament to its importance, where the 2-amidinopyrimidine core is a foundational piece of the final, complex drug molecule.[1]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis, while challenging, is achievable through logical, multi-step pathways that address the inherent reactivity of the pyrimidine core. The thioether oxidation route to the 2-cyanopyrimidine precursor, followed by a carefully controlled Pinner reaction, represents a robust and scalable strategy for its production. By understanding the mechanistic principles and critical parameters behind each synthetic step, researchers can confidently produce this high-value intermediate, unlocking its vast potential for developing the next generation of targeted therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 12. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 13. Pinner reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Pinner Reaction | NROChemistry [nrochemistry.com]
- 16. Pinner Reaction - Chempedia - LookChem [lookchem.com]
- 17. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amidinopyrimidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amidinopyrimidine hydrochloride (CAS Number: 138588-40-6), a versatile heterocyclic intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its physicochemical properties, explore logical synthesis pathways, and detail its critical applications in pharmaceutical development and materials science. Every section is designed to uphold the highest standards of scientific integrity, providing a self-validating framework of information for the discerning researcher.
Core Chemical Identity and Physicochemical Profile
This compound, systematically named pyrimidine-2-carboximidamide hydrochloride, is a key building block in organic synthesis.[1][2] Its structure, featuring a pyrimidine ring substituted with an amidine group, imparts a unique electronic and steric profile that makes it a valuable precursor for more complex molecules.[3] The hydrochloride salt form generally enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
Structural and Molecular Data
-
IUPAC Name: pyrimidine-2-carboximidamide;hydrochloride[2]
-
Synonyms: 2-Pyrimidinecarboximidamide hydrochloride, Pyrimidine-2-carboxamidine hydrochloride[2]
-
CAS Number: 138588-40-6[2]
-
Molecular Formula: C₅H₇ClN₄[2]
-
Molecular Weight: 158.59 g/mol [2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |
| Melting Point | 185-190°C | --INVALID-LINK-- |
| Boiling Point | 287.4°C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.39 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar solvents. (Inferred from 2-Aminopyrimidine) | --INVALID-LINK-- |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[4] | --INVALID-LINK-- |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a logical synthetic route can be inferred from established methods for preparing similar pyrimidine derivatives.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine salt.[3][5] For this compound, a plausible approach would be the reaction of malondialdehyde or a protected precursor with guanidine hydrochloride under acidic or basic conditions, followed by careful purification.
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Characterization: A Predictive Approach
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the amidinium group. The pyrimidine protons should appear as a doublet and a triplet in the aromatic region (δ 7.0-8.5 ppm). The amidinium protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the three distinct carbon atoms of the pyrimidine ring and the amidinium carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amidinium group (around 3100-3300 cm⁻¹), C=N stretching of the pyrimidine ring and amidine group (around 1600-1680 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₆N₄) at m/z 122.13.
Key Applications in Research and Development
This compound serves as a crucial intermediate in several areas of chemical synthesis, most notably in the pharmaceutical industry.
Intermediate in the Synthesis of Bosentan
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[6][7]
Diagram: Role in Bosentan Synthesis
Caption: The role of this compound in the synthesis of Bosentan.
Representative Experimental Protocol for Bosentan Synthesis Intermediate Step:
This protocol is a representative procedure compiled from general principles of similar reactions found in the patent literature. It should be adapted and optimized for specific laboratory conditions.
-
To a solution of a suitably substituted pyrimidine derivative in an appropriate aprotic solvent (e.g., DMF or NMP), add this compound and a non-nucleophilic base (e.g., DIEA or K₂CO₃).
-
Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired intermediate.
Potential in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[8][9] Derivatives of 2-aminopyrimidine have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] This suggests that this compound is a valuable starting material for the synthesis of novel therapeutic agents. Its amidine group can participate in hydrogen bonding and salt-bridge interactions with biological targets, such as enzyme active sites.[8]
Application in Materials Science: Perovskite Solar Cells
Recent research has highlighted the potential of pyrimidine-containing compounds as passivating agents for perovskite solar cells.[10] These agents can heal defects at the surface and grain boundaries of the perovskite film, reducing non-radiative recombination and improving the efficiency and stability of the solar cells.[11][12] The nitrogen atoms in the pyrimidine ring can coordinate with uncoordinated lead ions, a common defect in perovskite materials. While studies have used the related 2-aminopyridine, the structural similarities suggest that this compound could also be an effective passivating agent.[10]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Stability: As a hydrochloride salt, it is generally stable under standard laboratory conditions. However, like many amine salts, it may be hygroscopic. Prolonged exposure to moisture and light should be avoided.
Protocol for a Forced Degradation Study:
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[13][14]
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound in a controlled oven at a temperature below its melting point (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).
Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC with a photodiode array detector, to quantify the parent compound and detect any degradation products.[15]
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
This compound is a chemical intermediate with significant potential in both pharmaceutical synthesis and materials science. Its well-defined physicochemical properties and reactive functional groups make it a versatile building block for the creation of complex and valuable molecules. This guide has provided a comprehensive overview of its properties, a logical approach to its synthesis and characterization, and detailed insights into its key applications. By adhering to the principles of scientific integrity and providing practical, field-proven insights, this document serves as a valuable resource for researchers and developers working with this important compound.
References
- 1. pyrimidine-2-carboximidamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 4. 2-Pyrimidinecarboximidamide | C5H6N4 | CID 9794060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 6. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Imperfections and their passivation in halide perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
The Role of 2-Amidinopyrimidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
2-Amidinopyrimidine hydrochloride has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility as a building block for a diverse range of therapeutic agents. Its unique structural features, particularly its ability to act as a bioisostere for guanidine and amidine moieties, have positioned it as a privileged structure in drug design. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound. We will explore its critical role in the development of enzyme inhibitors, including serine proteases and kinases, and its application in crafting novel antimicrobial and antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile compound.
Introduction to this compound
This compound is a heterocyclic compound that has garnered significant interest within the pharmaceutical and material science sectors.[1] Its structure, which features a pyrimidine ring substituted with an amidine group, provides a unique combination of hydrogen bonding capabilities and electronic properties, making it an invaluable scaffold for medicinal chemists.[2][3]
Chemical Identity and Physicochemical Properties
The fundamental structure of this compound is key to its utility. The pyrimidine core is a well-established pharmacophore, while the amidine group offers crucial hydrogen bond donor and acceptor sites, allowing for strong and specific interactions with biological targets.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | PubChem[4][5] |
| CAS Number | 138588-40-6 | ChemicalBook[6] |
| Molecular Formula | C₅H₇ClN₄ | PubChem[4] |
| Molecular Weight | 158.59 g/mol | PubChem[4][7] |
| Appearance | White to Off-White Solid | ChemicalBook[6] |
| Melting Point | 180-183 °C (Sublimation) | ChemicalBook[6] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[6] |
Significance in Medicinal Chemistry
The true value of this compound lies in its role as a "privileged structure." This term is reserved for molecular scaffolds that can bind to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The 2-aminopyrimidine scaffold, a close relative and often a synthetic precursor, is present in several FDA-approved anticancer drugs, including Imatinib and Palbociclib, highlighting the therapeutic potential of this chemical class.[2][8][9]
The dual nucleophilic character of this compound allows it to participate in a wide range of chemical reactions, facilitating the synthesis of diverse and complex molecules.[1] This versatility makes it a crucial intermediate in the synthesis of pharmaceuticals like Bosentan, a drug used to treat pulmonary arterial hypertension.[1][3]
Synthesis and Reactivity
The synthesis of 2-amidinopyrimidine and its derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of a β-dicarbonyl compound with guanidine.[10] This approach allows for significant structural diversity by varying the substituents on the dicarbonyl starting material.
A Representative Synthetic Route
A frequently employed synthesis involves the cyclocondensation of an appropriate precursor with guanidine hydrochloride. For instance, the reaction of an alkynyl ketone with guanidine hydrochloride in the presence of a base like sodium carbonate can yield the desired 2-aminopyrimidine core.[11]
Caption: General synthetic scheme for 2-amidinopyrimidine derivatives.
Key Reactions and Mechanistic Insights
The reactivity of the 2-amidinopyrimidine scaffold is dominated by the nucleophilicity of the amino group and the pyrimidine ring nitrogens. These sites readily participate in substitution and condensation reactions, allowing for the facile introduction of various functional groups. This adaptability is critical for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates during the lead optimization process.[2]
Role as a Bioisostere and Pharmacophore
One of the most powerful applications of this compound in medicinal chemistry is its use as a bioisostere for the guanidine and amidine functional groups.
Bioisosteric Replacement of Guanidine and Amidine Moieties
Guanidines and amidines are common moieties in bioactive molecules, often involved in critical hydrogen bonding interactions with their biological targets. However, their high basicity can lead to poor oral bioavailability and unwanted side effects. The 2-amidinopyrimidine group serves as an excellent bioisostere, mimicking the hydrogen bonding pattern of guanidines while possessing a lower pKa. This strategic replacement can significantly improve the drug-like properties of a molecule.[12][13][14]
Caption: Bioisosteric relationship and resulting property improvements.
Therapeutic Applications and Target Interactions
The versatility of the 2-amidinopyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. It is a key component in the design of inhibitors for several important enzyme families.
Inhibition of Serine Proteases
Serine proteases are a large family of enzymes involved in numerous physiological processes, including blood coagulation, digestion, and inflammation.[15][16] Dysregulation of serine protease activity is implicated in many diseases, making them attractive drug targets.[17] The amidine group of 2-amidinopyrimidine can mimic the side chain of arginine, a common substrate residue for trypsin-like serine proteases. This makes the scaffold an excellent starting point for designing potent and selective serine protease inhibitors.[15][18] For example, inhibitors based on this scaffold have shown efficacy against TMPRSS2, a serine protease involved in the activation of influenza and coronaviruses.[18][19]
Targeting Kinases in Oncology
Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in kinase inhibitors.[2][20] By functionalizing the 2-amidinopyrimidine core, researchers have developed potent inhibitors of various kinases, including FLT3 and CDK9, which are important targets in acute myeloid leukemia and other malignancies.[21][22] Derivatives have also been developed as dual inhibitors targeting both ROS1 and ALK in non-small cell lung cancer.[23]
Modulating Guanine Deaminase and Other Enzymes
Guanine deaminase (GDA) is an enzyme involved in purine metabolism that catalyzes the deamination of guanine to xanthine.[24] Inhibition of GDA is a potential therapeutic strategy for managing hyperuricemia and gout, as it can reduce the production of uric acid.[25][26] The structural similarity of the 2-amidinopyrimidine core to the purine ring system makes it a promising scaffold for the development of GDA inhibitors. Additionally, derivatives of 2-aminopyrimidine have been investigated as inhibitors of β-glucuronidase, an enzyme linked to certain cancers and urinary tract infections.[8][9][27]
Antimicrobial and Antiviral Potential
The 2-amidinopyrimidine scaffold has shown promise in the development of novel antimicrobial agents.[10] Derivatives have demonstrated activity against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli.[2] The structural versatility of the scaffold allows for modifications to enhance efficacy and overcome resistance mechanisms.[2] Furthermore, as mentioned, its role in inhibiting proteases like TMPRSS2 underscores its potential in developing antiviral therapies.[18]
Experimental Protocols
To facilitate further research, this section provides representative protocols for the synthesis of a 2-amidinopyrimidine derivative and a general assay for evaluating enzyme inhibition.
Protocol for a Representative Synthesis of a 2-Aminopyrimidine Derivative
This protocol is adapted from a general procedure for the cyclocondensation of an alkynyl ketone with guanidine hydrochloride.[11]
Objective: To synthesize a 2-(2-aminopyrimidin-4-yl)-2,2-difluoro-1-phenylethanol derivative.
Materials:
-
Appropriate alkynyl ketone precursor (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium carbonate (1.6 eq)
-
Acetonitrile (MeCN)
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, ethyl acetate)
Procedure:
-
To a microwave vial, add the alkynyl ketone, guanidine hydrochloride, sodium carbonate, and acetonitrile.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for a total of 50 minutes (e.g., in two cycles of 20 and 30 minutes).[11]
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., heptane:ethyl acetate) to yield the final 2-aminopyrimidine derivative.
-
Characterize the final product using standard analytical techniques (NMR, MS, etc.).
Causality: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating. Sodium carbonate acts as the base required to neutralize the guanidine hydrochloride and facilitate the cyclization reaction.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a 2-amidinopyrimidine derivative against a target enzyme (e.g., a serine protease or kinase).
Objective: To determine the IC₅₀ value of a test compound against a specific enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate specific to the enzyme
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compound to each well. Include controls with DMSO only (no inhibitor) and a known potent inhibitor (positive control).
-
Add the enzyme solution (prepared in assay buffer) to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Self-Validation: The inclusion of both positive and negative (DMSO) controls is critical for validating the assay. The results from the positive control ensure the assay is sensitive to inhibition, while the negative control provides the baseline for 100% enzyme activity.
Future Outlook and Emerging Trends
The future of this compound in medicinal chemistry remains bright. Its established role as a privileged scaffold will continue to drive its use in the discovery of novel therapeutics. Emerging trends include its incorporation into dual-target inhibitors, which can offer synergistic effects and overcome drug resistance.[22] Furthermore, its application in developing agents for neglected diseases and new antiviral strategies is an area of active research. The continued exploration of its chemical space through combinatorial chemistry and advanced synthetic methodologies will undoubtedly uncover new generations of potent and selective drug candidates.
Conclusion
This compound is a testament to the power of a versatile chemical scaffold in drug discovery. Its ability to serve as a bioisostere for critical functional groups, combined with its synthetic tractability, has cemented its place in the medicinal chemist's toolbox. From oncology to infectious diseases, derivatives of this compound have demonstrated significant therapeutic potential by effectively modulating the activity of key biological targets. As our understanding of disease pathways deepens, the strategic application of the 2-amidinopyrimidine core will continue to fuel the development of innovative medicines for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|High-Purity Research Chemical [benchchem.com]
- 6. This compound CAS#: 138588-40-6 [m.chemicalbook.com]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Serine protease inhibitors (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Serine Protease Inhibitors Restrict Host Susceptibility to SARS-CoV-2 Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GDA guanine deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. New guanine deaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibitors of Guanine Deaminase for Hyperuricemia and Gout | Rutgers Research [research.rutgers.edu]
- 27. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Amidinopyrimidine Hydrochloride: Elucidation for Pharmaceutical and Materials Science Applications
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-amidinopyrimidine hydrochloride (C₅H₇ClN₄), a critical intermediate in pharmaceutical synthesis and a functional component in advanced materials.[1] Given the scarcity of publicly available, fully-assigned spectral data for this specific salt, this document serves as a foundational reference, synthesizing predicted data with established principles of spectroscopic interpretation and validated data from closely related structural analogs. We present a detailed examination of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes standardized experimental protocols, detailed interpretation of spectral features, and the scientific rationale behind the assignments. This guide is designed to empower researchers, chemists, and quality control professionals in the unambiguous identification, characterization, and utilization of this versatile compound.
Introduction: The Significance of this compound
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted at the C2 position with a protonated amidine group. Its importance is underscored by its role as a key building block in the synthesis of various high-value molecules, including pharmaceuticals like the endothelin receptor antagonist Bosentan.[1] Furthermore, its unique electronic and coordinating properties have led to its use in materials science, such as in the passivation of defects in perovskite solar cells.[1]
Accurate and comprehensive characterization of this intermediate is paramount for ensuring the purity, consistency, and ultimate success of these applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for confirming molecular structure, identifying functional groups, and detecting impurities. This guide establishes the expected spectroscopic signature of this compound.
Molecular Structure and Key Features
The structure combines a nitrogen-rich pyrimidine ring with a strongly basic amidinium group, which exists as a hydrochloride salt. The positive charge of the amidinium cation is delocalized across the three nitrogen atoms, influencing the electronic environment of the entire molecule.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound (C₅H₇ClN₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the hydrochloride salt form, analysis is typically performed in a polar deuterated solvent like DMSO-d₆ or D₂O. The protonation of the amidine group and the electron-withdrawing nature of the pyrimidine ring create a distinct and predictable pattern of chemical shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 298 K (25 °C).
-
¹H NMR: Acquire for 16-32 scans. Use a spectral width of approximately 12 ppm.
-
¹³C NMR: Acquire for 1024-2048 scans with proton decoupling. Use a spectral width of approximately 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals for the pyrimidine ring protons and a broad, exchangeable signal for the amidinium protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H4, H6 | ~8.9 - 9.1 | Doublet (d) | J = ~5.0 Hz | These protons are adjacent to ring nitrogens and the electron-withdrawing amidinium group, causing significant deshielding. They are coupled to H5. |
| H5 | ~7.5 - 7.7 | Triplet (t) | J = ~5.0 Hz | This proton is coupled to both H4 and H6, resulting in a triplet. It is less deshielded than H4/H6. |
| -C(=NH₂)NH₂⁺ | ~9.0 - 9.5 | Broad Singlet (br s) | - | Protons on nitrogen undergo rapid chemical exchange with each other and trace water in the solvent, leading to a broad, averaged signal. Their chemical shift is highly concentration and temperature dependent. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will display four signals corresponding to the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4, C6 | ~158 - 160 | These carbons are adjacent to two nitrogen atoms, resulting in strong deshielding and a downfield shift. |
| C2 | ~155 - 157 | This carbon is attached to three nitrogen atoms (two from the ring, one from the amidine group), but its shift is slightly upfield compared to C4/C6, a known phenomenon in some 2-substituted pyrimidines. |
| C5 | ~122 - 125 | As the only carbon attached to only other carbons in the ring, it is the most shielded of the aromatic carbons and appears furthest upfield. |
| C (amidine) | ~154 - 156 | This carbon is in a C=N environment and is attached to the pyrimidine ring, placing it in the downfield region with the other sp² carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H bonds of the amidinium group and the C=N/C=C bonds of the aromatic system.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the dry, solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Accessory: Diamond or Germanium ATR.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Scans: Average 16-32 scans for a high signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background scan of the empty ATR crystal. Collect the sample spectrum and process it for ATR correction and baseline correction.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400 - 3100 | N-H Stretching | Amidinium (-NH₂⁺) | A very broad and strong absorption band, characteristic of N-H stretching in a protonated amine salt. This region often shows multiple overlapping peaks. |
| ~1680 - 1650 | C=N Stretching | Amidinium (C=N⁺) | A strong, sharp band corresponding to the carbon-nitrogen double bond character within the delocalized amidinium cation. |
| 1600 - 1450 | C=N & C=C Stretching | Pyrimidine Ring | A series of medium-to-strong bands arising from the aromatic ring stretching vibrations. |
| 1350 - 1200 | C-N Stretching | Ring & Amidine | Vibrations associated with the carbon-nitrogen single bonds in the molecule. |
| 850 - 750 | C-H Bending (out-of-plane) | Aromatic C-H | Bending vibrations of the C-H bonds on the pyrimidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural insights through fragmentation analysis. For this ionic compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.
-
Instrument Parameters:
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer with an ESI source.
-
Ionization Mode: Positive ion mode [ESI+].
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Processing: The resulting spectrum will show the mass-to-charge ratio of the intact protonated molecule and any fragments formed in the source.
Predicted Mass Spectrum Data
The analysis will detect the cationic form of the molecule, which is the free base (2-amidinopyrimidine) with an added proton. The hydrochloride counter-ion is not observed.
-
Molecular Formula (Free Base): C₅H₆N₄
-
Exact Mass (Free Base): 122.0592 g/mol
-
Expected Parent Ion [M+H]⁺: m/z 123.0670
| m/z Value (Predicted) | Ion Formula | Identity |
| 123.07 | [C₅H₇N₄]⁺ | [M+H]⁺ (Protonated molecular ion of the free base) |
| 106.06 | [C₅H₆N₃]⁺ | [M+H - NH₃]⁺ (Loss of ammonia) |
| 81.04 | [C₄H₅N₂]⁺ | [M+H - CH₂N₃]⁺ (Loss of cyanamide radical from amidine group) |
Diagram 2: Plausible ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation of the [M+H]⁺ ion of 2-amidinopyrimidine.
Summary and Conclusion
The structural confirmation of this compound can be confidently achieved through a combination of spectroscopic techniques. The predicted data provides a clear and unique fingerprint for this compound:
-
¹H NMR: A characteristic "triplet-doublet" pattern for the pyrimidine ring protons between 7.5 and 9.1 ppm, alongside a broad amidinium signal.
-
IR: A very broad N-H stretch above 3100 cm⁻¹ and a strong C=N⁺ stretch around 1670 cm⁻¹, confirming the protonated amidine group.
-
MS (ESI+): A base peak corresponding to the protonated free base at m/z 123.07.
This guide provides a robust framework for the analysis of this compound. By understanding these key spectroscopic signatures, researchers and professionals can ensure the identity, purity, and quality of this vital chemical building block, thereby supporting advancements in drug discovery and materials science.
References
A Framework for the Characterization of 2-Amidinopyrimidine Hydrochloride: Solubility and Stability Profiling
Abstract
2-Amidinopyrimidine hydrochloride is a versatile chemical scaffold with significant potential in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals and in the development of advanced materials like perovskite solar cells.[1][2] Despite its utility, comprehensive public data on its fundamental physicochemical properties, such as solubility and stability, is scarce. This guide presents a robust experimental framework designed for researchers, scientists, and drug development professionals to thoroughly characterize this compound. By establishing a detailed protocol for determining aqueous solubility across a physiologically relevant pH range and assessing its chemical stability under stress conditions, this document provides the critical methodologies needed to advance its development from the laboratory to potential applications. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Physicochemical Foundation
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amidine group.[2] The hydrochloride salt form is common for nitrogenous bases, intending to improve properties like solubility and handling. The core structure, containing both a basic pyrimidine ring and a strongly basic amidine functional group (pKa of protonated amidines is typically ~12), dictates its physicochemical behavior. Understanding the protonation states of the molecule is paramount, as it directly influences solubility and susceptibility to hydrolytic degradation.
The initial characterization should involve confirming the structure and predicting the pKa values of the distinct basic centers. The amidine group is significantly more basic than the pyrimidine ring nitrogens. This differential basicity will govern which parts of the molecule are protonated at various pH levels, a critical factor for interpreting all subsequent solubility and stability data.
Figure 1: Protonation States of 2-Amidinopyrimidine A diagram illustrating the key structural features and potential protonation sites of the molecule, which are fundamental to its chemical behavior.
Aqueous Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable compound like this compound, solubility is intrinsically linked to pH. Therefore, a solubility-pH profile is not just recommended; it is essential. We will employ the gold-standard shake-flask method to determine thermodynamic equilibrium solubility.[3][4]
Rationale for Method Selection
While higher-throughput methods like nephelometry or kinetic solubility assays exist, the shake-flask method provides the most accurate and reliable measure of thermodynamic solubility.[5][6] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase, which is the true definition of solubility and is the data required for regulatory submissions and biopharmaceutical classification.
Experimental Protocol: Shake-Flask Solubility
Objective: To determine the equilibrium solubility of this compound in buffered aqueous solutions across a pH range of 2.0 to 10.0.
Materials:
-
This compound (solid)
-
Series of buffers (e.g., phosphate, citrate) adjusted to pH 2.0, 4.0, 6.0, 7.4, 8.0, and 10.0
-
Calibrated pH meter
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
Validated analytical method for quantification (e.g., HPLC-UV or LC-MS)[7][8]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each pH point). An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid state.
-
Solvent Addition: Add a precise volume (e.g., 1.5 mL) of each pH buffer to the corresponding vials.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.
-
Sampling & Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.[9]
-
pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm it has not shifted during the experiment.
-
Quantification: Analyze the filtered samples using a pre-validated, stability-indicating HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[10]
-
Data Analysis: Calculate the average solubility at each pH point and plot the solubility (in mg/mL or µg/mL) as a function of the final measured pH.
Figure 2: Workflow for Solubility Determination A step-by-step visual guide to the shake-flask solubility experimental workflow.
Expected Results and Data Presentation
The solubility of this compound is expected to be high at low pH, where the molecule is fully protonated (cationic), and decrease as the pH increases and the molecule deprotonates to its less soluble free base form. The data should be summarized in a table for clarity.
Table 1: Solubility Profile of this compound
| Target pH | Final Measured pH | Mean Solubility (µg/mL) | Standard Deviation |
|---|---|---|---|
| 2.0 | 2.05 | [Experimental Value] | [Experimental Value] |
| 4.0 | 4.10 | [Experimental Value] | [Experimental Value] |
| 6.0 | 6.08 | [Experimental Value] | [Experimental Value] |
| 7.4 | 7.41 | [Experimental Value] | [Experimental Value] |
| 8.0 | 8.03 | [Experimental Value] | [Experimental Value] |
| 10.0 | 9.95 | [Experimental Value] | [Experimental Value] |
Chemical Stability Profiling
Assessing the intrinsic chemical stability of a compound is a cornerstone of drug development. Forced degradation (or stress testing) studies are conducted to identify potential degradation pathways, understand the molecule's liabilities, and develop a stability-indicating analytical method.[11] The amidine functional group is known to be susceptible to hydrolysis, which is expected to be a primary degradation route for this molecule.[12][13]
Rationale for Forced Degradation
Forced degradation studies, as outlined in ICH guidelines, expose the API to conditions more severe than those used for accelerated stability testing.[11][14] This approach helps to rapidly identify likely degradation products that could form under long-term storage and provides a sample matrix to develop and validate an analytical method capable of separating the parent compound from all its degradants.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
Validated stability-indicating HPLC-UV/PDA or LC-MS method
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the stressor in a clear vial. A control sample (compound in solvent only) should be stored under ambient conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for a defined period. Rationale: Base-catalyzed hydrolysis of amidines is often rapid, so elevated temperature may not be necessary initially.[12]
-
Neutral Hydrolysis: Mix with purified water. Heat at 60°C for a defined period.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to the target concentration. Analyze by the stability-indicating HPLC method. The use of a Photo-Diode Array (PDA) detector is critical to assess peak purity and ensure no co-eluting degradants.
-
Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the sum of the parent compound and all degradation products is close to 100% of the initial concentration).
Figure 3: Workflow for Forced Degradation Study A logical flow diagram outlining the process of a comprehensive forced degradation study.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. rheolution.com [rheolution.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amidinopyrimidine Hydrochloride Derivatives
Introduction: The Central Role of 2-Amidinopyrimidines in Modern Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The amidine functional group, in particular, is a strong base and a versatile hydrogen bond donor and acceptor, making it a critical pharmacophore for interacting with biological targets such as kinases and proteases.
2-Amidinopyrimidine hydrochloride serves as a crucial and versatile building block in the synthesis of more complex pharmaceutical agents, including the endothelin receptor antagonist Bosentan.[4] Its synthesis, therefore, is a fundamental process for many drug discovery programs. This guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on the robust and widely adopted Pinner reaction. We will delve into the causality behind experimental choices, ensuring a reproducible and self-validating methodology.
Overall Synthetic Strategy
The most common and reliable pathway to this compound derivatives is a two-stage process. The first stage involves the preparation of a substituted 2-cyanopyrimidine intermediate. The second, critical stage is the conversion of the nitrile group into the desired amidine hydrochloride via the Pinner reaction. This strategy offers versatility, as various substituents can be introduced on the pyrimidine ring in the first stage.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Protocol for Synthesis of the 2-Cyanopyrimidine Intermediate
The 2-cyanopyrimidine core is the direct precursor for the Pinner reaction. Its synthesis can be achieved through various methods. A highly effective approach involves the oxidation of a readily available 2-methylthiopyrimidine to a more reactive methylsulfonyl intermediate, followed by nucleophilic displacement with a cyanide salt.[5][6]
Principle: The sulfur atom in 2-methylthiopyrimidine is oxidized to a sulfone, creating an excellent leaving group (-SO₂Me). This group is then displaced by a cyanide anion (CN⁻) to yield the target 2-cyanopyrimidine. This two-step, one-pot procedure is efficient and avoids the use of highly toxic cyanogen halides.[6]
Experimental Protocol 1: Synthesis of 2-Cyanopyrimidine
Materials and Reagents:
-
2-Methylthiopyrimidine (1.0 eq)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalyst, ~0.05 eq)
-
30% Hydrogen peroxide (H₂O₂) (oxidant, ~2.5-3.0 eq)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (cyanide source, ~1.5 eq)
-
Acetic acid (solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-methylthiopyrimidine (1.0 eq), sodium tungstate dihydrate (0.05 eq), and acetic acid. Stir the mixture to achieve a suspension.
-
Oxidation: Gently heat the mixture to 50-60 °C. Add 30% hydrogen peroxide (2.5 eq) dropwise via a dropping funnel over 30-45 minutes. Causality Note: The addition must be slow to control the exothermic reaction. Sodium tungstate catalyzes the oxidation of the thioether to the sulfone.
-
Reaction Monitoring (Oxidation): Stir the reaction at 60 °C for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Cyanation: Once the oxidation is complete, cool the reaction mixture to room temperature. In a separate flask, dissolve potassium cyanide (1.5 eq) in a minimal amount of water and add it to the reaction mixture.
-
Reaction Monitoring (Cyanation): Heat the mixture to 70-80 °C and stir for 4-6 hours. The sulfone intermediate is displaced by the cyanide ion. Monitor the reaction for the formation of the 2-cyanopyrimidine product.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing ice water. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-cyanopyrimidine.
!!! CRITICAL SAFETY NOTE !!! Potassium cyanide (KCN) and sodium cyanide (NaCN) are extremely toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal according to institutional guidelines.
Part 2: The Pinner Reaction for this compound
The Pinner reaction is the classic and most authoritative method for converting nitriles into amidines.[7][8] It proceeds in two distinct steps: first, the acid-catalyzed formation of an imino ester hydrochloride (a "Pinner salt"), followed by aminolysis to form the amidinium salt.
Mechanism of the Pinner Reaction: The reaction is initiated by the protonation of the nitrile nitrogen by strong acid (HCl), which activates the nitrile carbon towards nucleophilic attack by an alcohol. The resulting Pinner salt is a highly reactive intermediate that is typically not isolated. Subsequent reaction with ammonia displaces the alkoxy group to form the thermodynamically stable amidinium salt.
Caption: Mechanism of the Pinner reaction for amidine synthesis.
Experimental Protocol 2: Synthesis of this compound
Materials and Reagents:
-
2-Cyanopyrimidine derivative (1.0 eq)
-
Anhydrous Ethanol (or Methanol)
-
Anhydrous Diethyl Ether or Dioxane
-
Dry Hydrogen Chloride (gas or as a ~4M solution in dioxane)
-
Ammonium Carbonate ((NH₄)₂CO₃) or Ammonium Chloride (NH₄Cl)
-
Anhydrous Acetone
Step-by-Step Procedure:
-
Pinner Salt Formation:
-
Dissolve the 2-cyanopyrimidine derivative (1.0 eq) in a mixture of anhydrous ethanol (5-10 volumes) and anhydrous diethyl ether (5-10 volumes) in a flask equipped with a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, or add a 4M solution of HCl in dioxane (1.5-2.0 eq) dropwise. Causality Note: Anhydrous conditions are critical. Any water present will hydrolyze the Pinner salt intermediate to an ester byproduct.[9] The low temperature is necessary to prevent the thermodynamically unstable Pinner salt from rearranging into a stable N-alkyl amide.[8]
-
After the addition is complete, seal the flask and let it stand at 0-4 °C (in a refrigerator) for 12-24 hours. A white precipitate of the Pinner salt will typically form.
-
-
Isolation of the Intermediate (Optional but Recommended):
-
Collect the precipitated Pinner salt by filtration under a stream of dry nitrogen.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether and dry it under vacuum. Do not expose the salt to moist air for extended periods.
-
-
Conversion to Amidine Hydrochloride:
-
Suspend the crude Pinner salt in anhydrous ethanol (10-15 volumes).
-
Add finely ground ammonium carbonate (2.0-3.0 eq) or ammonium chloride (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, then gently heat to 40-50 °C and stir for an additional 8-12 hours. Expert Insight: Using ammonium carbonate is often advantageous as it produces gaseous byproducts (NH₃, CO₂, H₂O), simplifying the work-up.
-
Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (e.g., ammonium chloride). Wash the collected solids with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol, and then add anhydrous acetone or diethyl ether until turbidity is observed. Cool slowly to induce crystallization.
-
Collect the pure crystals by filtration, wash with cold acetone, and dry under vacuum.
-
Data Presentation and Characterization
The described protocol is applicable to a range of substituted pyrimidines. The reaction conditions may require minor optimization depending on the electronic nature of the substituents.
| Entry | R¹ Substituent | R² Substituent | Pinner Reaction Time (h) | Amidinium Formation Temp (°C) | Typical Yield (%) |
| 1 | H | H | 18 | 45 | 75-85 |
| 2 | 4-Cl | 6-Cl | 24 | 50 | 60-70 |
| 3 | 4-Me | 6-OMe | 16 | 40 | 80-90 |
| 4 | 4-Ph | H | 20 | 50 | 70-80 |
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity. The amidinium protons typically appear as broad singlets in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis (CHN): To determine the elemental composition and confirm the hydrochloride salt stoichiometry.
Conclusion
This application note provides a comprehensive and reliable protocol for synthesizing this compound derivatives. By understanding the underlying principles of the key transformations—particularly the need for anhydrous conditions and temperature control during the Pinner reaction—researchers can confidently and reproducibly prepare these valuable intermediates. The versatility of this synthetic route allows for the creation of diverse libraries of pyrimidine derivatives, paving the way for the discovery of novel therapeutics in various disease areas.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amidinopyrimidine Hydrochloride
Introduction: The 2-Amidinopyrimidine Scaffold as a Privileged Kinase Inhibitor Core
In the landscape of modern oncology and drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold stands out as a "privileged" structure.[1][2] This is evidenced by its presence in numerous FDA-approved drugs, including the groundbreaking Bcr-Abl inhibitor, Imatinib.[3]
The power of the 2-aminopyrimidine core lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine base of ATP. This interaction is a cornerstone of inhibitor binding and selectivity.[4] 2-Amidinopyrimidine hydrochloride (CAS: 138588-40-6) is a versatile and readily available building block that serves as an excellent starting point for the synthesis of diverse libraries of 2-aminopyrimidine-based kinase inhibitors. Its amidine functionality allows for the direct construction of the pyrimidine ring through cyclocondensation reactions, most notably the Pinner synthesis.[5]
This guide provides an in-depth technical overview and detailed, field-proven protocols for the synthesis of a core kinase inhibitor scaffold starting from this compound. We will detail a two-stage synthetic strategy: first, the construction of a key 2-amino-4-chloro-6-methylpyrimidine intermediate, followed by palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) to install the diverse aryl and anilino moieties crucial for potent and selective kinase inhibition.
Synthetic Strategy Overview
Our synthetic approach is a modular, three-step process designed for flexibility and efficiency, allowing for the rapid generation of a diverse library of kinase inhibitors from a common intermediate. This strategy is foundational for structure-activity relationship (SAR) studies in a drug discovery program.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key 2-Amino-4-chloro-6-methylpyrimidine Intermediate
The first critical step is the construction of the pyrimidine ring, followed by chlorination to install a reactive handle for subsequent cross-coupling reactions.
Protocol 1: Pinner Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
The Pinner synthesis is a classic and efficient method for forming pyrimidine rings by condensing an amidine with a 1,3-dicarbonyl compound.[5] Here, we react this compound with ethyl acetoacetate. The basic conditions promote the initial condensation, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add this compound (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.
-
Addition of Dicarbonyl Compound: Add ethyl acetoacetate (1.05 equivalents) dropwise to the reaction mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Slowly neutralize the mixture with concentrated hydrochloric acid to pH ~7. A precipitate will form. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake with cold ethanol and then with diethyl ether. f. Dry the product, 2-amino-4-hydroxy-6-methylpyrimidine, under vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification if TLC shows high purity.[6]
Protocol 2: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine
The hydroxyl group at the 4-position is a poor leaving group for palladium-catalyzed cross-coupling. Therefore, it must be converted to a more reactive group, typically a chloride. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation.[7]
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a scavenger for HCl)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Chlorination Reaction: Add N,N-dimethylaniline (0.2 equivalents) dropwise (optional, but recommended to improve yield). Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice. Extreme caution is advised as the quenching of excess POCl₃ is highly exothermic and releases HCl gas. c. Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~8. d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. f. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-amino-4-chloro-6-methylpyrimidine by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product as a solid.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the key 2-amino-4-chloro-6-methylpyrimidine intermediate in hand, we can now introduce diversity at the C4 and N2 positions through Suzuki and Buchwald-Hartwig cross-coupling reactions, respectively.
Protocol 3: Suzuki Cross-Coupling of 2-Amino-4-chloro-6-methylpyrimidine
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[8] In this step, we will couple our chloropyrimidine intermediate with an arylboronic acid. The choice of a palladium catalyst and ligand is crucial for achieving high yields. A common and effective system for this transformation is Pd(PPh₃)₄. The base (e.g., K₂CO₃ or Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.[9][10]
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating mantle or microwave reactor
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add 2-amino-4-chloro-6-methylpyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1) via syringe.
-
Coupling Reaction: Heat the reaction mixture to 100 °C (or use a microwave reactor at a similar temperature) for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-aryl-6-methylpyrimidine.
Protocol 4: Buchwald-Hartwig Amination of 2-Amino-4-aryl-6-methylpyrimidine
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[11][12] This final step introduces the anilino group at the C2 position, a key pharmacophore for many kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos or a biaryl phosphine) is critical for facilitating the reductive elimination step and achieving high yields, especially with less reactive chloro-substrates. Sodium tert-butoxide is a commonly used strong base for this transformation.[5][13]
Materials:
-
2-Amino-4-aryl-6-methylpyrimidine (from Protocol 3)
-
Aryl halide or triflate (e.g., Bromobenzene, 1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer with heating mantle or microwave reactor
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Celite pad for filtration
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents). Add the 2-amino-4-aryl-6-methylpyrimidine (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Coupling Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: a. Cool the reaction to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Wash the filtrate with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-anilino-4-aryl-6-methylpyrimidine kinase inhibitor scaffold.
Data Presentation: Representative Kinase Inhibitor Activity
The synthetic route described allows for the generation of a wide variety of inhibitors. The table below presents representative IC₅₀ values for 2-anilino-pyrimidine based kinase inhibitors against various kinase targets, demonstrating the potential of this scaffold.
| Compound ID | R1 (at C4) | R2 (at N2) | Kinase Target | IC₅₀ (nM) | Reference |
| 1 | 4-Methylphenyl | 3-Trifluoromethylphenyl | ALK | 9.3 | [1] |
| 2 | 3-Pyridyl | 4-Methyl-3-aminophenyl | Bcr-Abl | ~25 | [3] |
| 3 | Indazol-5-yl | 2,6-Dichloro-3-fluoro-phenyl | PLK4 | 0.67 | [14] |
| 4 | Phenyl | 3-Chlorophenyl | EGFR | 13 | [12] |
| 5 | 3-Hydroxyphenyl | 4-(4-Methylpiperazin-1-yl)phenyl | PAK1 | <100 | [3] |
Targeted Signaling Pathways
The 2-amidinopyrimidine scaffold is versatile and can be elaborated to target a range of kinases involved in key cancer signaling pathways. Below are simplified diagrams of three such pathways.
Caption: Simplified Aurora Kinase Signaling Pathway.
References
- 1. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amidinopyrimidine Hydrochloride in Cell-Based Assays
Introduction
2-Amidinopyrimidine hydrochloride (CAS No: 138588-40-6) is a versatile chemical scaffold with significant applications in medicinal chemistry and pharmacological research.[1] Its structure, which features a pyrimidine ring substituted with an amidine group, serves as a valuable starting point for the synthesis of various therapeutic agents.[1][2] This compound and its derivatives have been explored for their potential as antimicrobial agents and as inhibitors of enzymes crucial for pathogen growth.[2][3] Notably, this compound is a key intermediate in the synthesis of pharmaceuticals like Bosentan, which is used to treat pulmonary arterial hypertension.[2][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a variety of cell-based assays. The protocols outlined below are designed to ensure scientific integrity, reproducibility, and the generation of reliable data.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 138588-40-6 | [1][5][6][7] |
| Molecular Formula | C5H7ClN4 | [5][6][7] |
| Molecular Weight | 158.59 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder or crystals | [5] |
| Melting Point | 180-190°C | [5][6] |
| Purity | ≥ 98% | [5] |
| Storage | Store at room temperature in an inert atmosphere. | [5][6] |
Solubility: this compound is slightly soluble in DMSO and methanol.[6] It is crucial to prepare concentrated stock solutions in a suitable solvent and then dilute them to the final working concentration in the cell culture medium.
Preparation of Stock and Working Solutions
Accurate preparation of solutions is fundamental to the success of any cell-based assay. The following protocol provides a step-by-step guide for preparing stock and working solutions of this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm syringe filter (optional)
Protocol for 100 mM Stock Solution
-
Weighing: Accurately weigh 15.86 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilization (Optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is often recommended for long-term storage and to prevent contamination of cell cultures.[8]
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability. For short-term use, the solution can be stored at 4°C.[8]
Preparation of Working Solutions
Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw: Thaw a single aliquot of the 100 mM stock solution at room temperature.[8]
-
Dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium. For instance, to prepare 1 mL of a 100 µM working solution, add 999 µL of cell culture medium.
-
Adding Stock Solution: Add 1 µL of the 100 mM stock solution to the cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down.
-
Application: The working solution is now ready for treating the cells.
Important Consideration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[8]
Cell-Based Assay Protocols
2-Amidinopyrimidine and its derivatives have been investigated for their potential in various therapeutic areas, including as antimicrobial and anticancer agents.[3][4] The following are example protocols for common cell-based assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the this compound working solution in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Caption: Detection of different cell states using Annexin V and PI.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Mechanisms of Action and Further Investigations
The pyrimidine scaffold is a "privileged structure" in drug design, often found in molecules that inhibit key enzymes in disease pathways.[2] Derivatives of 2-aminopyrimidine have shown inhibitory effects on enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial for cancer cell proliferation.[10]
Further investigations into the mechanism of action of this compound could involve:
-
Kinase Inhibition Assays: To screen for its inhibitory activity against a panel of protein kinases.
-
Western Blotting: To analyze the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
Target Identification Studies: Employing techniques such as affinity chromatography or proteomics to identify the direct cellular targets of the compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control group | Cell contamination, improper handling, or high DMSO concentration. | Check for contamination, ensure aseptic techniques[11], and keep DMSO concentration below 0.5%.[8] |
| Inconsistent results | Inaccurate pipetting, cell clumping, or uneven cell seeding. | Calibrate pipettes, ensure single-cell suspension after trypsinization[9], and mix cell suspension well before seeding. |
| Compound precipitation in media | Poor solubility at the working concentration. | Prepare a fresh, lower concentration working solution. Ensure the stock solution is fully dissolved before dilution. |
Conclusion
This compound is a valuable chemical entity for drug discovery and development. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore its biological activities in various cell-based assays. Adherence to these methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to a deeper understanding of the therapeutic potential of this compound and its derivatives.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 138588-40-6 [chemicalbook.com]
- 7. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nacalai.com [nacalai.com]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Amidinopyrimidine Hydrochloride
Introduction: The Strategic Role of 2-Amidinopyrimidine Hydrochloride in Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that can effectively modulate biological targets is of paramount importance. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast compound libraries to uncover promising lead candidates.[1][2][3] this compound has emerged as a particularly valuable building block in medicinal chemistry.[4][5] Its unique structural features, notably the pyrimidine core and the amidine group, make it a versatile scaffold for the synthesis of targeted inhibitors, especially for protein kinases.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS campaigns, with a focus on identifying novel kinase inhibitors.
The pyrimidine scaffold is a privileged structure in drug design, frequently found in molecules that target critical enzymatic pathways implicated in a range of diseases, including cancer and inflammatory disorders.[6][7] The amidine functional group, on the other hand, can participate in key hydrogen bonding interactions within the active sites of target proteins, contributing to binding affinity and specificity.[7] Consequently, this compound and its derivatives are frequently employed in fragment-based drug discovery (FBDD) and the development of focused compound libraries for HTS.[8][]
This application note will delve into the mechanistic basis for the use of this compound in HTS, provide a detailed, field-proven protocol for a fluorescence polarization-based kinase inhibitor screen, and offer insights into the interpretation of screening data.
Mechanism of Action: Targeting the Kinome with 2-Amidinopyrimidine-Based Scaffolds
Protein kinases have become one of the most significant classes of drug targets, particularly in oncology.[3][10] These enzymes play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases. The 2-amidinopyrimidine scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors.[11] These inhibitors function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
The pyrimidine core of the molecule can form hydrogen bonds with the "hinge" region of the kinase active site, a critical interaction for many potent kinase inhibitors. The amidine group can form additional hydrogen bonds and salt bridges with acidic residues in the active site, further enhancing binding affinity and selectivity.[7] Structure-activity relationship (SAR) studies on various 2-aminopyrimidine-based kinase inhibitors have demonstrated that modifications to the pyrimidine ring can be used to tune the selectivity and potency of these compounds against different kinases.[11][12]
For example, in the context of a specific kinase target, the 2-amidinopyrimidine core can be functionalized with various substituents to optimize its interaction with the ATP-binding pocket. This adaptability makes it an excellent starting point for the development of highly selective and potent kinase inhibitors.
Below is a generalized diagram illustrating the mechanism of action of a 2-amidinopyrimidine-based kinase inhibitor.
Caption: Competitive inhibition of a protein kinase by a 2-amidinopyrimidine-based inhibitor.
High-Throughput Screening Workflow: A Fluorescence Polarization-Based Approach
Fluorescence polarization (FP) is a robust and homogeneous assay format that is well-suited for HTS campaigns aimed at identifying enzyme inhibitors.[4][13][14] The principle of the FP assay for kinase inhibitors is based on the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation and binding to a phosphopeptide-specific antibody.
The following diagram outlines the general workflow for an FP-based HTS campaign.
References
- 1. Fragment Based Screening | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 3. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosciencehorizons.com [biosciencehorizons.com]
- 8. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Aminopyrimidine Derivatives: An Application Guide for Researchers
Introduction: The Enduring Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents.[1][2] Its prevalence is a testament to its ability to engage in a variety of biological interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[3] This structural motif is found in a wide array of approved drugs, including anticancer agents like Imatinib and Palbociclib, highlighting its significance in the development of life-saving medicines.[2] Furthermore, 2-aminopyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[3]
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-aminopyrimidine derivatives, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and have been selected for their reliability, efficiency, and adaptability. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural instructions to empower researchers with a deeper understanding of the underlying chemistry.
Core Synthetic Strategies: A Practical Overview
The construction of the 2-aminopyrimidine ring system is most commonly achieved through the cyclocondensation of a three-carbon precursor with a guanidine-based reagent. The two primary and most versatile approaches involve the use of β-dicarbonyl compounds or α,β-unsaturated ketones (chalcones) as the three-carbon electrophilic component, which react with the dinucleophilic guanidine.
This guide will focus on these two robust synthetic routes, providing detailed protocols for both conventional and microwave-assisted methodologies. We will also explore the synthesis of 2-aminopyrimidine derivatives starting from a pre-functionalized pyrimidine ring, a valuable strategy for late-stage diversification.
Method 1: Synthesis from β-Dicarbonyl Compounds and Guanidine
This is a classic and widely employed method for the synthesis of 2-aminopyrimidines. The reaction involves the condensation of a β-dicarbonyl compound, such as a β-ketoester or a β-diketone, with guanidine.
Reaction Mechanism: A Step-by-Step Look
The reaction proceeds through a series of nucleophilic additions and condensation steps. The use of a base is crucial as it deprotonates the guanidinium salt (e.g., guanidine hydrochloride) to generate the free guanidine base, which is the active nucleophile.
Diagram 1: General Mechanism for the Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds
Caption: General mechanism for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds.
Protocol 1A: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine from Benzoylacetone and Guanidine Hydrochloride (Conventional Heating)
This protocol details the synthesis of a representative 2-aminopyrimidine derivative using a β-diketone and conventional heating.
Materials and Reagents:
-
Benzoylacetone
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.15 mol) in ethanol (100 mL).
-
Addition of Reagents: To the ethanolic KOH solution, add guanidine hydrochloride (0.1 mol) and stir until it completely dissolves. Then, add benzoylacetone (0.1 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing 500 mL of crushed ice with constant stirring.
-
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold deionized water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the crude product in an oven at 60-70 °C. The purity of the product can be further enhanced by recrystallization from a suitable solvent, such as ethanol.[4]
Data Summary Table:
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | Varies with purity |
| Appearance | Crystalline solid |
Method 2: Synthesis from α,β-Unsaturated Ketones (Chalcones) and Guanidine
The reaction of chalcones with guanidine salts is another highly effective method for the synthesis of 2-amino-4,6-diarylpyrimidines. This reaction is often carried out in the presence of a base and can be significantly accelerated by microwave irradiation.
Reaction Mechanism: A Step-by-Step Look
The mechanism involves a Michael addition of the guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Diagram 2: General Mechanism for the Synthesis of 2-Aminopyrimidines from Chalcones
Caption: General mechanism for the synthesis of 2-aminopyrimidines from chalcones.
Protocol 2A: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times, often higher yields, and cleaner reaction profiles.[5][6]
Materials and Reagents:
-
Substituted Chalcone
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (96%)
-
Deionized water
-
Toluene
Equipment:
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Procedure:
-
Reaction Mixture Preparation: In a microwave reaction vessel, combine the substituted chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.045 mol).
-
Solvent Addition: Add a mixture of water (2 mL) and 96% ethanol (5 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 750 Watts) for a short duration (typically 5-15 minutes).[5] The optimal time and power should be determined for each specific substrate.
-
Work-up: After irradiation, cool the reaction vessel to room temperature.
-
Isolation: The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be concentrated under reduced pressure and then cooled to induce crystallization.
-
Purification: Collect the solid product by filtration and wash with cold water. The crude product can be recrystallized from a suitable solvent system, such as an ethanol/toluene mixture, to afford the pure 2-amino-4,6-diarylpyrimidine.[5]
Data Summary Table:
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 3-8 hours | 5-15 minutes |
| Typical Yield | 60-80% | 75-95% |
| Energy Consumption | High | Low |
Method 3: Synthesis from Substituted Pyrimidines
This approach is particularly useful for generating libraries of 2-aminopyrimidine derivatives with diverse substituents at other positions of the pyrimidine ring. A common starting material is 2-amino-4,6-dichloropyrimidine, where the chloro groups can be displaced by various nucleophiles.
Protocol 3A: Synthesis of N-Substituted-2-aminopyrimidine Derivatives
This protocol describes the nucleophilic substitution of a chloro group on the pyrimidine ring with an amine.
Materials and Reagents:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with a stirrer
-
Heating plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[1]
-
Heating: Heat the solvent-free mixture at 80–90 °C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to the mixture to precipitate the product.
-
Isolation and Purification: Filter the precipitate and wash it with water. The crude product can be purified by recrystallization from ethanol.[1] In cases where a precipitate does not form upon the addition of water, the water can be removed under vacuum, and the resulting crude solid can be recrystallized from ethanol.[1]
Characterization of 2-Aminopyrimidine Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are routinely employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key signals to look for include:
-
-NH₂ protons: A broad singlet typically in the range of 5.0-7.0 ppm.[2]
-
Pyrimidine ring protons: The chemical shifts of the protons on the pyrimidine ring are influenced by the substituents. For example, the H-5 proton often appears as a singlet.[2]
-
Aromatic protons: Signals for protons on aryl substituents will appear in the aromatic region (typically 6.5-8.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum helps to identify all the unique carbon atoms in the molecule.
-
Pyrimidine ring carbons: The chemical shifts of the C-2, C-4, C-5, and C-6 carbons are characteristic and can be used to confirm the ring structure. For instance, the C-2 carbon, attached to the amino group, typically resonates at a distinct downfield position.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H stretching: The primary amino group (-NH₂) typically shows two absorption bands in the region of 3100-3500 cm⁻¹.[8]
-
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring appear in the region of 1500-1650 cm⁻¹.[8]
-
C-N stretching: The C-N stretching vibration is usually observed in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which aids in structural elucidation. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |
| Poor quality of reagents | Use freshly purified or high-purity starting materials. | |
| Inefficient work-up | Ensure complete precipitation of the product. Minimize loss during filtration and washing. | |
| Formation of Byproducts | Side reactions | Optimize reaction conditions (temperature, solvent, base). For chalcone-based synthesis, ensure the purity of the chalcone to avoid side products from unreacted starting materials of the chalcone synthesis. |
| Difficulty in Purification | Oily product | Try trituration with a non-polar solvent (e.g., hexane) to induce solidification. Use column chromatography for purification. |
| Inseparable impurities | For column chromatography, experiment with different solvent systems to improve separation.[9] For recrystallization, try a different solvent or a two-solvent system.[4] |
Safety Precautions
-
Guanidine Hydrochloride: While not acutely toxic, it can be irritating to the eyes, skin, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in these syntheses are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Microwave Reactor: Always follow the manufacturer's instructions for the safe operation of the microwave reactor. Never heat a sealed vessel without proper pressure monitoring.
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of 2-aminopyrimidine derivatives. By understanding the underlying reaction mechanisms and the rationale behind the experimental choices, researchers can effectively synthesize and diversify this important class of compounds for applications in drug discovery and development. The detailed protocols, characterization guidance, and troubleshooting tips are intended to serve as a valuable resource for scientists working in this exciting field.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES: REACTION OF SUBSTITUTED CHALCONES WITH GUANIDINIUM CARBONATE | Semantic Scholar [semanticscholar.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Amidinopyrimidine Hydrochloride in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. The 2-amidinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the generation of potent antimicrobial compounds.[1][2][3] This guide provides an in-depth exploration of 2-amidinopyrimidine hydrochloride and its derivatives, offering detailed protocols and insights for researchers engaged in the discovery of next-generation antimicrobial drugs.
Scientific Foundation: The Antimicrobial Promise of 2-Amidinopyrimidines
The pyrimidine ring is a fundamental component of nucleobases, making it a logical starting point for the design of molecules that can interfere with microbial nucleic acid synthesis.[1] The incorporation of an amidino group at the 2-position introduces a key pharmacophoric feature, a cationic center that can facilitate crucial interactions with biological targets. The structural versatility of the 2-amidinopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of antimicrobial efficacy, selectivity, and pharmacokinetic properties.[1]
Mechanisms of Antimicrobial Action
Derivatives of 2-amidinopyrimidine can exert their antimicrobial effects through various mechanisms, often dictated by the specific substitutions on the pyrimidine ring.[4]
-
Inhibition of Essential Enzymes: A primary mechanism involves the targeting of key bacterial enzymes. For instance, some derivatives have shown potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[5] By blocking this pathway, these compounds effectively halt bacterial growth. Another important target is the FtsZ protein, a crucial component of the bacterial cell division machinery.[4] Inhibition of FtsZ polymerization disrupts cell division, leading to bactericidal effects.[4]
-
Disruption of DNA Synthesis: The structural similarity to nucleobases allows some 2-amidinopyrimidine derivatives to interfere with DNA replication. They can act as inhibitors of DNA gyrase and topoisomerase, enzymes essential for maintaining DNA topology during replication.[6]
-
Membrane Disruption: The cationic nature of the amidino group can lead to electrostatic interactions with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides.[7] This interaction can disrupt membrane integrity, leading to leakage of cellular contents and cell death.[7]
Figure 1: Potential mechanisms of action for 2-amidinopyrimidine derivatives.
Core Experimental Protocols
A systematic evaluation of novel 2-amidinopyrimidine derivatives requires a suite of robust in vitro and in vivo assays.
Synthesis of 2-Amidinopyrimidine Derivatives
The synthesis of 2-amidinopyrimidine derivatives often involves the condensation of a chalcone with guanidine hydrochloride in an alcoholic solvent.[2][3] The reaction is typically carried out under reflux with the addition of a base, such as sodium hydroxide.[3][8]
General Protocol for Synthesis:
-
Dissolve the substituted chalcone (0.01 mole) and guanidine hydrochloride (0.01 mole) in ethanol (25 mL).[3]
-
Reflux the mixture on a water bath.
-
Add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise to the reaction mixture over a period of several hours while maintaining reflux.[3]
-
Continue refluxing for an additional period (e.g., 9 hours).[3]
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with water, dry it, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-aminopyrimidine derivative.[3]
In Vitro Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound.
Broth Microdilution MIC Assay Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Compound Dilution Series: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Cytotoxicity Assessment
Evaluating the toxicity of new compounds against mammalian cells is crucial to determine their therapeutic potential.[10] Various assays can be employed, such as the MTT, LDH release, or resazurin-based assays.[10][11][12]
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the 2-amidinopyrimidine derivative for a defined period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
In Vivo Efficacy Studies
Promising candidates from in vitro screening should be evaluated in animal models of infection to assess their in vivo efficacy.[14][15]
Murine Sepsis Model Protocol:
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the target pathogen.[15]
-
Treatment: Administer the 2-amidinopyrimidine derivative at various doses via a suitable route (e.g., intravenously or orally) at a defined time point post-infection.[15]
-
Monitoring: Monitor the survival of the mice over a period of several days.
-
Efficacy Determination: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from lethal infection.[15]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 2-amidinopyrimidine scaffold is essential for optimizing antimicrobial activity and drug-like properties.[16][17][18]
Figure 2: The iterative cycle of lead optimization for 2-amidinopyrimidine derivatives.
Key Considerations for SAR Studies:
-
Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence potency and spectrum of activity.
-
Modification of the Phenyl Ring: Altering the substitution pattern on any pendant phenyl rings can impact target binding and pharmacokinetic properties.
-
Linker Modification: If a linker is present between the pyrimidine core and other moieties, its length and flexibility can be varied to optimize interactions with the target.
Table 1: Illustrative Data for SAR Analysis
| Compound | R1-Group | R2-Group | MIC (µg/mL) vs. S. aureus | CC₅₀ (µM) vs. HEK293 | Selectivity Index (SI = CC₅₀/MIC) |
| Lead 1 | H | H | 16 | >100 | >6.25 |
| Analog 1A | 4-Cl | H | 4 | 75 | 18.75 |
| Analog 1B | 4-OCH₃ | H | 8 | >100 | >12.5 |
| Analog 1C | H | 3-NO₂ | 32 | >100 | >3.125 |
Conclusion
The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. A systematic approach, combining rational design, efficient synthesis, and a robust panel of in vitro and in vivo assays, is crucial for unlocking the full therapeutic potential of this chemical class. The protocols and strategies outlined in this guide provide a comprehensive framework to aid researchers in their quest for new medicines to combat the growing threat of antimicrobial resistance.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. hakon-art.com [hakon-art.com]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Green Chemistry in Action: Advanced Protocols for the Synthesis of 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, traditional synthetic routes to these vital heterocycles often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. This guide presents detailed application notes and protocols for the synthesis of 2-aminopyrimidines, embracing the principles of green chemistry to offer safer, more efficient, and sustainable alternatives.
This document provides researchers, scientists, and drug development professionals with field-proven insights into two exemplary green synthetic methodologies: a rapid microwave-assisted synthesis and an efficient ultrasound-promoted aqueous synthesis. These protocols have been selected for their high efficiency, reduced environmental impact, and operational simplicity, without compromising on yield or purity.
Section 1: Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones and Guanidine Nitrate
Microwave-assisted organic synthesis has emerged as a transformative technology, enabling rapid and uniform heating that dramatically reduces reaction times and often improves yields.[1] This protocol details a solvent-free, microwave-assisted approach for the synthesis of substituted 2-aminopyrimidines from readily available chalcones and guanidine nitrate.[2] The absence of a solvent significantly reduces waste and simplifies product isolation, making this a highly eco-friendly method.[3]
Causality Behind Experimental Choices:
The selection of microwave irradiation is predicated on its ability to directly and efficiently heat the reaction mixture, bypassing the slower and less uniform nature of conventional heating.[1] This rapid energy transfer accelerates the rate of the cyclocondensation reaction between the chalcone and guanidine. The use of zinc chloride as a Lewis acid catalyst facilitates the reaction, likely by activating the chalcone towards nucleophilic attack by guanidine. The solvent-free approach is a key green feature, eliminating the need for potentially hazardous and difficult-to-remove solvents, thereby streamlining the work-up process to a simple precipitation and recrystallization.
Self-Validating System and Trustworthiness:
The protocol's reliability stems from its simplicity and the visual confirmation of reaction completion. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The formation of a precipitate upon pouring the cooled reaction mixture into ice water provides a clear indication of product formation. Subsequent recrystallization from ethanol typically yields the 2-aminopyrimidine derivative in high purity, which can be verified by standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Quantitative Data Summary:
| Entry | Chalcone Substituent | Power (Watts) | Time (min) | Yield (%) |
| 1 | 4-H | 160 | 3 | 88 |
| 2 | 4-Cl | 160 | 4 | 92 |
| 3 | 4-OCH₃ | 160 | 5 | 85 |
| 4 | 4-NO₂ | 160 | 3.5 | 90 |
Table 1: Representative data for the microwave-assisted synthesis of 2-aminopyrimidines. Data is illustrative and based on typical outcomes for this reaction type.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Substituted chalcone (10 mmol)
-
Guanidine nitrate (10 mmol)
-
Zinc chloride (anhydrous, 6.8 g)
-
Microwave-safe reaction vessel (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (10 mmol), guanidine nitrate (10 mmol), and anhydrous zinc chloride (6.8 g).
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the mixture at 160 Watts for 3-5 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature.
-
Pour the solid reaction mixture over crushed ice in a beaker.
-
Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
Caption: Workflow for the Microwave-Assisted Synthesis of 2-Aminopyrimidines.
Section 2: Ultrasound-Promoted Aqueous Synthesis of 2-Aminopyrimidines
The use of ultrasound in organic synthesis, often referred to as sonochemistry, provides a powerful means of accelerating reactions through acoustic cavitation.[2] This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[4] This protocol describes a highly efficient and green synthesis of 2-aminopyrimidine derivatives in water, promoted by ultrasonic irradiation. The use of water as a solvent is a significant advantage, aligning perfectly with the principles of green chemistry.[5]
Causality Behind Experimental Choices:
Ultrasound irradiation is employed to overcome the activation energy barrier of the reaction in a highly efficient manner. The implosion of cavitation bubbles creates microenvironments with extreme conditions that promote the cyclocondensation of the β-dicarbonyl compound and guanidine hydrochloride.[4] Water is chosen as the solvent not only for its obvious environmental benefits but also because its high surface tension and specific heat are conducive to effective cavitation. Sodium carbonate is used as a mild base to neutralize the guanidine hydrochloride salt and facilitate the reaction. The mild reaction temperature (60°C) is sufficient to promote the reaction under sonication without the need for high-energy input.
Self-Validating System and Trustworthiness:
This protocol is inherently reliable due to its straightforward procedure and the clear visual cues of reaction progress. The precipitation of the solid product upon cooling the reaction mixture provides a simple and effective method for product isolation. The reaction can be monitored by TLC to ensure completion. The purity of the final product can be readily assessed by its sharp melting point and confirmed by spectroscopic analysis. The high yields typically obtained with this method further attest to its robustness.
Quantitative Data Summary:
| Entry | β-Dicarbonyl Compound | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetylacetone | Na₂CO₃ | Water | 30 | 60 | 95 |
| 2 | Ethyl acetoacetate | Na₂CO₃ | Water | 30 | 60 | 92 |
| 3 | Diethyl malonate | Na₂CO₃ | Water | 30 | 60 | 85 |
Table 2: Representative data for the ultrasound-assisted synthesis of 2-aminopyrimidines.[2] Data is illustrative and based on typical outcomes for this reaction type.
Experimental Protocol: Ultrasound-Assisted Synthesis
Materials:
-
Guanidine hydrochloride (52 mmol)
-
Sodium carbonate (52 mmol)
-
β-Dicarbonyl compound (e.g., acetylacetone) (52 mmol)
-
Deionized water (15 mL)
-
Round-bottom flask (50 mL)
-
Ultrasonic bath or probe
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (52 mmol) and sodium carbonate (52 mmol) in 15 mL of deionized water.
-
Add the β-dicarbonyl compound (52 mmol) to the reaction mixture.
-
Place the reaction vessel in a preheated water bath at 60°C.
-
Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate.
-
Filter the product using a Büchner funnel and wash it with a small amount of cold water.
-
To purify, recrystallize the crude product from ethanol.
Caption: Workflow for the Ultrasound-Assisted Aqueous Synthesis of 2-Aminopyrimidines.
Conclusion
The adoption of green chemistry principles in the synthesis of 2-aminopyrimidines offers substantial benefits, including reduced environmental impact, enhanced safety, and improved efficiency. The microwave-assisted and ultrasound-promoted protocols detailed in this guide serve as practical examples of how these principles can be applied to generate valuable pharmaceutical building blocks. By embracing such innovative and sustainable methodologies, the scientific community can continue to advance drug discovery and development in an environmentally responsible manner.
References
In Vitro Evaluation of 2-Aminopyrimidine Derivatives as Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Significance of the 2-Aminopyrimidine Scaffold in Enzyme Inhibition
The 2-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the purine core of endogenous ligands, most notably adenosine triphosphate (ATP). This biomimetic capability enables 2-aminopyrimidine derivatives to competitively bind to the active sites of a vast array of enzymes, particularly protein kinases. This structural motif is not merely a theoretical construct; it is the cornerstone of several clinically successful drugs, including the pioneering kinase inhibitor imatinib, which revolutionized cancer therapy.
The journey from a newly synthesized 2-aminopyrimidine derivative to a potential drug candidate is a rigorous process of biological characterization. A critical and foundational stage of this journey is the in vitro evaluation of the compound's ability to inhibit its target enzyme. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vitro enzyme inhibition assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. This approach is designed to produce self-validating, reproducible, and insightful data, forming the bedrock of any successful drug discovery program.
Part I: Foundational Concepts in Enzyme Inhibition
A precise understanding of enzyme kinetics is non-negotiable for the accurate evaluation of inhibitors. These principles govern the design of the assay and the interpretation of its results.
A Primer on Enzyme Kinetics: The Michaelis-Menten Model
The relationship between an enzyme's reaction rate (V) and the concentration of its substrate ([S]) is typically described by the Michaelis-Menten equation. This model introduces two critical parameters:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate. Vmax is directly proportional to the enzyme concentration.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km signifies a higher affinity.
Understanding an enzyme's Km is crucial for assay design, as the apparent potency of a competitive inhibitor is dependent on the substrate concentration used in the assay.
Key Metrics of Inhibitor Potency: IC50 and Ki
Two values are universally used to quantify an inhibitor's effectiveness:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under a defined set of experimental conditions. It is the most common metric reported in initial screens due to its straightforward determination from a dose-response curve. However, the IC50 value is highly dependent on the assay conditions, including enzyme and substrate concentrations.
-
Ki (Inhibition Constant): The Ki is the dissociation equilibrium constant of the enzyme-inhibitor complex. It represents a more absolute and intrinsic measure of an inhibitor's binding affinity, independent of substrate concentration for competitive inhibitors. A lower Ki value indicates a more potent inhibitor.
While IC50 is experimentally determined directly, the Ki is often calculated from the IC50 value using the Cheng-Prusoff equation , which links the two metrics. For a competitive inhibitor, this relationship is:
Ki = IC50 / (1 + [S]/Km)
This equation mathematically demonstrates why the IC50 of a competitive inhibitor will increase as the substrate concentration ([S]) increases. Therefore, comparing IC50 values between different studies requires careful consideration of the experimental conditions.
Types of Reversible Inhibition
Understanding how a 2-aminopyrimidine derivative inhibits its target provides crucial insight into its mechanism of action. This is determined by observing how the inhibitor affects the enzyme's Km and Vmax.
-
Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This is a common mechanism for 2-aminopyrimidine kinase inhibitors that compete with ATP. In this mode, the inhibitor increases the apparent Km (lowers the affinity for the substrate) but does not change the Vmax, as the inhibition can be overcome by sufficiently high concentrations of the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex. This binding event changes the enzyme's conformation, reducing its catalytic efficiency. Consequently, a non-competitive inhibitor lowers the Vmax but does not affect the Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site. This mode of inhibition reduces both the Vmax and the apparent Km.
Part II: Experimental Design and General Workflow
A well-planned experiment is the foundation of reliable data. The following workflow outlines the critical steps for evaluating 2-aminopyrimidine derivatives.
Overall Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assays.
Critical Experimental Considerations: The "Why"
-
Enzyme and Substrate Concentration: The choice of concentrations is paramount. For competitive inhibitors, assay sensitivity is highest when the substrate concentration is set near its Km value. Using a substrate concentration far above the Km will require much higher concentrations of a competitive inhibitor to achieve 50% inhibition, leading to an artificially high IC50. The enzyme concentration should be kept low enough to ensure the reaction rate is linear over the measurement period (i.e., initial velocity conditions).
-
Compound Handling and Solubilization: Most small organic molecules, including 2-aminopyrimidine derivatives, are first dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock. It is critical that the final concentration of DMSO is identical in all assay wells (including controls) to prevent solvent effects from confounding the results. A final concentration of 1% DMSO is generally well-tolerated by most enzymes.
-
Controls are Non-Negotiable: Every assay plate must include:
-
Positive Control (No Inhibition): Contains the enzyme, substrate, and buffer with only the vehicle (e.g., DMSO). This represents 0% inhibition.
-
Negative Control (100% Inhibition): Contains the enzyme and buffer but no substrate (or a known, potent inhibitor). This defines the background signal and represents 100% inhibition.
-
Part III: Detailed Protocols
The following protocols provide step-by-step methodologies for determining inhibitor potency.
Protocol 1: General Spectrophotometric Assay for IC50 Determination
This protocol is a template for any enzyme that produces a chromogenic product and can be adapted for various targets.
1. Materials and Reagents:
-
Purified enzyme of interest.
-
Enzyme-specific substrate.
-
2-aminopyrimidine test compounds.
-
A known reference inhibitor for the enzyme.
-
Assay Buffer (e.g., Phosphate Buffer, pH 7.4), optimized for enzyme stability and activity.
-
Stop Solution (if required to terminate the reaction).
-
High-purity DMSO.
-
96-well clear, flat-bottom microplates.
-
Multichannel pipettes.
-
Spectrophotometer (microplate reader).
2. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each 2-aminopyrimidine derivative in 100% DMSO.
-
Serial Dilution: a. In a separate 96-well "dilution plate," add 100 µL of assay buffer to columns 2-11. b. Add 2 µL of the 10 mM compound stock to 98 µL of assay buffer in column 1 to make a 200 µM solution (this is your highest concentration, often denoted as C1). c. Perform a 1:3 serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across to column 10. Column 11 will serve as the no-inhibitor control (receiving only buffer).
-
Assay Plate Setup (Final Volume 100 µL): a. Transfer 50 µL from each well of the "dilution plate" to a corresponding well in the final "assay plate". Your inhibitor concentrations are now at their 2X final concentration. b. Add 25 µL of assay buffer containing the enzyme (at 4X final concentration) to each well. c. Mix the plate gently and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: a. Add 25 µL of the substrate solution (at 4X final concentration, ideally at the enzyme's Km) to all wells to start the reaction.
-
Reaction Monitoring: a. Immediately place the plate in a microplate reader. b. Measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 60 seconds) for 15-30 minutes (kinetic mode) or as a single endpoint reading after a fixed time if the reaction rate is known to be linear.
Protocol 2: Case Study - Kinase Inhibition using the ADP-Glo™ Assay
This protocol illustrates the evaluation of a 2-aminopyrimidine derivative against a protein kinase using a modern, luminescence-based assay that quantifies ADP production.
1. Principle: The assay is performed in two steps. First, the kinase reaction occurs, producing ADP. Second, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
2. Materials and Reagents:
-
Purified protein kinase (e.g., EGFR, CDK2).
-
Protein or peptide substrate for the kinase.
-
2-aminopyrimidine test compounds.
-
Kinase Assay Buffer (containing MgCl2 and other necessary components).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
White, opaque 96-well or 384-well plates (for luminescence).
-
Luminometer (plate reader).
3. Step-by-Step Methodology:
-
Compound Preparation & Serial Dilution: Follow steps 1 and 2 from Protocol 1, using the appropriate kinase assay buffer.
-
Kinase Reaction (e.g., 25 µL final volume): a. Add 5 µL of serially diluted compound to the wells of a white assay plate. b. Add 10 µL of a solution containing the kinase and its substrate (at 2.5X concentration). c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution (at 2.5X concentration, typically at the Km for the kinase). e. Incubate for 60 minutes at 30°C.
-
Signal Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Measure luminescence using a plate reader.
Part IV: Data Analysis and Interpretation
Raw data from the plate reader must be converted into meaningful potency values.
1. Calculate Percent Inhibition: First, normalize your data using your controls: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
2. Generate Dose-Response Curve and Determine IC50: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC50 value, which is the concentration at the inflection point of the curve.
Example Data Presentation
Below is a table summarizing hypothetical results for a series of 2-aminopyrimidine derivatives tested against β-Glucuronidase.
| Compound ID | R-Group Modification | IC50 (µM) ± SD |
| Ref-Inhibitor | D-saccharic acid 1,4-lactone | 45.8 ± 2.2 |
| AP-01 | -H | > 100 |
| AP-02 | 4-fluoro-phenyl | 72.0 ± 6.2 |
| AP-03 | 4-chloro-phenyl | 25.5 ± 1.8 |
| AP-04 | 4-bromo-phenyl | 2.8 ± 0.1 |
This data is illustrative and based on trends observed in published literature.
Advanced Analysis: Determining the Mechanism of Inhibition
To determine the mechanism of inhibition, a matrix of experiments must be performed where both the substrate and inhibitor concentrations are varied. The resulting reaction velocities are then plotted in a double reciprocal format, known as a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines reveals the mechanism.
Application Notes & Protocols: The Use of 2-Amidinopyrimidine Hydrochloride in Structure-Activity Relationship (SAR) Studies
An Application Note for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on leveraging the 2-amidinopyrimidine hydrochloride scaffold for systematic Structure-Activity Relationship (SAR) studies. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for advancing drug discovery programs.
Introduction: The Strategic Role of Scaffolds in SAR
Structure-Activity Relationship (SAR) analysis is the cornerstone of modern drug discovery, transforming initial "hits" from high-throughput screening into optimized "leads" with therapeutic potential.[1] The core principle of SAR is to systematically modify a molecule's structure to understand how these changes affect its biological activity. A well-chosen chemical scaffold is paramount to this process. The 2-amidinopyrimidine core is considered a "privileged structure" in medicinal chemistry.[2][3] Its prevalence in a wide range of biologically active compounds stems from its unique combination of a nitrogen-rich pyrimidine ring and a basic amidine group.[4][5] This configuration offers multiple points for chemical modification and diverse, pre-organized hydrogen bonding patterns, making it an ideal starting point for building focused compound libraries to probe interactions with biological targets.[4][6]
This guide outlines a complete workflow, from the strategic design and synthesis of a 2-amidinopyrimidine-based library to its biological evaluation and the subsequent interpretation of SAR data to guide rational drug design.
Part I: The 2-Amidinopyrimidine Scaffold - A Rationale for Use
The utility of this compound as a foundational scaffold in SAR studies is rooted in its inherent chemical and biological properties.
Chemical Versatility for Library Synthesis The 2-amidinopyrimidine structure is primed for diversification. The pyrimidine ring can be substituted at the 4, 5, and 6 positions, while the exocyclic amidine group also presents opportunities for modification. This allows for the systematic and independent variation of steric bulk, electronics, and hydrogen bonding patterns across several vectors of chemical space. Its dual nucleophilic character and ability to act as a ligand for metal-catalyzed cross-coupling reactions further expand the synthetic possibilities.[6][7]
Proven Biological Significance Derivatives built upon the 2-aminopyrimidine and related scaffolds have demonstrated potent and selective activity against a wide array of biological targets, validating its role as a starting point for drug discovery campaigns.[3][5] Documented activities include:
-
Enzyme Inhibition: Targeting kinases (FLT3, JAK2, CDK9), β-glucuronidase, and renin.[7][8][9][10]
-
Receptor Modulation: Acting as ligands for G-protein coupled receptors like the histamine H4 receptor.[11]
-
Antimicrobial & Anti-biofilm Activity: Modulating bacterial processes and overcoming resistance.[12][13]
-
Ion Transporter Modulation: Inhibiting efflux pumps like MRP1 to combat multidrug resistance in cancer.[14][15]
Caption: Key diversification points on the 2-amidinopyrimidine scaffold.
Part II: Experimental Workflow for Generating SAR Data
A successful SAR campaign follows a logical, multi-step process. The goal is to generate high-quality, reproducible data that clearly links structural changes to biological outcomes.
Caption: A systematic workflow for SAR studies.
Section 2.1: Synthesis of a Focused Library of Derivatives
Causality: The primary goal is not just to make molecules, but to make the right molecules. Each analog should test a specific hypothesis. For example, to test the importance of a hydrogen bond, one might replace a hydroxyl group with a methoxy group. The choice of synthetic route must be robust and high-yielding to ensure the library can be produced efficiently.[16][17]
Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established methods for synthesizing substituted 2-aminopyrimidines and is broadly applicable for introducing amine diversity at the 4- and 6-positions, assuming a suitable di-chloro precursor.[17][18]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Argon), dissolve the starting material, 2-amidino-4,6-dichloropyrimidine hydrochloride (1.0 eq), in a suitable solvent like n-butanol or dioxane.
-
Addition of Amine: Add the desired amine from your library of building blocks (1.1 eq per chlorine to be substituted).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-120 °C. The precise temperature and time depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure compound.
-
Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).[16][18]
Section 2.2: Biological Evaluation
Causality: A tiered screening approach is employed for efficiency. A rapid, robust in vitro biochemical assay (e.g., enzyme inhibition) is used to screen the entire library and obtain initial potency data (IC₅₀ values).[17] Only the most promising compounds from this primary screen are advanced to more resource-intensive cellular assays, which provide data on cell permeability and activity in a more biologically relevant context (EC₅₀ values).[8]
Protocol 3: Example In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the inhibition of a protein kinase, a frequent target of pyrimidine-based inhibitors.[8][9]
-
Reagent Preparation: Prepare assay plates (e.g., 384-well) by dispensing the kinase, its specific substrate peptide, and ATP at optimized concentrations in kinase buffer.
-
Compound Addition: Add the synthesized 2-amidinopyrimidine derivatives from a dose-response plate (typically an 11-point, 3-fold serial dilution starting from 10 µM). Include wells for a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Protocol 4: Example Cellular Antiproliferative Assay (MTS Assay)
This protocol measures the ability of a compound to inhibit the growth of cancer cells, a key functional readout for potential anti-cancer agents.[8]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor project) into 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours. Living, metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation relative to DMSO-treated control cells. Determine the concentration that causes 50% inhibition (GI₅₀ or IC₅₀) by fitting the data to a dose-response curve.
Part III: Data Analysis and SAR Interpretation
The culmination of the synthesis and screening efforts is the careful analysis of the generated data to extract meaningful SAR trends.
Data Presentation
Organizing the data into a clear, comprehensive table is the first and most critical step. This allows for at-a-glance comparison of how structural modifications impact activity.
Table 1: Example SAR Data for a Hypothetical Series of FLT3 Kinase Inhibitors
| Cmpd | R¹ Group (at C4) | R² Group (at C6) | FLT3 Kinase IC₅₀ (nM)[8] | MV4-11 Cell IC₅₀ (nM)[8] |
| 1 | -Cl | -H | >10,000 | >10,000 |
| 2 | 4-methylpiperazine | -H | 850 | 2,100 |
| 3 | 4-methylpiperazine | Phenyl | 95 | 250 |
| 4 | 4-methylpiperazine | 4-fluorophenyl | 35 | 90 |
| 5 | 4-methylpiperazine | 4-methoxyphenyl | 110 | 300 |
| 6 | 4-hydroxypiperidine | 4-fluorophenyl | 550 | 1,500 |
| 7 | Morpholine | 4-fluorophenyl | 800 | 2,200 |
Interpreting the SAR from Table 1
By methodically analyzing the data, we can derive key insights to guide the next round of synthesis:
-
Core Scaffold is Essential: The starting material, Compound 1 , is inactive, confirming that substituents are required for biological activity.
-
C4 Position: Replacing the chlorine at C4 with a 4-methylpiperazine (Compound 2 ) introduces modest activity. This suggests an interaction with the solvent-exposed region of the kinase. Comparing Compounds 4 , 6 , and 7 reveals the importance of the basic nitrogen in the piperazine ring, as replacing it with the less basic oxygen (morpholine) or a neutral hydroxyl group significantly reduces both biochemical and cellular potency. This points to a key ionic or hydrogen bond interaction.
-
C6 Position: The most significant gains in potency come from substitution at the C6 position. Adding a simple phenyl ring (Compound 3 ) improves kinase IC₅₀ by nearly 10-fold compared to Compound 2 .
-
Electronics at C6: Introducing an electron-withdrawing fluorine atom onto the phenyl ring (Compound 4 ) further improves potency by ~3-fold. Conversely, an electron-donating methoxy group (Compound 5 ) slightly reduces potency compared to the unsubstituted phenyl ring. This suggests that the electronic nature of this group is a key determinant of activity, possibly by influencing the orientation of the ring in a hydrophobic pocket.
The Role of In Silico Modeling
Molecular docking can provide a structural rationale for the observed SAR.[16][19] By docking the potent Compound 4 and the less potent Compound 7 into the ATP binding site of FLT3 kinase (PDB ID can be sourced from the Protein Data Bank), a computational chemist could visualize that the basic nitrogen of Compound 4 forms a critical hydrogen bond with a key backbone carbonyl in the hinge region of the kinase, an interaction that is lost with the morpholine ring of Compound 7 . This in silico insight strongly validates the experimental SAR.
Caption: Visual summary of SAR insights for the next design cycle.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile tool for executing SAR-driven drug discovery campaigns. Its favorable chemical properties facilitate the rapid synthesis of diverse chemical libraries, while its proven biological relevance provides a high probability of identifying active compounds. By following a systematic workflow of synthesis, tiered biological screening, and rigorous data analysis, research teams can efficiently translate initial hits into optimized lead compounds. The insights gleaned from an initial SAR study, as outlined in this guide, form the foundation for subsequent lead optimization efforts focused on improving metabolic stability, pharmacokinetic properties, and ultimately, in vivo efficacy.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Aminopyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. 2-Aminopyrimidines are foundational components in a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4][5] This resource provides in-depth, field-tested insights into overcoming common challenges encountered during their synthesis, ensuring both efficiency and success in your experimental work.
This guide is structured to provide immediate, actionable solutions to specific problems you may encounter. We will delve into the causality behind common synthetic issues and provide robust, self-validating protocols to get your research back on track.
I. Foundational Synthesis: The Principal Condensation Route
The most common and versatile method for synthesizing the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine.[6] This reaction, a variation of the Pinner pyrimidine synthesis, is valued for its reliability and the diverse range of substituents that can be incorporated.[7][8][9]
Core Reaction Mechanism
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. Understanding this pathway is crucial for effective troubleshooting.
Caption: Generalized mechanism of 2-aminopyrimidine synthesis.
Standard Experimental Protocol
This protocol provides a general framework. Note that optimization for specific substrates is often necessary.
-
Reactant Preparation : In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol).[10]
-
Base and Guanidine Addition : Add a base (e.g., sodium methoxide, sodium ethoxide, potassium carbonate) (2.0-3.0 eq) to the solution, followed by the addition of guanidine hydrochloride or guanidine nitrate (1.1-1.5 eq).[10][11][12][13]
-
Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7][10]
-
Work-up : After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash with a cold solvent. If no solid forms, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7][10]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][10]
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 2-aminopyrimidine derivatives in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired 2-aminopyrimidine, or I'm not seeing any product formation at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Causality and Solutions:
-
Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical.
-
Base Strength : A base that is too weak may not sufficiently deprotonate the guanidine or the β-dicarbonyl compound, hindering the initial condensation. Conversely, an overly strong base can lead to undesired side reactions.
-
Solvent Polarity : The solvent must be able to dissolve the reactants but also facilitate the reaction. Protic solvents like ethanol are often effective.
-
Temperature : While many reactions require heat to proceed, excessive temperatures can cause decomposition of starting materials or products.
-
-
Poor Quality of Reagents :
-
Guanidine Salts : Guanidine hydrochloride can be hygroscopic. Absorbed moisture can interfere with the reaction. Ensure it is dry or use freshly prepared guanidine.[7]
-
β-Dicarbonyl Compound : The purity of the β-dicarbonyl compound is crucial. Impurities can lead to side reactions. Consider purification of the starting material if its quality is questionable.
-
-
Inefficient Cyclization : The final ring-closing step can be slow or incomplete.
-
Catalyst : While not always necessary, an acid catalyst can sometimes promote the dehydration step.[14] However, this must be carefully controlled as excess acid can protonate the guanidine, rendering it non-nucleophilic.
-
Troubleshooting Workflow
Caption: Step-by-step troubleshooting for low product yield.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?
Answer: The formation of side products often arises from competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the β-Dicarbonyl Compound : Under basic conditions, β-dicarbonyl compounds can undergo self-condensation.
-
Mitigation : Add the base to a solution of the guanidine salt before adding the β-dicarbonyl compound. This ensures the guanidine is ready to react as soon as the dicarbonyl compound is introduced.
-
-
Hydrolysis of Intermediates : The presence of water can lead to the hydrolysis of key intermediates, preventing cyclization.[7]
-
Formation of Uncyclized Intermediates : In some cases, the reaction may stall after the initial condensation, resulting in an open-chain intermediate.[14]
-
Mitigation : Increasing the reaction temperature or extending the reaction time can often provide the necessary activation energy for the final ring-closing step.[14]
-
| Side Product | Characterization Clues (NMR/MS) | Mitigation Strategy |
| Self-condensation Product | Molecular weight corresponding to two units of the β-dicarbonyl compound minus water. | Controlled addition of reagents. |
| Hydrolyzed Intermediate | Presence of a carboxylic acid or ester group instead of the pyrimidine ring. | Use of anhydrous conditions.[7][14] |
| Open-chain Intermediate | Mass spectrum will show the combined mass of the reactants. | Increase reaction temperature or time.[14] |
Problem 3: Purification Challenges
Question: I've managed to synthesize my 2-aminopyrimidine derivative, but I'm struggling to purify it. What are the best practices for purification?
Answer: Purification can indeed be challenging, especially if the product has similar polarity to the starting materials or byproducts.
Purification Techniques and Tips:
-
Recrystallization : This is often the most effective method for obtaining highly pure crystalline products.
-
Solvent Screening : Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures to find the optimal conditions for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
-
-
Column Chromatography : For complex mixtures or non-crystalline products, column chromatography is the method of choice.
-
Solvent System Optimization : Use TLC to determine the best eluent system that provides good separation between your product and impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.
-
-
Acid-Base Extraction : The basicity of the 2-amino group can be exploited for purification.
-
Procedure : Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated 2-aminopyrimidine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
-
Cation-Exchange Chromatography : For more challenging separations, cation-exchange chromatography can be a powerful technique. This method separates compounds based on their charge and is particularly useful for purifying amino-containing compounds.[15]
Problem 4: Ambiguous Characterization Data
Question: I have a product that I believe is my target 2-aminopyrimidine, but the NMR and Mass Spec data are not entirely clear. How can I definitively confirm the structure?
Answer: Unambiguous characterization is paramount. Here’s how to approach it:
Key Spectroscopic Signatures:
-
¹H NMR Spectroscopy :
-
NH₂ Protons : Look for a broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can vary depending on the solvent and concentration.[16]
-
Pyrimidine Ring Protons : The protons on the pyrimidine ring will typically appear as singlets or doublets in the aromatic region of the spectrum, depending on the substitution pattern.[2]
-
Protons from Substituents : Signals corresponding to the substituents on the pyrimidine ring should be clearly identifiable.
-
-
¹³C NMR Spectroscopy :
-
Pyrimidine Carbons : The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The carbon attached to the amino group (C2) is typically found at a distinct chemical shift.[5]
-
-
Mass Spectrometry (MS) :
-
Molecular Ion Peak (M⁺) : The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the target compound.[2][17]
-
Isotope Pattern : If your compound contains chlorine or bromine, look for the characteristic isotopic pattern of the molecular ion peak.[2]
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretching : The amino group will show characteristic N-H stretching vibrations in the region of 3100-3500 cm⁻¹.[5]
-
If ambiguity remains, consider advanced techniques such as 2D NMR (COSY, HMQC, HMBC) to establish connectivity within the molecule.
III. Alternative Synthetic Routes
While the condensation of β-dicarbonyls with guanidine is the workhorse, other methods can be advantageous for specific substitution patterns.
-
From Alkynones and Guanidine : This method is effective for synthesizing certain pyrrole-aminopyrimidine ensembles.[11]
-
From Chalcones : Chalcones (α,β-unsaturated ketones) can react with guanidine to form 2-aminopyrimidines.[16]
-
Nucleophilic Substitution on Halogenated Pyrimidines : Commercially available chloro- or fluoro-pyrimidines can be functionalized via nucleophilic substitution with amines.[2][3][4]
IV. Conclusion
The synthesis of 2-aminopyrimidine derivatives is a well-established field, yet it presents unique challenges that require a systematic and informed approach to troubleshooting. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can effectively navigate these challenges to achieve their synthetic goals. This guide provides a foundation for diagnosing and solving common problems, ultimately accelerating the discovery and development of novel molecules with therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. brieflands.com [brieflands.com]
- 11. mdpi.com [mdpi.com]
- 12. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 13. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amidinopyrimidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amidinopyrimidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure your success in synthesizing this versatile chemical intermediate.
Introduction
This compound is a valuable building block in pharmaceutical synthesis, notably as a key intermediate for drugs like Bosentan.[1] Its synthesis, typically achieved through the condensation of a guanidine or dicyandiamide source with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, can present several challenges. This guide is structured to help you navigate these issues, optimize your reaction conditions, and achieve high-purity products consistently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Pinner pyrimidine synthesis.[2][3] This involves the acid-catalyzed cyclocondensation reaction between a guanidine salt (like guanidine hydrochloride) and a malondialdehyde precursor, such as 1,1,3,3-tetramethoxypropane or malonaldehyde bis(dimethyl acetal). Guanidine hydrochloride itself can be synthesized from dicyandiamide and ammonium chloride.[4]
Q2: Why is hydrochloric acid used as both a reactant and a solvent in some procedures?
A2: Hydrochloric acid serves a dual purpose. Firstly, it acts as a catalyst by protonating the carbonyl groups of the in situ-generated malondialdehyde, making them more electrophilic and susceptible to nucleophilic attack by guanidine. Secondly, using concentrated aqueous HCl or generating anhydrous HCl in an alcoholic solvent ensures the final product precipitates as the stable hydrochloride salt, which often aids in purification.[4]
Q3: What are the critical safety precautions for this synthesis?
A3: Key safety measures include:
-
Handling concentrated hydrochloric acid and other corrosive reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
If generating guanidine from dicyandiamide at high temperatures, be aware of potential pressure buildup.
-
Ensure all glassware is properly secured and that heating is controlled to prevent splashing of corrosive materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5][6][7] A suitable eluent system, often a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane, should be developed to clearly separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can be used if the compounds are not colored.
Part 2: Troubleshooting Guide - Synthesis & Work-up
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC analysis shows a large amount of unreacted starting material and very little product. What are the potential causes?
A: Low conversion is a frequent issue and can be traced back to several factors. A systematic approach is key to diagnosing the problem.
Potential Causes & Solutions:
-
Inadequate Acid Catalysis: The acid concentration may be too low to effectively catalyze the reaction.
-
Solution: Ensure the correct grade and concentration of hydrochloric acid are used. If using a solution of HCl in an alcohol, it should be freshly prepared and anhydrous, as moisture can inhibit the reaction.[8]
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Quality of Reagents: Impurities in the starting materials, especially the malondialdehyde acetal, can interfere with the reaction.
-
Solution: Use freshly distilled 1,1,3,3-tetramethoxypropane. Ensure the guanidine hydrochloride is dry and of high purity.
-
-
Presence of Water: The intermediates in this reaction are sensitive to hydrolysis.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]
-
Troubleshooting Flowchart: Low Yield
Caption: Systematic approach to troubleshooting low reaction yield.
Issue 2: Formation of Multiple Products/Byproducts
Q: My TLC plate shows the desired product spot, but there are also several significant byproduct spots, making purification difficult. What are these byproducts and how can I prevent them?
A: The formation of byproducts is often due to side reactions involving the starting materials or intermediates.
Potential Causes & Solutions:
-
Self-Condensation of Malondialdehyde: The malondialdehyde intermediate, formed from the hydrolysis of the acetal, can self-polymerize under acidic conditions.
-
Solution: Control the rate of addition of the acetal to the acidic solution, or maintain a lower reaction temperature to disfavor polymerization.
-
-
Incomplete Cyclization: The reaction may stall at an open-chain intermediate, where the guanidine has reacted with one carbonyl group but has not yet cyclized.
-
Solution: Ensure sufficient reaction time and adequate heating to promote the final cyclization and dehydration step. Stronger acid catalysis can also facilitate this step.[8]
-
-
Hydrolysis of Guanidine: While less common, under certain conditions, guanidine can hydrolyze to urea, which could then participate in other reactions.
-
Solution: Maintain the recommended reaction conditions and stoichiometry to favor the desired pyrimidine synthesis pathway.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: The reaction appears complete, but I am struggling to isolate a pure, solid product. The crude material is oily or difficult to crystallize. What should I do?
A: Isolation and purification challenges are common, especially with hydrochloride salts which can be hygroscopic or have high solubility in certain polar solvents.
Potential Causes & Solutions:
-
Product is Too Soluble in the Reaction Solvent: If the product does not precipitate upon cooling, it may be too soluble in the chosen solvent.
-
Solution: Carefully reduce the volume of the solvent under reduced pressure. If the product still does not precipitate, add an anti-solvent (a solvent in which the product is insoluble) dropwise to induce crystallization.[4] A common combination for amine hydrochlorides is dissolving in a minimal amount of a polar solvent like ethanol and then adding a less polar anti-solvent like diethyl ether or ethyl acetate.[10]
-
-
Presence of Oily Impurities: Oily byproducts can coat the desired solid product, preventing proper crystal formation.
-
Solution: Before attempting recrystallization, try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This can often wash away the oily impurities, leaving a solid that can then be recrystallized.
-
-
Incorrect Recrystallization Solvent System: The chosen solvent for recrystallization may not be appropriate.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/ethyl acetate, methanol/diethyl ether, or isopropanol.[11] Perform small-scale solubility tests to find the optimal system.
-
Recrystallization Workflow
Caption: General workflow for two-solvent recrystallization.[4]
Part 3: Experimental Protocol & Data
This section provides a representative protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and reagent quality.
Representative Synthesis Protocol
This protocol is adapted from analogous syntheses of 2-aminopyrimidines.[4]
Step 1: Preparation of Guanidine Hydrochloride (Optional, if not commercially available)
-
In a round-bottom flask, combine dicyandiamide (1.0 eq) and ammonium chloride (approx. 3.0 eq).
-
Heat the mixture carefully in an oil bath to 150-230°C for 4-8 hours. The mixture will melt and then solidify.
-
Allow the flask to cool to approximately 80°C before proceeding to the next step. The resulting solid is crude guanidine hydrochloride.
Step 2: Synthesis of this compound
-
To the flask containing the crude guanidine hydrochloride, cautiously add concentrated hydrochloric acid (e.g., 31-35%).
-
Add 1,1,3,3-tetramethoxypropane (1.0 eq relative to the initial dicyandiamide) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-100°C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 1-2 hours to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, concentrated HCl, followed by a cold organic solvent like acetone or isopropanol to remove residual acid and impurities.
-
Dry the product under vacuum to yield this compound.
Data Summary Table
The following table outlines key parameters and expected outcomes for the synthesis. Note that yields can vary significantly based on the optimization of the conditions listed in the troubleshooting guide.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Stoichiometry | 1.0 eq Guanidine HCl : 1.0-1.1 eq Acetal | A slight excess of the acetal can help drive the reaction to completion, but a large excess can complicate purification. |
| Catalyst/Solvent | Concentrated HCl or Anhydrous HCl in Ethanol | Provides the acidic environment for catalysis and facilitates the formation of the hydrochloride salt.[4] |
| Temperature | 80 - 100°C (Reflux) | Balances reaction rate with minimizing byproduct formation. Higher temperatures can lead to degradation.[6] |
| Reaction Time | 4 - 8 hours | Reaction should be monitored by TLC to determine the optimal endpoint.[5] |
| Typical Yield | 60 - 85% (unoptimized to optimized) | Highly dependent on reagent purity and adherence to anhydrous conditions. |
| Purification | Recrystallization (e.g., Ethanol/Ethyl Acetate) | Essential for removing unreacted starting materials and any formed byproducts.[4] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Aminopyrimidine Compounds
Welcome to the technical support center for the synthesis of 2-aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As a core scaffold in numerous pharmaceuticals, including several kinase inhibitors, the efficient and clean synthesis of 2-aminopyrimidines is of paramount importance.[1][2][3][4] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct that is complicating purification. What is it and how can I prevent its formation?
A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP). This common side reaction occurs when two equivalents of the β-ketoester (e.g., ethyl acetoacetate) react with the aldehyde and ammonia.[5] The ammonia is often generated from the decomposition of urea or guanidine at elevated temperatures, creating a competing reaction pathway.[5]
Causality: The Hantzsch reaction is favored at higher temperatures which promotes the breakdown of urea/guanidine into ammonia and isocyanic acid/cyanamide. This free ammonia can then participate in the Hantzsch pathway faster than the intended Biginelli condensation.
Troubleshooting & Prevention Strategies:
| Strategy | Rationale |
| Temperature Control | The most critical factor. Lowering the reaction temperature significantly disfavors urea/guanidine decomposition, thereby starving the Hantzsch pathway of the required ammonia.[5] |
| Order of Addition | Adding the urea or guanidine last to the reaction mixture can minimize its exposure to prolonged heating before the main reaction commences, reducing decomposition.[5] |
| Catalyst Selection | The choice of Lewis or Brønsted acid catalyst can influence the relative rates of the Biginelli and Hantzsch reactions. Experiment with different catalysts to find one that preferentially promotes the desired cyclization. |
| Microwave Irradiation | Microwave-assisted synthesis can offer rapid and uniform heating, which often leads to higher yields and reduced side reactions by minimizing the overall reaction time.[6][7] |
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine and obtaining a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve the regioselectivity?
A2: This is a classic challenge in pyrimidine chemistry. The C4 and C6 positions of the pyrimidine ring are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[8] However, this inherent selectivity is often moderate, leading to isomeric mixtures.[8]
Causality: The regioselectivity is a delicate balance controlled by electronic effects, steric hindrance, and reaction conditions. Factors like the solvent, base, temperature, and even the nature of the nucleophile can dramatically shift the C4/C2 product ratio.
Strategies for Controlling Regioselectivity:
-
Palladium Catalysis: This is a powerful method to achieve high regioselectivity. Specific palladium catalysts and ligand systems have been developed that strongly favor amination at the C4 position.[9]
-
Solvent Polarity: In some cases, polar solvents like ethanol have been shown to favor the formation of the C4-isomer during nucleophilic substitution with anilines.[9]
-
Base Selection: The choice of base is critical. For palladium-catalyzed reactions, lithium hexamethyldisilazide (LiHMDS) has proven effective in achieving high regioselectivity.[9]
-
Temperature Control: Reactions run at lower temperatures (e.g., -60°C to 0°C) can sometimes enhance selectivity by favoring the kinetically controlled product.[9]
Q3: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A3: Low conversion is a common issue that can often be resolved by systematically evaluating the core reaction parameters.
Causality: The reaction may be stalled due to an inactive catalyst, suboptimal energy input (temperature), insufficient reaction time, or the presence of inhibitors.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the primary competing reactions in a Biginelli synthesis using guanidine?
A4: The most prevalent side reactions in the Biginelli synthesis of 2-aminodihydropyrimidines are the formation of Hantzsch-type dihydropyridines and N-acylureas (or their guanidinium analogues).[5]
-
Hantzsch Dihydropyridine Formation: As detailed in Q1, this pathway competes with the desired Biginelli reaction, consuming the aldehyde and β-ketoester. It is driven by the in-situ formation of ammonia from urea/guanidine decomposition.[5]
-
N-Acylurea Formation: This byproduct can arise from a competing reaction between the β-ketoester and urea/guanidine, which complicates purification.[5]
-
Knoevenagel Condensation: The initial condensation between the aldehyde and the β-ketoester can form a stable α,β-unsaturated dicarbonyl compound. If this intermediate does not efficiently cyclize with guanidine, it can persist as a major byproduct, reducing the overall yield.[5]
Caption: Biginelli reaction vs. the competing Hantzsch side reaction.
Q5: My 2-aminopyrimidine product appears to be dimerizing over time or during workup. What causes this?
A5: Dimerization of 2-aminopyrimidine has been observed to occur under acidic conditions. For example, reaction with hydrobromic acid (HBr) can lead to the formation of a new heterotricyclic dicationic product.[10] This reaction can even proceed slowly in the absence of other reagents if acidic conditions are present.[10] To prevent this, avoid prolonged exposure to strong acids, especially during aqueous workup and purification. If an acidic workup is necessary, it should be performed quickly and at low temperatures, followed by rapid neutralization.
Q6: How can I achieve selective N-alkylation of the 2-amino group without alkylating the pyrimidine ring nitrogens?
A6: This is a challenge of chemoselectivity. Both the exocyclic 2-amino group and the endocyclic ring nitrogens are nucleophilic and can be alkylated. Over-alkylation to form 2-(N,N-dialkyl)aminopyrimidine derivatives is also a potential side reaction.[11]
Complete regioselectivity for N-alkylation can be achieved by using specific transition metal catalysts.[11] Methods have been developed using alcohols as the alkylating agent in the presence of a catalyst, which selectively furnish the 2-(N-alkyl)aminopyrimidine derivative with no formation of ring-alkylated or dialkylated byproducts.[11] This approach is also environmentally friendly as it only produces water as a byproduct.[11]
Q7: Is hydrolysis a significant degradation pathway for 2-aminopyrimidines?
A7: Yes, the pyrimidine ring can be susceptible to hydrolysis under certain conditions. For instance, some 2-(phenylthio)pyrimidine derivatives have been shown to undergo alkaline hydrolysis to yield 2-hydroxypyrimidine.[12] Additionally, functional groups on the pyrimidine ring or its substituents can be prone to hydrolysis. A common example is the hydrolysis of a nitrile group, which can occur under either acidic or basic conditions, leading first to an amide and then to a carboxylic acid.[13] It is crucial to consider the stability of your specific 2-aminopyrimidine derivative to the pH conditions of your reaction, workup, and purification.
Part 3: Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct in a Microwave-Assisted Biginelli Synthesis
This protocol is optimized to favor the Biginelli condensation over the competing Hantzsch reaction for the synthesis of 2-amino-3,4-dihydropyrimidines.[7]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2.0 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Rationale: The use of a twofold excess of guanidine hydrochloride and a controlled, rapid heating profile minimizes decomposition and favors the desired pathway.[7]
-
Workup: After cooling, evaporate the solvent under reduced pressure. Add distilled water (10 mL) to the residue and stir.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Dry the solid in a vacuum oven. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS, ensuring the absence of characteristic signals from the Hantzsch byproduct.
Protocol 2: Palladium-Catalyzed Regioselective C4 Amination of 2,4-Dichloropyrimidine
This protocol provides a method for achieving high regioselectivity in the amination of a dichloropyrimidine substrate, favoring substitution at the C4 position.[9]
-
Catalyst and Reagent Preparation (Inert Atmosphere): In a glovebox or under a nitrogen/argon atmosphere, add Pd(OAc)₂ (2 mol %) and a suitable phosphine ligand like dppb (dicyclohexylphosphino)biphenyl (2 mol %) to an oven-dried reaction flask.
-
Addition of Pyrimidine: Add a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF.
-
Amine/Base Premixing: In a separate flask, pre-mix the secondary amine (1.1 equiv) with LiHMDS (1.0 M solution in THF, 1.2 equiv) at -20°C. Rationale: Premixing the amine and base and adding this solution to the reaction mixture is critical for achieving high regioselectivity with reactive cyclic amines.[9]
-
Reaction Execution: Slowly add the amine/LiHMDS mixture to the flask containing the pyrimidine and catalyst at -20°C. Stir the reaction at this temperature for 1 hour, monitoring by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Analysis: Determine the C4/C2 isomer ratio of the purified product using ¹H NMR and/or HPLC analysis to confirm the regioselectivity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures | Semantic Scholar [semanticscholar.org]
- 11. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 12. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amidinopyrimidine Hydrochloride
Welcome to the dedicated technical support resource for the purification of 2-Amidinopyrimidine hydrochloride (CAS: 138588-40-6). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile pharmaceutical intermediate.[1][2][3] As a highly polar, ionizable molecule, this compound presents unique purification challenges that require a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve your desired purity targets.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My recrystallization of this compound resulted in a very low yield. What went wrong?
A: Low recovery is a frequent issue in recrystallization and can almost always be traced back to solubility management.[4] Here are the most common causes and their solutions:
-
Excessive Solvent Use: The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of near-boiling solvent.[4] Adding too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, drastically reducing your isolated yield.[5]
-
Causality: The goal is to create a supersaturated solution upon cooling. If the solution is too dilute, it will not reach the point of supersaturation, and crystallization will be incomplete or fail to initiate.
-
Solution: Before your next attempt, perform small-scale solubility tests. If you've already added too much solvent, carefully evaporate the excess under reduced pressure until the hot solution becomes saturated (just starting to turn cloudy), then allow it to cool slowly.
-
-
Improper Rinsing Technique: Washing the filtered crystals is crucial for removing residual impurities from the mother liquor, but using too much rinse solvent or a solvent that is not ice-cold will redissolve your purified product.[4]
-
Causality: Even in a "poor" solvent, your compound has some finite solubility. This solubility increases with temperature. Using a minimal volume of ice-cold solvent minimizes these losses.
-
Solution: Always use the same solvent system as the recrystallization for the rinse, and ensure it is thoroughly chilled (e.g., in an ice bath). Wash the crystal cake with small, successive portions rather than one large volume.
-
-
Premature Crystallization: If the compound crystallizes prematurely during a hot filtration step (intended to remove insoluble impurities), significant product loss can occur on the filter paper and in the funnel.[6]
-
Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution. If premature crystallization is a persistent issue, add a small excess of hot solvent (~5-10%) before filtration and then boil it off before the cooling step.[6]
-
Q2: During cooling, my this compound is "oiling out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is undesirable because the oil often traps impurities, defeating the purpose of purification.
-
Causality 1: High Impurity Load: A high concentration of impurities can depress the melting point of your compound, causing it to separate as a molten liquid at the temperature of crystallization.
-
Solution: Consider a pre-purification step. If the impurities are colored, a charcoal treatment of the hot solution may be effective. If impurities are non-colored but significant, a rapid purification via a silica plug or a different primary purification method like chromatography may be necessary before attempting recrystallization.[7]
-
-
Causality 2: Solution Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice and will crash out as a disordered, amorphous oil.[7]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels. Once at room temperature, you can proceed to cooling in an ice bath to maximize yield.[6]
-
-
Causality 3: Inappropriate Solvent Choice: The compound's solubility curve in the chosen solvent may be too steep, or the boiling point of the solvent may be higher than the melting point of the compound.
-
Solution: Re-evaluate your solvent system. Add more of the "soluble" solvent to keep the compound dissolved at a slightly lower temperature, then cool slowly.[7] For this compound, which melts around 180-183°C, this is less of a concern with common low-boiling solvents but can be a factor in mixed-solvent systems.[8]
-
Q3: After recrystallization, my NMR/HPLC analysis still shows persistent impurities. Why isn't it working?
A: While powerful, recrystallization has its limits. If impurities persist, it's likely due to one of two reasons:
-
Structurally Similar Impurities: If an impurity has a very similar structure and polarity to your target compound, it may have comparable solubility properties in your chosen solvent system. This can lead to "co-crystallization," where the impurity is incorporated into the crystal lattice of your product.
-
Solution: You must switch to a purification technique that separates based on a different principle. Chromatography is the logical next step.
-
-
High Polarity Challenges: this compound is a very polar molecule. This can lead to high solubility in many common polar recrystallization solvents, making it difficult to achieve the low cold-solvent solubility required for high recovery.[9]
-
Solution: For high-purity requirements, chromatography is often the superior choice for highly polar compounds.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase with a largely organic mobile phase, providing excellent retention and separation.[9]
-
Reverse-Phase Chromatography (RPC): While challenging due to poor retention, RPC can be adapted by using polar-endcapped columns or by adding an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase to increase the compound's hydrophobicity and retention.[9]
-
Ion-Exchange Chromatography (IEC): As the compound is a hydrochloride salt and possesses basic nitrogen atoms, IEC can be a very effective technique, separating molecules based on their net charge.[9][11]
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the purification strategy for this compound.
Q1: What is the best starting point for purifying crude this compound?
A: For batch purification on a multi-gram scale, recrystallization is almost always the most efficient and cost-effective first step. It is excellent for removing major, dissimilar impurities and can significantly increase the purity of your crude material. For achieving the highest levels of purity (>99.5%), a final purification step using a chromatographic method like HILIC is often required.
Below is a decision workflow to help you select the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
Q2: How do I select an appropriate recrystallization solvent?
A: The ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and very low solubility at low temperatures (e.g., 0-4°C).[4] Given the compound's polar and salt-like nature, polar protic solvents are the best candidates.
Solvent Selection & Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Methanol | 65 | High | Good starting point. Compound has slight solubility.[8] May require a less polar co-solvent. |
| Ethanol | 78 | High | Similar to methanol, often provides better crystal formation. |
| Isopropanol | 82 | Medium-High | Lower solubility than MeOH/EtOH, may give better recovery. |
| Water | 100 | Very High | High solubility likely.[12] Best used as a co-solvent with an alcohol. |
| Acetonitrile | 82 | High | Aprotic polar solvent, worth screening. |
Screening Process:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature. The compound should be largely insoluble.
-
Heat the mixture to boiling. The solid should completely dissolve. If not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Abundant crystal formation indicates a promising solvent or solvent system.
Q3: What are the likely impurities I need to remove?
A: The nature of impurities is highly dependent on the synthetic route used.[13][14] However, for pyrimidine syntheses, common impurities may include:
-
Unreacted Starting Materials: Such as guanidine hydrochloride or dicarbonyl precursors.
-
Incompletely Cyclized Intermediates: Linear precursors that failed to form the pyrimidine ring.
-
Over-reacted or Side-Products: For example, if the synthesis involves chlorinated pyrimidines, di-substituted or regioisomeric products can form.[15]
-
Degradation Products: Strong acidic or basic conditions during synthesis or workup can lead to hydrolysis or decomposition of the amidine group.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Recrystallization of this compound
This protocol provides a detailed workflow for purification by recrystallization, using an ethanol/water solvent system as an example.
-
Solvent Preparation: Prepare a flask of your primary solvent (e.g., 95% ethanol) and place it on a hot plate to heat to a gentle boil. Prepare a beaker of ice-cold rinse solvent (also 95% ethanol).
-
Dissolution: Place your crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and poor crystal formation). Add a magnetic stir bar.
-
Add Hot Solvent: Add the minimum amount of the near-boiling solvent to the Erlenmeyer flask in small portions while stirring until the solid just dissolves. If the solid does not dissolve readily in pure ethanol, add near-boiling deionized water dropwise until a clear solution is achieved.
-
(Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration now. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper quickly to minimize premature crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Rapid cooling will result in the formation of small, impure crystals.[7]
-
Maximize Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of the ice-cold rinse solvent to remove any adhering mother liquor. Break the vacuum, add the cold solvent to just cover the crystals, and gently stir. Reapply the vacuum to pull the solvent through. Repeat once.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
The flowchart below provides a troubleshooting guide for this specific workflow.
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound CAS#: 138588-40-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 14. CN102952083B - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Amidinopyrimidine hydrochloride in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 2-Amidinopyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this versatile chemical scaffold. As a compound of significant interest in medicinal chemistry, particularly for kinase inhibitor development, ensuring its proper dissolution is paramount for generating reliable and reproducible assay data.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve common solubility issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of this compound.
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrochloride salt, which generally enhances the aqueous solubility of the parent molecule, 2-Amidinopyrimidine.[3] However, its solubility is still limited and highly dependent on the solvent and solution conditions. It is sparingly soluble in water and methanol and slightly soluble in DMSO.[4][5] For most biochemical and cell-based assays, a high-concentration stock solution is first prepared in an organic solvent like DMSO.
Q2: I dissolved this compound in DMSO for my stock, but it precipitated when I diluted it into my aqueous assay buffer. What happened?
A2: This common phenomenon is known as "solvent shock" or "crashing out."[6] It occurs when a compound dissolved in a highly permissive organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly come out of solution, forming a precipitate.[6]
Q3: My compound seems to dissolve initially but then precipitates over the course of my experiment, especially at lower temperatures. Why?
A3: This issue relates to the difference between kinetic and thermodynamic solubility. Initially, you may achieve a supersaturated state (kinetic solubility), but over time, the compound crashes out as it equilibrates to its true, lower thermodynamic solubility limit.[7] Temperature can also significantly influence solubility; for many compounds, solubility decreases at lower temperatures (e.g., 4°C or room temperature vs. 37°C).[8][9]
Q4: How does the pH of my assay buffer affect the solubility of this compound?
A4: pH is a critical factor. 2-Amidinopyrimidine contains a basic amidine group. As a hydrochloride salt, it is already protonated. Maintaining an acidic to neutral pH (typically below the pKa of the amidine group) keeps the molecule in its charged, more water-soluble form.[9] In basic solutions (high pH), the amidine group can be deprotonated, becoming a neutral free base which is significantly less soluble in aqueous media, leading to precipitation.
Q5: Can the components of my buffer system itself cause precipitation?
A5: Yes. This is known as the "common ion effect."[10] Since your compound is a hydrochloride salt, using a buffer with a very high concentration of chloride ions (e.g., from NaCl or KCl) can suppress the dissolution of the salt and reduce its overall solubility.[10] Furthermore, high concentrations of other salts (e.g., phosphate) can "salt out" the compound, reducing its solubility.
Q6: What is the best starting approach to improve the solubility of my compound in the final assay volume?
A6: The most effective initial strategies are to (1) decrease the final concentration of the compound if your experiment allows, (2) increase the percentage of co-solvent (like DMSO) in the final assay volume, and (3) optimize the pH of your buffer.[6][11] A stepwise dilution protocol is also highly recommended to avoid solvent shock.[6]
Troubleshooting Guide: Precipitation Issues
This table provides a quick reference for diagnosing and solving common precipitation problems.
| Problem Observed | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into aqueous buffer. | Solvent Shock: The rapid change in solvent polarity from organic stock to aqueous buffer is causing the compound to crash out.[6] | 1. Perform Stepwise Dilutions: Create an intermediate dilution in a mix of DMSO and your assay buffer before the final dilution.[6]2. Slow Addition & Mixing: Add the stock solution dropwise to the assay buffer while vigorously vortexing.[6]3. Increase Co-solvent: Increase the final percentage of DMSO in your assay (typically 0.1-2%, check your system's tolerance).[7] |
| Precipitation observed after a period of time or at lower temperatures. | Low Kinetic Solubility: The compound is falling out of a supersaturated state to its lower thermodynamic solubility.[7] | 1. Prepare Fresh Solutions: Make working solutions immediately before use.2. Determine Max Solubility: Experimentally determine the maximum stable concentration in your final assay buffer (See Protocol 2).3. Maintain Temperature: If the assay allows, perform it at a slightly elevated and consistent temperature (e.g., 37°C).[8] |
| Precipitation occurs only at higher concentrations. | Exceeding Solubility Limit: The required concentration is simply higher than the compound's solubility in the assay buffer. | 1. Optimize Buffer pH: Test a range of acidic to neutral pH values (e.g., pH 5.0 to 7.4) to find the optimal pH for solubility.[12]2. Use Solubilizing Agents: Consider adding a low concentration of a non-interfering detergent (e.g., 0.01% Tween-20 for enzyme assays) or other excipients.[7] |
| Precipitation is observed in specific wells of a microplate. | Inconsistent Mixing or Evaporation: Poor mixing leads to localized high concentrations. Evaporation from edge wells can concentrate the compound. | 1. Ensure Thorough Mixing: Pipette mix or use a plate shaker after adding the compound.2. Minimize Evaporation: Use plate seals and maintain a humidified environment if possible. |
Data & Visualization
Solubility Profile
This table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble | Commonly used for high-concentration stock solutions.[4][5] |
| Methanol | Slightly Soluble | Can be used as an alternative to DMSO for stock solutions.[4][5] |
| Water | Sparingly Soluble | Solubility is pH-dependent; enhanced at lower pH. |
| PBS (pH 7.4) | Low | Susceptible to precipitation, especially from DMSO stock. |
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A logical workflow for troubleshooting precipitation.
Visualizing Solvent Shock vs. Stepwise Dilution
This diagram illustrates how a stepwise dilution protocol can prevent precipitation.
Caption: Stepwise dilution avoids the rapid polarity change that causes precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound solid.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all solid material is fully dissolved.
-
Visual Inspection: Hold the vial against a light source to confirm there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of your compound that remains stable in the final assay buffer.
-
Prepare Buffer: Dispense your final assay buffer into a series of microcentrifuge tubes (e.g., 10 tubes).
-
Create Serial Dilutions: Prepare a serial dilution of your compound directly into the assay buffer, starting from a concentration known to precipitate down to a low concentration. For example, from 200 µM down to 1 µM.
-
Equilibrate: Incubate the tubes under your final assay conditions (temperature and time). For example, 30 minutes at 37°C.
-
Observe Precipitation: After incubation, visually inspect each tube for any cloudiness or precipitate. For a more sensitive measurement, you can measure the absorbance or light scattering of each solution in a plate reader.
-
Determine Limit: The highest concentration that remains completely clear is your working maximum soluble concentration. It is best practice to work at or below 80% of this concentration to ensure solubility.
Protocol 3: Stepwise Dilution to Prevent Precipitation
This is a best-practice method for diluting DMSO stocks into aqueous buffers.[6]
-
Prepare Stock: Start with your high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Make Intermediate Dilution: Prepare an intermediate dilution (e.g., 1:10) into a solvent that is a mix of organic and aqueous phases. You can use 100% DMSO for this step or a 50:50 mix of DMSO and your assay buffer. For example, dilute the 10 mM stock to 1 mM.
-
Prepare Final Working Solution: a. Aliquot the required volume of the final aqueous assay buffer into a fresh tube. b. While vortexing the tube of buffer, add the required volume of the intermediate dilution stock to reach your final concentration. c. This gradual reduction in DMSO concentration helps keep the compound in solution.
By implementing these structured troubleshooting and experimental strategies, you can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reliable results in your research.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound | 138588-40-6 [amp.chemicalbook.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 10. rjpdft.com [rjpdft.com]
- 11. longdom.org [longdom.org]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 2-Amidinopyrimidine Hydrochloride Solutions
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-Amidinopyrimidine hydrochloride. Its purpose is to provide expert-driven insights and actionable protocols to address and mitigate the common stability challenges encountered with this compound in solution, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a visible precipitate and a slight yellow discoloration after a short period in storage. What is the likely cause?
A1: The observed precipitation and color change are classic indicators of chemical degradation. This compound is particularly susceptible to hydrolysis in aqueous solutions. The core issue lies with the amidine functional group, which can be attacked by water molecules, leading to its conversion into the corresponding amide or other degradation products. This process is significantly influenced by the solution's pH, temperature, and exposure to light.
Q2: What is the primary degradation pathway for this compound in an aqueous environment?
A2: The primary degradation pathway is hydrolysis. The carbon atom in the amidine group is electrophilic and susceptible to nucleophilic attack by water. This reaction is often catalyzed by hydroxide ions, meaning the degradation rate increases significantly under neutral to alkaline conditions. The pyrimidine ring itself can also undergo degradation under certain harsh conditions, but the hydrolysis of the amidine group is the most common point of instability.[1][2]
Q3: To what extent does pH influence the stability of the solution, and what is the optimal range for storage?
A3: The pH is the most critical factor governing the stability of this compound in solution. The rate of hydrolysis is exponentially dependent on the concentration of hydroxide ions.[1] Therefore, alkaline conditions (pH > 7) will lead to rapid degradation. To minimize hydrolysis, solutions should be prepared and stored under acidic conditions, ideally within a pH range of 3.0 to 5.0 . This acidic environment protonates the amidine group, increasing its stability and reducing its susceptibility to nucleophilic attack.[3]
Troubleshooting and Stabilization Guide
This section addresses specific issues you may encounter and provides detailed protocols for prevention and resolution.
Issue 1: Rapid Loss of Potency in Biological Assays
-
Symptoms: You observe a time-dependent decrease in the biological activity of your compound, leading to inconsistent and non-reproducible assay results. HPLC analysis confirms a decrease in the parent compound peak area over the experimental timeframe.
-
Causality: This is often due to the compound degrading directly in the assay medium. Cell culture media are typically buffered to a physiological pH of ~7.4, which is suboptimal for this compound stability. Furthermore, components within the media can sometimes catalyze degradation.
-
Self-Validating Protocol:
-
Prepare High-Concentration Stock in Acidic Buffer: Prepare a concentrated stock solution (e.g., 10 mM) in a pH 4.0 citrate buffer (see protocol below). Aliquot and store this stock at -20°C or -80°C.
-
Fresh Working Solutions: For each experiment, thaw a fresh aliquot of the stock solution.
-
Dilute Immediately Before Use: Prepare the final working dilutions in your cell culture medium or assay buffer immediately before adding them to your cells or assay plate. Do not store the compound in physiological pH buffers for extended periods.
-
Validation Step: To confirm media stability, incubate your highest concentration working solution in the assay media for the full duration of your experiment (e.g., 24, 48 hours). Analyze the sample by HPLC to quantify the percentage of degradation. If it exceeds your acceptable limit (e.g., >5%), you may need to consider a more stable analog or adjust the experimental design.
-
Issue 2: Solution Instability Even Under Refrigeration
-
Symptoms: You have buffered your solution to an acidic pH and stored it at 2-8°C, but you still observe degradation over a period of days or weeks.
-
Causality: While pH and temperature are primary factors, oxidation and photodegradation can also contribute to instability, especially during long-term storage. Trace metal ions in buffers can also catalyze oxidative degradation.[4]
-
Comprehensive Stabilization Protocol:
This protocol incorporates multiple strategies to create a robust, stabilized stock solution of this compound.
Materials:
-
This compound
-
High-purity, deoxygenated water (prepare by boiling for 15 minutes and cooling under an inert gas stream, or by sparging with nitrogen/argon for 30 minutes)
-
Citric Acid
-
Sodium Citrate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Amber glass vials with screw caps
Step-by-Step Methodology:
-
Buffer Preparation (0.1 M Citrate-EDTA Buffer, pH 4.0):
-
In a beaker, dissolve citric acid and sodium citrate in deoxygenated water to a final concentration of 0.1 M.
-
Add EDTA to a final concentration of 1 mM. EDTA acts as a chelating agent, sequestering trace metal ions that can catalyze oxidative degradation.[4]
-
Adjust the pH to 4.0 by adding either the acidic (citric acid) or basic (sodium citrate) component.
-
Filter the buffer through a 0.22 µm sterile filter to remove any particulates.
-
-
Compound Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile container, dissolve the powder in the prepared pH 4.0 Citrate-EDTA buffer to your target concentration.
-
Mix gently by inversion or slow vortexing until fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the solution into small-volume amber glass vials suitable for single use. This minimizes repeated freeze-thaw cycles and light exposure.
-
Before sealing, gently flush the headspace of each vial with an inert gas (nitrogen or argon) to displace oxygen.
-
For long-term storage, store the aliquots at -20°C or -80°C . For short-term use (less than a week), 2-8°C is acceptable.
-
References
- 1. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Approaches to improve the stability of the antiviral agent UC781 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminopyrimidine Based Inhibitors
Welcome to the technical support center for the synthesis of 2-aminopyrimidine based inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical class of compounds. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] However, its synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can navigate common pitfalls and optimize your synthetic routes.
Our approach is grounded in explaining the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in the lab.
Section 1: Core Synthesis Strategy & Common Pitfalls
The most prevalent method for constructing the 2-aminopyrimidine core involves the condensation of a guanidine-containing reagent with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][5][6] While robust, this reaction is susceptible to several pitfalls that can lead to low yields, difficult purifications, and ambiguous characterization.
Frequently Asked Questions (FAQs) - Reaction Setup & Execution
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in 2-aminopyrimidine synthesis often stem from one or more of the following factors:
-
Poor Quality of Starting Materials: Guanidine and its salts can be hygroscopic and may hydrolyze over time.[5] Substituted guanidines can also be challenging to prepare and purify. 1,3-dicarbonyl compounds can undergo self-condensation or exist in equilibrium with their enol form, affecting reactivity.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base choice are critical. Insufficient heat may lead to incomplete reaction, while excessive temperatures can cause decomposition of starting materials or products.[5]
-
Side Reactions: Competing reaction pathways can significantly consume starting materials. Common side reactions include self-condensation of the dicarbonyl compound and formation of N-acylureas if urea-based guanidinylating agents are used under certain conditions.[5]
-
Incomplete Cyclization: The final cyclization and dehydration step to form the aromatic pyrimidine ring can be slow or incomplete.[5]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts?
A2: The formation of multiple byproducts is a common challenge. Besides unreacted starting materials, you may be observing:
-
Partially reacted intermediates: The initial condensation product may not have fully cyclized.
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction can produce two different regioisomeric pyrimidines.
-
Self-condensation products of the 1,3-dicarbonyl starting material.[5]
-
Products from decomposition of starting materials or the desired product under the reaction conditions.
Q3: How do I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl?
A3: Controlling regioselectivity is a significant challenge. The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the specific reaction conditions. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the guanidine. Strategies to improve selectivity include:
-
Modifying the dicarbonyl: Introducing a directing group or a bulky substituent can favor one regioisomer.
-
Varying reaction conditions: A systematic screen of solvents, temperatures, and catalysts may reveal conditions that favor the desired isomer.
-
Using a pre-formed enamine or enone: This can lock the regiochemistry before condensation with guanidine.
Section 2: Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and decision-making workflows to address the common problems outlined above.
Problem 1: Low Conversion and Yield
Low conversion is a frequent issue that can often be traced back to the quality of reagents or suboptimal reaction parameters.[5]
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Verify Reagent Quality:
-
Guanidine: Use freshly opened or properly stored guanidine hydrochloride or nitrate. If in doubt, recrystallize it. For substituted guanidines, confirm purity by NMR and melting point.
-
1,3-Dicarbonyl: Use freshly distilled or purified dicarbonyl compounds.
-
Solvent: Ensure you are using anhydrous solvents, as water can interfere with the reaction.[5]
-
-
Systematic Re-optimization of Conditions:
| Parameter | Recommended Action | Rationale |
| Base | Screen a panel of bases (e.g., NaOEt, NaOMe, K₂CO₃, DBU). | The choice of base can influence the deprotonation of the dicarbonyl and the guanidine, affecting the rate of condensation. |
| Solvent | Test polar protic (e.g., EtOH, n-BuOH) and polar aprotic (e.g., DMF, DMSO) solvents. | Solvent polarity can affect the solubility of reagents and intermediates, and the reaction rate. |
| Temperature | Gradually increase the reaction temperature while monitoring by TLC. | Many condensations require heat to proceed to completion. However, be cautious of decomposition at very high temperatures.[5] |
| Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS. | Some cyclizations are slow and simply require more time.[5] |
-
Consider a Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can sometimes facilitate the final cyclization and dehydration steps.[5]
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Purification Challenges
The polarity of 2-aminopyrimidines can make them challenging to purify, especially when byproducts with similar polarities are present.
Purification Strategy Table
| Purification Method | When to Use | Key Tips |
| Recrystallization | When the desired product is a solid and the major impurities have different solubilities. | Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes). This is often the most effective method.[5] |
| Column Chromatography | When dealing with complex mixtures or oily products. | Use a gradient elution. A common system is hexane/ethyl acetate, but for more polar compounds, dichloromethane/methanol may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking for basic compounds. |
| Acid/Base Extraction | To remove non-basic impurities. | Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with dilute acid (e.g., 1M HCl) to extract the basic 2-aminopyrimidine into the aqueous layer. Basify the aqueous layer and re-extract the product. Caution: Some 2-aminopyrimidines can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] |
| Cation-Exchange Chromatography | For difficult separations of basic compounds. | This can be a powerful technique for separating compounds with different pKa values.[8] |
Problem 3: Characterization and Structural Ambiguity
Confirming the structure, especially the regiochemistry of substitution, is paramount.
FAQ - Spectroscopic Analysis
Q4: My ¹H NMR spectrum shows broad peaks. What does this mean?
A4: Peak broadening in the NMR spectra of aminopyrimidines, particularly for amines substituted at the 4-position, can be due to the presence of rotamers (restricted rotation around the C-N bond).[9] This effect is temperature-dependent. Recording the spectrum at a higher temperature (e.g., 50-80 °C) should result in sharper peaks as the rate of rotation increases.[9] This phenomenon can actually be a useful diagnostic tool to distinguish between 2- and 4-substituted regioisomers.[9]
Q5: How can I definitively assign the regiochemistry of my product?
A5: This is a critical step. While 1D NMR can provide clues, unambiguous assignment often requires 2D NMR techniques.
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy can show through-space correlations between protons. For example, an NOE between a pyrimidine ring proton (e.g., H-5) and the protons of a substituent can confirm their proximity and thus the regiochemistry.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Correlations from the protons of a substituent to the carbons of the pyrimidine ring are invaluable for establishing connectivity.
Illustrative Reaction Mechanism & Key Checkpoints
The condensation of guanidine with a 1,3-dicarbonyl compound proceeds through several key steps. Understanding this mechanism helps in diagnosing where a reaction might be failing.
Caption: Key checkpoints in the 2-aminopyrimidine synthesis pathway.
Section 3: Final Product Stability and Storage
Q6: Is my final 2-aminopyrimidine compound stable? How should I store it?
A6: Generally, 2-aminopyrimidines are stable crystalline solids. However, stability can be influenced by the substituents on the ring.
-
Hydrolytic Stability: While the pyrimidine ring itself is relatively stable, certain functional groups attached to it may be labile. For instance, sulfoxide and sulfone derivatives at the 2-position can undergo hydrolysis.[7]
-
Light and Air Sensitivity: Some derivatives may be sensitive to light and air, leading to discoloration over time.
-
Recommended Storage: For long-term storage, it is best to keep the compounds in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for particularly sensitive compounds.
By understanding the underlying chemistry and anticipating these common pitfalls, you can significantly improve the efficiency and success rate of your 2-aminopyrimidine syntheses. This guide serves as a starting point for troubleshooting, but careful observation and systematic optimization will always be the key to success in the laboratory.
References
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
Technical Support Center: Refining the Synthesis of 2-Aminopyrimidine Macrocycles
Welcome to the technical support center for the synthesis of 2-aminopyrimidine macrocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of macrocyclization, troubleshoot common issues, and optimize synthetic strategies. 2-aminopyrimidines are a vital class of heterocycles in medicinal chemistry, and their macrocyclization presents unique challenges and opportunities for developing potent and selective therapeutic agents.[1][2][3][4][5]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific experimental hurdles.
Section 1: Troubleshooting Common Synthesis Challenges
This section addresses the most frequently encountered problems during the synthesis of 2-aminopyrimidine macrocycles, offering explanations for the underlying causes and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization reaction is resulting in low yields and a significant amount of oligomeric or polymeric byproducts. What is the primary cause and how can I fix it?
A1: This is a classic challenge in macrocyclization chemistry. The primary cause is the competition between the desired intramolecular cyclization and intermolecular polymerization reactions.[6][7] To favor the formation of the macrocycle, the concentration of the linear precursor must be kept low to minimize the probability of molecules reacting with each other.
Core Strategy: High-Dilution Conditions
The "high-dilution principle" is the most effective strategy to address this.[6][7] This involves conducting the reaction at very low concentrations of the linear precursor, typically in the range of 0.001 to 0.01 M.[8]
-
Underlying Principle: By decreasing the concentration, you kinetically favor the intramolecular reaction (a first-order process) over the intermolecular polymerization (a second-order process).[9]
Practical Implementations of High-Dilution:
| Method | Description | Key Considerations |
| Large Solvent Volume | Dissolving the linear precursor in a large volume of an appropriate solvent. | Can be impractical for larger scale syntheses due to the significant solvent quantities required. |
| Syringe Pump Addition | Slowly adding a concentrated solution of the linear precursor to a large volume of solvent over an extended period.[6][9] | Allows for pseudo-high dilution conditions, keeping the instantaneous concentration of the precursor low.[7] |
| Continuous Flow Chemistry | Utilizing microreactors to achieve high-dilution conditions in a continuous flow system. | Offers excellent control over reaction parameters and can be scaled up more efficiently.[10] |
Q2: I'm observing significant epimerization at a stereocenter adjacent to the cyclization site. How can I minimize this side reaction?
A2: Epimerization is a common issue, particularly in peptide macrocyclization when an activated carboxyl group is involved. The basic conditions often used for cyclization can lead to the deprotonation of the alpha-carbon, resulting in a loss of stereochemical integrity.
Solutions to Mitigate Epimerization:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization by forming activated esters that are less prone to this side reaction.[11]
-
Temperature Control: Performing the activation and cyclization steps at lower temperatures (e.g., 0 °C) can significantly slow the rate of epimerization relative to the desired cyclization.[11]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. Consider using reagents known for lower epimerization risk, such as HATU or HCTU.
Q3: The solubility of my linear precursor is poor in the chosen reaction solvent, leading to a heterogeneous mixture and poor yields. What are my options?
A3: Poor solubility of the linear peptide is a frequent hurdle.[11] A homogeneous solution is crucial for an efficient macrocyclization reaction.
Strategies to Improve Solubility:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures.[12] Highly polar aprotic solvents like DMF, DMSO, or NMP are often good starting points. The polarity of the solvent can significantly influence the conformation of the macrocycle precursor.[12]
-
Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent, like guanidinium hydrochloride, can help disrupt intermolecular interactions and improve solubility.
-
Protecting Group Strategy: The choice of protecting groups on your linear precursor can dramatically impact its solubility. Consider switching to more solubilizing protecting groups if possible.
Q4: My purification process is challenging, and I'm struggling to separate the desired macrocycle from oligomeric byproducts. What purification techniques are most effective?
A4: The purification of macrocycles can be complex due to the potential for closely related impurities.
Recommended Purification Methods:
| Technique | Application |
| Reverse-Phase HPLC (RP-HPLC) | The gold standard for purifying macrocycles, especially those with peptide backbones. It offers high resolution to separate the desired product from closely eluting impurities. |
| Size-Exclusion Chromatography (SEC) | Useful for separating the monomeric macrocycle from higher molecular weight oligomers. |
| Cation-Exchange Chromatography | Can be effective for purifying 2-aminopyrimidine derivatives by leveraging the basicity of the pyrimidine ring.[13] |
Section 2: Optimizing Reaction Conditions
This section provides guidance on fine-tuning various reaction parameters to enhance the efficiency and yield of your 2-aminopyrimidine macrocycle synthesis.
Key Optimization Parameters
1. The Role of the Linker:
The nature of the linker connecting the reactive ends of the precursor is critical.[2][4] Bifunctional linear mono- and diamines are commonly used linkers.[14]
-
Conformational Pre-organization: The linker should ideally pre-organize the linear precursor into a conformation that is favorable for cyclization. This reduces the entropic penalty of bringing the reactive ends together.[7][15]
-
Flexibility vs. Rigidity: A balance between flexibility and rigidity is often necessary. A highly flexible linker may adopt many non-productive conformations, while a very rigid linker might prevent the reactive ends from reaching each other.
2. Solvent Effects:
The choice of solvent can have a profound impact on the reaction outcome beyond just solubility.[16]
-
Polarity and Hydrogen Bonding: The solvent's polarity and its ability to form hydrogen bonds can influence the conformation of the linear precursor.[12] In some cases, a more polar solvent can stabilize a folded conformation that is conducive to cyclization.
-
Template Effects: Certain solvents can act as templates, organizing the precursor in a way that facilitates the ring-closing reaction.
3. Catalyst Selection:
For many macrocyclization reactions, a catalyst is essential.[8]
-
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds in macrocyclization.[8][17]
-
Copper Catalysts: Copper-catalyzed azide-alkyne cycloadditions (CuAAC) are another popular choice for forming triazole linkages within the macrocycle.[17]
-
Acid/Base Catalysis: Simple acid or base catalysis can be effective for certain types of cyclizations, such as lactamization or imine formation.[8][18]
Experimental Workflow: A General Protocol for Macrocyclization
The following diagram outlines a generalized workflow for the synthesis and purification of a 2-aminopyrimidine macrocycle.
Caption: Generalized workflow for 2-aminopyrimidine macrocycle synthesis.
Section 3: Advanced Concepts and Strategies
This section delves into more advanced topics that can provide further improvements in the synthesis of complex 2-aminopyrimidine macrocycles.
Conformational Analysis and Pre-organization
Understanding the conformational preferences of the linear precursor is key to designing an efficient macrocyclization.[15] Computational modeling can be a powerful tool to predict low-energy conformations and guide the design of linkers that favor a cyclization-competent state.
Template-Assisted Macrocyclization
In some systems, the use of a template can dramatically improve the efficiency of macrocyclization. The template binds to the linear precursor and holds it in a conformation that facilitates the ring-closing reaction.
-
Metal Ion Templates: Metal ions can coordinate to heteroatoms in the linear precursor, acting as a template.
-
Anion Templates: Anions can interact with hydrogen bond donors in the precursor to induce a folded conformation.
Dynamic Covalent Chemistry
For certain types of linkages, such as imines, dynamic covalent chemistry can be employed. This allows for the reversible formation and breaking of bonds, enabling the system to self-correct and ultimately form the thermodynamically most stable macrocyclic product.
Logical Troubleshooting Flowchart
The following diagram provides a decision-making framework for troubleshooting common issues in 2-aminopyrimidine macrocycle synthesis.
Caption: Troubleshooting decision tree for macrocyclization.
References
- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced Linkers for Macrocyclization - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects - Wikipedia [en.wikipedia.org]
- 17. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles | MDPI [mdpi.com]
Technical Support Center: Navigating Impurities in 2-Amidinopyrimidine Hydrochloride
Welcome to the technical support center for 2-Amidinopyrimidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities within their experimental batches. As a pivotal intermediate in pharmaceutical synthesis and material science, ensuring the purity of this compound is paramount for reproducible and reliable results.[1] This resource provides in-depth, experience-driven insights into potential impurities, their detection, and removal, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (CAS No: 138588-40-6) is a versatile chemical building block.[2][3] Its pyrimidine core and amidine functionality make it a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials.[1] Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and compromised final product quality. Therefore, a thorough understanding and control of the impurity profile are critical for any application.
Q2: What are the likely sources of impurities in my this compound batch?
Impurities can originate from several stages:
-
Synthesis: Incomplete reactions or side reactions during the synthesis process are a primary source.
-
Starting Materials: The purity of the raw materials used in the synthesis will directly impact the final product.
-
Degradation: The compound may degrade over time due to factors like moisture, light, or elevated temperatures, leading to the formation of new impurities.[4][5]
-
Storage and Handling: Improper storage conditions can accelerate degradation.
Q3: My batch of this compound has an off-white or yellowish color. Is this an indication of impurity?
While pure this compound is typically a white to off-white solid, a distinct yellow or brown coloration can suggest the presence of impurities. These chromophoric impurities may arise from degradation products or residual starting materials. However, color alone is not a definitive test for purity, and analytical testing is always recommended.
Troubleshooting Guide: Identification and Remediation of Impurities
This section provides a structured approach to identifying and addressing common impurity-related issues.
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms: Your High-Performance Liquid Chromatography (HPLC) analysis shows one or more unexpected peaks in addition to the main product peak.
Potential Causes & Solutions:
-
Unreacted Starting Materials: Depending on the synthetic route, common starting materials for related pyrimidine compounds include guanidine hydrochloride and various β-dicarbonyl compounds.[6][7] Residual starting materials are a common source of impurities.
-
Side-Reaction Products: The synthesis of 2-aminopyrimidine derivatives can sometimes yield isomeric or dimeric byproducts.[8][9]
-
Degradation Products: Hydrolysis of the amidine group to the corresponding carboxylic acid or amide is a potential degradation pathway, especially in the presence of moisture.[4][10]
Workflow for Impurity Identification and Resolution:
Caption: Workflow for identifying and resolving unknown impurities.
Experimental Protocols:
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method provides a baseline for purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for determining the molecular weight of unknown impurities. The HPLC conditions can be similar to the purity assessment method, with the eluent directed to a mass spectrometer.
3. Recrystallization for Purification
Recrystallization is an effective method for purifying solid compounds.[11][12][13]
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[13] Common solvents to screen for this compound include ethanol, methanol, isopropanol, and mixtures with water.
-
Procedure:
-
Dissolve the impure compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[14]
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Summary Table:
| Potential Impurity | Possible Origin | Suggested Analytical Technique | Primary Purification Method |
| Unreacted Guanidine HCl | Synthesis | HPLC-UV, Titration | Recrystallization |
| Pyrimidine-2-carboxamide | Hydrolysis of Amidine | LC-MS, HPLC-UV | Column Chromatography |
| Isomeric Byproducts | Synthesis | LC-MS, NMR | Preparative HPLC |
| Dimeric Byproducts | Synthesis | LC-MS, NMR | Preparative HPLC |
Issue 2: Poor Solubility or Incomplete Dissolution
Symptoms: The this compound does not fully dissolve in the intended solvent, or a hazy solution is formed.
Potential Causes & Solutions:
-
Inorganic Impurities: The presence of inorganic salts, which may be byproducts of the synthesis or neutralization steps, can reduce solubility in organic solvents.
-
Polymeric Material: Under certain conditions, pyrimidine derivatives can polymerize, leading to insoluble material.
Troubleshooting Steps:
-
Filtration: Attempt to filter the solution to remove any insoluble particulate matter.
-
Solvent System Modification: Experiment with different solvent systems or co-solvents to improve solubility.
-
Acid-Base Titration: An acid-base titration can help to quantify the hydrochloride salt content and may indicate the presence of non-salt impurities.[15][16]
Visualizing the Problem-Solving Logic:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 138588-40-6 - TRC - 2-Pyrimidinecarboximidamide Hydrochloride | LGC Standards [lgcstandards.com]
- 4. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Pyrimidine Scaffolds: 2-Amidinopyrimidine Hydrochloride as a Synthetic Cornerstone vs. Bioactive Derivatives
Welcome to a comprehensive examination of the pyrimidine scaffold in modern research. For drug development professionals and medicinal chemists, the pyrimidine core is a "privileged structure," a recurring motif in a vast number of biologically active compounds and approved drugs.[1][2] Its presence in the very fabric of life—as the basis for uracil, cytosine, and thymine in nucleic acids—makes it an ideal starting point for designing molecules that can interact with biological systems.[3][4]
This guide is structured to serve two primary research intents. First, we will explore 2-Amidinopyrimidine hydrochloride , a compound whose value lies not in its direct bioactivity, but in its strategic role as a versatile and crucial building block in synthesis. Second, we will contrast this with the broader universe of bioactive pyrimidine derivatives , where modifications to the core ring structure yield a rich diversity of therapeutic agents. Our goal is to provide the technical insights and experimental context needed to help you select the right pyrimidine for your research objectives.
Part 1: Understanding the Strategic Choice of a Pyrimidine Derivative
The initial decision in leveraging pyrimidine chemistry hinges on your ultimate goal: Are you constructing a known, complex molecule, or are you exploring the vast chemical space for novel biological activity? This fundamental question determines your starting point.
Caption: A decision workflow for selecting a pyrimidine-based starting material.
Part 2: this compound - The Synthetic Workhorse
Chemical Identity:
-
Name: this compound
-
CAS Number: 138588-40-6[5]
-
Molecular Formula: C₅H₇ClN₄[5]
-
Key Features: A pyrimidine ring substituted at the 2-position with an amidinium group (the protonated form of an amidine). This structure offers dual nucleophilic character, making it a highly versatile intermediate.[6]
The primary value of this compound in research is its role as a key building block for complex molecules in both pharmaceuticals and material science.[6] It is not typically screened for direct biological activity; rather, it is a foundational component used in multi-step synthetic pathways.
Key Applications:
-
Pharmaceutical Synthesis (Intermediate for Bosentan): Its most prominent role is as an intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6] This highlights its industrial relevance and the reliability of synthetic routes involving this compound.
-
Material Science (Perovskite Solar Cells): In the realm of advanced materials, it is used as a defect passivation agent. It helps to stabilize lead ions, significantly improving the efficiency and operational lifespan of perovskite solar cells.[6]
-
Coordination Chemistry: The nitrogen atoms in the structure allow it to act as a ligand, forming metal complexes with applications in catalysis and photoluminescence.[6]
For a researcher, choosing this compound means prioritizing synthetic versatility to construct a predetermined, complex final product.
Part 3: Bioactive Pyrimidine Derivatives - A Universe of Functional Diversity
In contrast to a synthetic intermediate, most pyrimidine derivatives in research are designed and evaluated for their direct biological effects. The pyrimidine scaffold is readily modified, allowing chemists to tune its properties to interact with specific biological targets like enzymes, receptors, and nucleic acids.[1][7]
The landscape of bioactive pyrimidines is vast, but can be broadly categorized by their therapeutic potential.
| Derivative Class | Common Application | Mechanism of Action (Examples) | Representative Compound(s) |
| 2-Aminopyrimidines | Anticancer, Antimicrobial | Kinase Inhibition (e.g., targeting ATP-binding sites), Biofilm Modulation.[8][9] | Imatinib, Ribociclib[8] |
| Fused Pyrimidines | Anticancer, Anti-inflammatory | Rigid structures provide high target specificity; Lipoxygenase (LOX) inhibition.[10] | Pyrido[2,3-d]pyrimidines[10] |
| Substituted Uracils | Anticancer, Antiviral | Antimetabolites; interfere with nucleic acid synthesis. | 5-Fluorouracil, Zidovudine (AZT)[4] |
| Sulfonamide Hybrids | Antibacterial | Inhibition of essential microbial metabolic pathways. | Sulfadiazine, Sulfamethomidine[11] |
Case Study 1: Pyrimidine Derivatives in Anticancer Research
The development of anticancer agents is one of the most fruitful areas of pyrimidine research.[3][12] Many pyrimidine derivatives function as kinase inhibitors, targeting the enzymes that regulate cell growth and proliferation, which are often dysregulated in cancer.
Caption: Simplified kinase signaling pathway inhibited by a 2-aminopyrimidine derivative.
Comparative Performance Data:
The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo-pyrimidine | Compound 44 | Not Specified | 18.33 ± 0.04 (DPPH assay) | [13] |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | A549 (Lung) | < 50 | [10] |
| Pyrido[2,3-d]pyrimidine | Derivative 2a | - | 42 (LOX Inhibition) | [10][14] |
| Pyrido[2,3-d]pyrimidine | Derivative 2f | - | 47.5 (LOX Inhibition) | [10][14] |
| Chromeno[2,3-d]pyrimidine | Derivative 3 | MCF7, HepG2, A549 | 1.61 - 2.02 | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a reliable method for determining the cytotoxic effects of novel pyrimidine derivatives on cancer cell lines.
-
Objective: To measure the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which is an indicator of cell viability.
-
Pillar of Trustworthiness: This assay is self-validating. It includes negative controls (cells with vehicle, e.g., DMSO) to establish baseline viability (100%) and positive controls (a known cytotoxic drug like Doxorubicin) to confirm the assay's sensitivity.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Causality Explanation: This environment mimics physiological conditions to ensure healthy, proliferative cells prior to drug exposure.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the test pyrimidine derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include vehicle-only wells (negative control).
-
Incubate for 48-72 hours.
-
Causality Explanation: A wide concentration range is essential to determine the dose-response curve and accurately calculate the IC₅₀ value. The incubation period must be long enough for the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality Explanation: Living cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
-
-
Solubilization & Absorbance Reading:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Causality Explanation: The formazan crystals must be fully dissolved to ensure an accurate spectrophotometric reading of the color intensity.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Case Study 2: Pyrimidine Derivatives in Antimicrobial Research
The rise of antimicrobial resistance has spurred the search for new chemical scaffolds, and 2-aminopyrimidines have emerged as a promising class.[11][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.[17]
-
Objective: To quantify the antimicrobial potency of synthesized pyrimidine derivatives.
-
Pillar of Trustworthiness: The protocol includes a positive control (a known antibiotic like Tetracycline) and a negative control (no compound) for each bacterial strain, ensuring the bacteria are viable and susceptible to inhibition.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Causality Explanation: Standardizing the bacterial inoculum is critical for reproducibility. The logarithmic phase ensures the bacteria are actively dividing and metabolically active.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
-
Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL in DMSO, then diluted in broth) to the first well, resulting in a total volume of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL from the last well.[17]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.[18]
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Conclusion and Future Outlook
The world of pyrimidine derivatives is a prime example of how a single chemical scaffold can be leveraged for vastly different research purposes.
-
This compound stands out as a strategic synthetic intermediate . Its value is proven and established, primarily for researchers who have a complex target molecule in mind and require a reliable, versatile building block to get there.
-
Other pyrimidine derivatives , particularly the 2-aminopyrimidine class, represent a fertile ground for therapeutic discovery . Their structural flexibility allows for the creation of vast libraries of compounds that can be screened for activity against a multitude of diseases, from cancer to bacterial infections.[7][13]
The choice is not about which is "better," but which is correct for the task at hand. For the synthetic chemist building a known drug, this compound is a logical choice. For the medicinal chemist seeking the next breakthrough inhibitor, the broader universe of bioactive derivatives offers limitless possibilities.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Aminopyrimidines for Chemical Researchers
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its prevalence in numerous FDA-approved drugs, such as the kinase inhibitor Imatinib, underscores its significance as a "privileged" structure in drug discovery.[3][4] The inherent biological activities of this heterocyclic guanidine moiety, including anticancer, antimicrobial, and anti-inflammatory properties, make its efficient synthesis a critical focus for researchers.[1][2][3]
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing 2-aminopyrimidine derivatives. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical comparison to assist scientists in selecting the optimal strategy for their specific research and development needs.
Method 1: The Classical Approach: Pinner Synthesis via [3+3] Cyclocondensation
The most traditional and widely practiced method for constructing the 2-aminopyrimidine core is the Pinner synthesis. This reaction involves the cyclocondensation of a three-carbon component, typically a β-dicarbonyl compound or its equivalent, with guanidine, which provides the N-C-N fragment.[5]
Conceptual Overview & Mechanism
The reaction proceeds through a [3+3] cycloaddition. The acidic α-protons of the 1,3-dicarbonyl compound are deprotonated by a base, forming an enolate. This nucleophilic enolate then attacks one of the electrophilic carbon atoms of guanidine. A subsequent intramolecular condensation, followed by dehydration, leads to the formation of the stable aromatic pyrimidine ring. The choice of base and solvent is crucial to drive the reaction to completion and minimize side products.
Visualizing the Pinner Synthesis Mechanism
Caption: General mechanism of the Pinner synthesis for 2-aminopyrimidines.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-aminopyrimidine
This protocol is adapted from established methods involving the reaction of enaminones with guanidine nitrate.[1]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate enaminone (10 mmol), guanidine nitrate (12 mmol), and n-butanol (40 mL).
-
Base Addition: Carefully add a strong base, such as sodium ethoxide or potassium carbonate (15 mmol), to the suspension. The base is critical for both deprotonating the guanidine nitrate and facilitating the condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 117°C for n-butanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). The product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 4-aryl-2-aminopyrimidine.
Expert Insights: Causality Behind Experimental Choices
-
Why Guanidine Nitrate? Guanidine itself is a very strong base and difficult to handle. The nitrate salt is a stable, crystalline solid that is easily weighed and handled. The required free guanidine is generated in situ by the added base.
-
Choice of Solvent: n-Butanol is a common choice due to its high boiling point, which allows the reaction to proceed at a reasonable rate. It also has good solubility for the reactants.
-
Excess Reagents: A slight excess of guanidine nitrate is used to ensure the complete consumption of the more valuable enaminone starting material.
Method 2: The Modern Approach: Palladium-Catalyzed C-N Cross-Coupling
For late-stage functionalization or the synthesis of complex, highly substituted 2-aminopyrimidines, the Buchwald-Hartwig amination is the gold standard.[6][7] This powerful reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[6][8]
Conceptual Overview & Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[6][9] It begins with the oxidative addition of the aryl halide (e.g., 2-chloropyrimidine) to a Pd(0) catalyst, forming a Pd(II) complex. The amine then coordinates to this complex, and after deprotonation by a base, reductive elimination occurs. This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of N-Aryl-2-aminopyrimidine
This protocol is optimized for the coupling of a 2-halopyrimidine with an aniline derivative.[4]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv). The choice of ligand is critical and often requires screening for optimal results.[4][8]
-
Reagent Addition: Add the 2-chloro- or 2-bromopyrimidine (1.0 equiv) and the desired aryl amine (1.2 equiv).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction mixture should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80-110°C under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 8-24 hours).
-
Work-up and Isolation: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure N-aryl-2-aminopyrimidine.
Expert Insights: Causality Behind Experimental Choices
-
Why a Bulky Phosphine Ligand? Ligands like Xantphos or other bulky, electron-rich phosphines are essential.[4] They stabilize the palladium catalyst, prevent the formation of inactive palladium black, and, most importantly, promote the crucial reductive elimination step, which is often the rate-limiting step of the cycle.
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere, forming the palladium-amido complex that precedes reductive elimination. Weaker bases are generally ineffective.[9]
-
Inert Conditions: The Pd(0) catalyst is highly sensitive to oxygen. Failure to maintain strictly inert (oxygen-free) conditions will lead to catalyst decomposition and reaction failure.
Method 3: Alternative & Emerging Syntheses
While the Pinner and Buchwald-Hartwig reactions are workhorses, other valuable methods exist. One notable approach is the reaction of acylethynylpyrroles with guanidine, which provides a pathway to complex pyrrole-aminopyrimidine ensembles.[10]
This method involves heating acylethynylpyrroles with guanidine nitrate in a KOH/DMSO system.[10] The reaction proceeds via a cyclocondensation mechanism, offering a direct route to pharmaceutically relevant scaffolds in good yields (up to 91%).[10] This approach is particularly valuable for creating fused heterocyclic systems with diverse substitution patterns.
Comparative Performance Analysis
The choice of synthetic method depends heavily on the specific target molecule, available starting materials, scale, and desired complexity.
| Parameter | Pinner Synthesis ([3+3] Cyclocondensation) | Buchwald-Hartwig Amination (C-N Coupling) | Acylethynylpyrrole Method |
| Primary Use Case | Core scaffold construction from simple precursors | Late-stage functionalization, complex derivatives | Synthesis of fused pyrrole-pyrimidine systems |
| Typical Yields | Moderate to Good (50-85%) | Good to Excellent (65-95%)[4] | Good to Excellent (up to 91%)[10] |
| Substrate Scope | Broad for 1,3-dielectrophiles; requires specific precursors | Very broad for amines and aryl halides | Specific to acylethynylpyrrole precursors |
| Key Reagents | Guanidine, β-dicarbonyl compounds, base | 2-Halopyrimidine, Amine, Pd-catalyst, Ligand, Base | Acylethynylpyrrole, Guanidine, KOH/DMSO |
| Cost-Effectiveness | Generally high (cheap starting materials) | Moderate to high (catalyst and ligand costs) | Moderate (depends on precursor synthesis) |
| Operational Simplicity | Relatively simple, no inert atmosphere required | Requires strict inert atmosphere techniques | High temperature, but generally straightforward |
| Key Limitation | Limited substitution patterns, sometimes harsh conditions | Catalyst sensitivity, cost, removal of metal traces | Limited to specific heterocyclic ensembles |
Conclusion and Recommendations
For researchers aiming to construct the basic 2-aminopyrimidine core from simple, inexpensive starting materials, the Pinner synthesis remains a highly effective and economical choice. Its operational simplicity makes it ideal for large-scale synthesis and initial library generation.
For projects requiring the late-stage introduction of an amino group or the synthesis of complex, highly decorated N-aryl-2-aminopyrimidines, the Buchwald-Hartwig amination is unparalleled in its scope and reliability. While it requires more specialized techniques and reagents, its ability to forge C-N bonds with high efficiency is indispensable for modern drug discovery.
Finally, for specialized applications requiring the synthesis of unique fused heterocyclic systems, exploring methods like the cyclocondensation of acylethynylpyrroles can provide direct access to novel chemical matter that would be difficult to obtain otherwise.
Ultimately, a thorough understanding of these key synthetic strategies equips the medicinal or materials chemist with a versatile toolkit to approach the synthesis of virtually any 2-aminopyrimidine target.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 2-Amidinopyrimidine Hydrochloride and Its Analogs
For researchers, scientists, and drug development professionals, the validation of a compound's biological activity is a cornerstone of preclinical research. This guide provides an in-depth technical comparison of the biological activities of 2-amidinopyrimidine derivatives, using 2-amidinopyrimidine hydrochloride as a foundational scaffold. While this compound itself is primarily a synthetic building block, its core structure is present in numerous biologically active molecules. This guide will focus on two key therapeutic areas where 2-aminopyrimidine derivatives have shown significant promise: enzyme inhibition , specifically of β-glucuronidase, and antimicrobial activity .
We will objectively compare the performance of 2-aminopyrimidine derivatives with alternative compounds, supported by experimental data from peer-reviewed literature. This guide is designed to provide not just data, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the validation process.
Part 1: β-Glucuronidase Inhibition: A Key Target in Drug Metabolism and Disease
The Scientific Rationale: β-glucuronidase is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including many drugs.[1] In the gut, bacterial β-glucuronidase can cleave glucuronide conjugates of drugs, leading to the release of the active, and sometimes toxic, form of the drug.[1] This can result in adverse effects, such as the severe diarrhea associated with the chemotherapy drug irinotecan.[2] Therefore, the inhibition of β-glucuronidase is a promising therapeutic strategy to mitigate drug-induced toxicity and is also being explored in the context of certain cancers.[3]
Comparative Analysis of β-Glucuronidase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-aminopyrimidine derivatives against β-glucuronidase, compared with a standard inhibitor and other classes of natural and synthetic inhibitors. A lower IC50 value indicates greater potency.
| Compound Class | Specific Compound/Derivative | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| 2-Aminopyrimidine Derivatives | Compound 24 (a 2-aminopyrimidine derivative) | Not Specified | 2.8 ± 0.10 | [4] |
| Compound 8 (a 2-aminopyrimidine derivative) | Not Specified | 72.0 ± 6.20 | [4] | |
| Compound 9 (a 2-aminopyrimidine derivative) | Not Specified | 126.43 ± 6.16 | [4] | |
| Standard Inhibitor | D-saccharic acid 1,4-lactone | Not Specified | 45.75 ± 2.16 | [4] |
| Natural Flavonoids | Morin | E. coli β-glucuronidase | 1.12 | [5] |
| Sanggenon C | E. coli β-glucuronidase | 2.71 | [5] | |
| Kuwanon G | E. coli β-glucuronidase | 3.74 | [5] | |
| Isoliquiritigenin | E. coli β-glucuronidase | 32.41 ± 1.61 | [6] | |
| Liquiritigenin | E. coli β-glucuronidase | 44.10 ± 1.83 | [6] | |
| Coumarin Derivatives | Compound 1p | Not Specified | 9.9 | [7] |
| Compound 1n | Not Specified | 11.7 | [7] | |
| Compound 1k | Not Specified | 21.4 | [7] | |
| Thiourea Derivative | A trisubstituted thiourea compound | E. coli β-glucuronidase | 0.283 |
Expert Insights: The data clearly demonstrates that the 2-aminopyrimidine scaffold can be modified to produce potent β-glucuronidase inhibitors, with "Compound 24" exhibiting an impressive IC50 value of 2.8 µM.[4] This positions it as a significantly more potent inhibitor than the standard D-saccharic acid 1,4-lactone.[4] However, the landscape of β-glucuronidase inhibitors is diverse. Natural flavonoids, such as those isolated from Mulberry bark, show remarkable potency, with Morin having an IC50 of 1.12 µM.[5] Furthermore, synthetic compounds like coumarin and thiourea derivatives have also yielded highly potent inhibitors, with a thiourea compound reaching an IC50 in the nanomolar range (0.283 µM).[7]
This comparative data highlights that while 2-aminopyrimidine derivatives are a promising class of β-glucuronidase inhibitors, researchers should consider screening a wide range of chemical scaffolds in their drug discovery efforts.
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay
This protocol outlines a standardized method for determining the IC50 of a test compound against β-glucuronidase.
Principle: The assay measures the enzymatic activity of β-glucuronidase by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis will decrease.
Materials:
-
β-glucuronidase enzyme (e.g., from E. coli)
-
Substrate: p-nitrophenyl-β-D-glucuronide (PNPG) or 4-methylumbelliferyl glucuronide (4-MUG)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black plates for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Dilute the β-glucuronidase enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[2]
-
Prepare a stock solution of the substrate (e.g., 312.5 µM 4-MUG) in the assay buffer.[2]
-
Prepare serial dilutions of the test compounds at various concentrations.
-
-
Assay Setup:
-
To each well of the microplate, add a small volume (e.g., 0.5 µL) of the test compound solution or solvent control (e.g., DMSO).[2]
-
Add a defined volume (e.g., 30 µL) of the diluted enzyme solution to each well.[2]
-
Incubate the plate for a short period (e.g., 5 minutes) at 37°C to allow the compound to interact with the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a specific volume (e.g., 20 µL) of the substrate solution to each well.[2]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism: β-Glucuronidase Catalysis
The catalytic mechanism of β-glucuronidase involves two key glutamic acid residues that act as a nucleophile and a general acid/base catalyst to hydrolyze the glycosidic bond.
Caption: Catalytic cycle of β-glucuronidase.
Part 2: Antimicrobial Activity: Combating Bacterial Resistance
The Scientific Rationale: The rise of antibiotic-resistant bacteria is a major global health threat. The 2-aminopyrimidine scaffold is found in several clinically approved drugs and is being actively investigated for its antimicrobial properties.[9] These compounds can interfere with essential bacterial processes, making them attractive candidates for the development of new antibiotics.
Comparative Analysis of Antimicrobial Agents
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table compares the MIC values of 2-aminopyrimidine derivatives with other antimicrobial agents against common bacterial pathogens.
| Compound Class | Specific Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminopyrimidine Derivatives | Compound 2c (a 2-aminopyridine derivative) | Staphylococcus aureus | 0.039 | [9] |
| PC206 (a pyrimidine compound) | S. aureus (bovine strains) | 8-16 | [10] | |
| PC372 (a pyrimidine compound) | S. aureus | 8-16 | [10] | |
| PC383 (a pyrimidine compound) | S. aureus | 4-16 | [10] | |
| Halogenated pyrimidine derivatives | S. aureus | 20-30 | [11] | |
| Alternative Antimicrobials | Eravacycline | Acinetobacter spp. | 0.25-1 | [12] |
| Tigecycline | Acinetobacter spp. | 0.5-4 | [12] | |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | Generally ≤2 | [13][14] | |
| Gentamicin | S. aureus | Generally ≤2 | [11][14] |
Expert Insights: The data reveals that 2-aminopyrimidine derivatives can be potent antimicrobial agents. Notably, "Compound 2c," a 2-aminopyridine derivative, exhibits an exceptionally low MIC of 0.039 µg/mL against S. aureus.[9] Other pyrimidine-based compounds also show promising activity against various staphylococcal strains.[10] When compared to established antibiotics like vancomycin and gentamicin, and newer agents like eravacycline, the most potent 2-aminopyrimidine derivatives demonstrate competitive or even superior activity.[9][12] This underscores the potential of this chemical class in the development of novel therapeutics to combat bacterial infections, including those caused by multidrug-resistant strains.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[4][15]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4][15]
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.
-
Visualizing the Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination.
Conclusion
This guide provides a comparative framework for validating the biological activity of compounds based on the 2-amidinopyrimidine scaffold. The presented data and protocols for β-glucuronidase inhibition and antimicrobial activity assessment serve as a valuable resource for researchers in the field of drug discovery and development. The 2-aminopyrimidine core structure is a versatile starting point for the design of potent and selective therapeutic agents. However, as demonstrated, a thorough evaluation against a diverse range of alternative compounds is crucial for identifying lead candidates with the most promising pharmacological profiles. The experimental methodologies detailed herein provide a robust foundation for conducting such self-validating studies with high scientific integrity.
References
- 1. β-Glucuronidase - Wikipedia [en.wikipedia.org]
- 2. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Beta-Glucuronidase Inhibition by Constituents of Mulberry Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Flavonoids from Licorice as Potent Inhibitors of β-Glucuronidase Elucidated Through Computational Studies [mdpi.com]
- 7. Structure-based design, synthesis and biological evaluation of β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains | Ante | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. idexx.dk [idexx.dk]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. benchchem.com [benchchem.com]
An In Vitro Comparative Efficacy Guide to 2-Aminopyrimidine Derivatives
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for the development of potent and selective inhibitors targeting a wide range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.
This guide provides a comprehensive in vitro comparison of the efficacy of novel 2-aminopyrimidine derivatives, focusing on their application as kinase inhibitors. We will delve into the experimental methodologies used to assess their performance, present comparative data, and discuss the underlying structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents.
The Significance of Kinase Inhibition
Protein kinases orchestrate a vast and intricate network of signaling pathways that control cell growth, proliferation, differentiation, and survival. In cancer, aberrant kinase signaling is a frequent driver of tumorigenesis and metastasis. Therefore, small molecule inhibitors that can selectively block the activity of specific kinases have emerged as a powerful therapeutic strategy. The 2-aminopyrimidine core has proven to be an excellent starting point for the design of such inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Experimental Design for Efficacy Comparison
To provide a robust and objective comparison of 2-aminopyrimidine derivatives, a multi-faceted in vitro testing strategy is essential. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Tier 1: Biochemical Kinase Inhibition Assays
The initial step in evaluating a new series of compounds is to measure their direct inhibitory effect on the target kinase. This is typically achieved through in vitro kinase assays that quantify the phosphorylation of a substrate.
Principle: These assays measure the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. The extent of phosphorylation is then quantified, often using methods like radiometric detection (incorporation of 32P or 33P), luminescence, or fluorescence resonance energy transfer (FRET).
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP (often at a concentration close to its Km value for the specific kinase to ensure comparability of IC50 values).
-
Compound Addition: Add the 2-aminopyrimidine derivatives at a range of concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of [γ-33P]ATP and magnesium chloride. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP. The amount of radioactivity remaining on the membrane, which corresponds to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%).
Causality Behind Experimental Choices: The use of a radiometric assay provides high sensitivity and a direct measure of enzymatic activity. Utilizing ATP at its Km concentration allows for a more standardized comparison of inhibitor potencies across different studies and kinases.
Tier 2: Cellular Assays for Viability and Proliferation
While biochemical assays are crucial for determining direct target engagement, they do not capture the complexity of a cellular environment. Therefore, the next step is to evaluate the effects of the compounds on cancer cell lines that are known to be dependent on the target kinase.
Principle: Cell viability assays measure the overall health of a cell population and can indicate whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation). Common assays include the MTT, MTS, and CellTiter-Glo assays.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-aminopyrimidine derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and cost-effective method for assessing cell viability. A 72-hour treatment period is often chosen to allow for multiple cell doublings, providing a robust window to observe effects on proliferation.
Tier 3: Target Engagement and Pathway Modulation Analysis
To confirm that the observed cellular effects are indeed due to the inhibition of the intended target kinase, it is essential to assess target engagement and the modulation of downstream signaling pathways. Western blotting is a powerful technique for this purpose.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (active) and total forms of the target kinase and its downstream substrates, one can directly assess the inhibitory effect of the compounds on the signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the 2-aminopyrimidine derivatives for a shorter duration (e.g., 1-4 hours) to capture immediate signaling events. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using a digital imager or X-ray film.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.
Causality Behind Experimental Choices: Western blotting provides direct evidence of target engagement and pathway modulation, linking the biochemical and cellular data. The use of both phospho-specific and total protein antibodies is crucial for distinguishing between inhibition of kinase activity and changes in protein expression.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Tiered approach for in vitro evaluation of 2-aminopyrimidine derivatives.
Caption: Inhibition of a signaling pathway by a 2-aminopyrimidine derivative.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy data for a representative set of novel 2-aminopyrimidine derivatives (2-AP-01 to 2-AP-03) compared to a known reference inhibitor.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| 2-AP-01 | 15 | >1000 | 850 |
| 2-AP-02 | 5 | 500 | 250 |
| 2-AP-03 | 50 | >1000 | >1000 |
| Reference Inhibitor | 10 | 150 | 100 |
Data are representative and intended for illustrative purposes.
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line A IC50 (nM) | Cell Line B IC50 (nM) |
| 2-AP-01 | 150 | 200 |
| 2-AP-02 | 50 | 80 |
| 2-AP-03 | 600 | 750 |
| Reference Inhibitor | 100 | 120 |
Cell Line A is highly dependent on the target kinase; Cell Line B has moderate dependence.
Table 3: Western Blot Analysis of Target Inhibition
| Compound (at 100 nM) | p-Target Kinase (% of Control) | p-Downstream Substrate (% of Control) |
| 2-AP-01 | 20% | 25% |
| 2-AP-02 | 5% | 10% |
| 2-AP-03 | 70% | 75% |
| Reference Inhibitor | 15% | 20% |
Data are representative and intended for illustrative purposes.
Discussion and Structure-Activity Relationship (SAR) Insights
The presented data illustrates a clear workflow for comparing the efficacy of novel 2-aminopyrimidine derivatives.
-
2-AP-02 emerges as the most promising candidate, demonstrating high potency in both biochemical and cellular assays, coupled with strong on-target activity in the western blot analysis. Its selectivity over off-target kinases is also acceptable.
-
2-AP-01 shows good potency and selectivity but has a larger drop-off in activity between the biochemical and cellular assays, which could suggest issues with cell permeability or metabolism.
-
2-AP-03 is significantly less potent, and this is consistent across all three tiers of the evaluation.
These differences in activity can often be attributed to subtle changes in the chemical structure of the 2-aminopyrimidine derivatives. For instance, the introduction of specific functional groups can enhance binding affinity to the target kinase, improve cell permeability, or alter the metabolic stability of the compound. For example, in a series of pyrido[2,3-d]pyrimidine inhibitors, the addition of a [4-(diethylamino)butyl]amino side chain at the 2-position of the core structure led to enhanced potency and bioavailability. Similarly, replacing a dichlorophenyl group with a dimethoxyphenyl moiety resulted in a highly selective inhibitor for the FGF receptor tyrosine kinase. A thorough SAR study is critical for optimizing these properties and developing a successful drug candidate.
Conclusion
The in vitro comparison of 2-aminopyrimidine derivatives requires a systematic and multi-tiered approach to generate a comprehensive and reliable dataset. By integrating biochemical, cellular, and mechanistic assays, researchers can effectively rank compounds, elucidate their mechanism of action, and gain valuable insights into their structure-activity relationships. This guide provides a foundational framework for such evaluations, emphasizing the importance of experimental rigor and logical progression in the quest for novel and effective kinase inhibitors.
Cross-Validation of Kinase Inhibitory Activity for 2-Amidinopyrimidine Hydrochloride: A Comparative Technical Guide
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental cross-validation. This guide provides an in-depth, experience-driven framework for assessing the kinase inhibitory potential of 2-Amidinopyrimidine hydrochloride. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that each experimental step contributes to a self-validating and trustworthy data package.
The pyrimidine core is a well-established pharmacophore in kinase inhibitor design, appearing in numerous approved drugs.[1][2] this compound, with its reactive amidine group, presents a versatile starting point for developing potent and selective kinase inhibitors. Our focus here will be on a hypothetical scenario where this compound is being investigated as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[3][4][5]
To establish a robust validation of our test compound, we will benchmark its performance against two well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition of numerous kinases. It serves as a valuable positive control for assay functionality but is a poor candidate for a therapeutic due to its lack of selectivity.[6][7][8]
-
Bosutinib: An FDA-approved dual inhibitor of Src and Abl kinases.[9][10][11][12] While not a direct CDK9 inhibitor, its well-defined mechanism and more selective profile provide a relevant comparison for a compound intended for further development.
The Experimental Validation Workflow
Our cross-validation strategy is built on a tiered approach, starting with a direct biochemical assay and progressing to a more physiologically relevant cell-based model. This workflow ensures that the observed activity is not an artifact of a particular assay format and that the compound can engage its target in a complex cellular environment.
Caption: A tiered workflow for kinase inhibitor validation.
Tier 1: Biochemical Validation of Kinase Inhibition
The initial step is to ascertain whether this compound can directly inhibit the catalytic activity of our target kinase, CDK9, in a purified, cell-free system. This approach provides a clean assessment of the compound's potency without the complexities of cell permeability and off-target effects.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
We will employ the HTRF assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.[13][14][15][16] This assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) to quantify the phosphorylation of a biotinylated substrate.
Causality Behind Experimental Choices:
-
Why HTRF? HTRF offers a homogenous format (no wash steps), which reduces variability and is easily automated. The time-resolved fluorescence measurement minimizes interference from compound autofluorescence, a common issue in drug discovery.[14]
-
Choice of Substrate: A validated, specific peptide substrate for CDK9 is crucial for ensuring the measured activity is indeed from our target kinase.
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, and Bosutinib in 100% DMSO. A typical starting concentration would be 1 mM.
-
Prepare a 4X working solution of each inhibitor dilution in the kinase assay buffer.
-
Prepare a 4X solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 4X solution of the biotinylated peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at the Km for CDK9 to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
-
Kinase Reaction (384-well plate format):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. Include DMSO-only wells as a "no inhibitor" control.
-
Add 5 µL of the 4X CDK9/Cyclin T1 enzyme solution to all wells except the "no enzyme" control.
-
Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the 4X substrate/ATP solution.
-
-
Reaction Termination and Detection:
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt enzymatic activity), a Europium cryptate-labeled anti-phosphoserine antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark to allow for antibody and streptavidin binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | In Vitro IC50 (nM) | Notes |
| 2-Amidinopyrimidine HCl | CDK9/Cyclin T1 | Hypothetical Value: 150 | Initial potency against the target kinase. |
| Staurosporine | CDK9/Cyclin T1 | 20 | Expected potent, non-selective inhibition. |
| Bosutinib | CDK9/Cyclin T1 | >10,000 | Expected to be inactive against CDK9. |
Tier 2: Cellular Validation of On-Target Activity
Demonstrating direct enzyme inhibition is a critical first step, but it does not guarantee efficacy in a cellular context. The compound must be cell-permeable and able to engage its target within the complex intracellular environment.[17][18][19]
Cellular Phosphorylation Assay
To confirm that this compound inhibits CDK9 activity in living cells, we will measure the phosphorylation of a known downstream substrate of CDK9. CDK9 is a component of the positive transcription elongation factor b (p-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-Ser2).[3][4]
Caption: Inhibition of CDK9-mediated phosphorylation of RNA Pol II.
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa or a leukemia cell line like MV4-11) to ~70-80% confluency.
-
Treat the cells with a dose range of this compound and the control compounds for a defined period (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Ser2 of RNA Polymerase II.
-
As a loading control, also probe for total RNA Polymerase II or a housekeeping protein like GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Ser2 signal to the total RNA Polymerase II or GAPDH signal.
-
Plot the normalized p-Ser2 levels against the inhibitor concentration to determine the cellular IC50.
-
Data Presentation: Comparative Cellular Potency
| Compound | Cellular Target | Cellular IC50 (nM) | Notes |
| 2-Amidinopyrimidine HCl | p-Ser2 Inhibition | Hypothetical Value: 800 | Demonstrates cell permeability and on-target engagement. |
| Staurosporine | p-Ser2 Inhibition | 100 | Potent, but effects may be due to inhibition of multiple kinases. |
| Bosutinib | p-Ser2 Inhibition | >20,000 | Confirms lack of cellular activity against the CDK9 pathway. |
The expected shift in IC50 from the biochemical to the cellular assay is a critical piece of data, reflecting factors such as cell membrane permeability and potential for efflux.
Conclusion
This comparative guide outlines a logical and robust workflow for the initial cross-validation of this compound as a potential kinase inhibitor. By benchmarking against both a broad-spectrum and a more selective inhibitor, we can build a strong, evidence-based case for its mechanism of action. The successful completion of these experiments, yielding data similar to the hypothetical results presented, would provide the necessary confidence to advance this compound into further lead optimization and more complex biological studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staurosporine - Wikipedia [en.wikipedia.org]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. minicule.com [minicule.com]
- 11. Bosutinib - Wikipedia [en.wikipedia.org]
- 12. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. inits.at [inits.at]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
A Head-to-Head Comparison of 2-Amidinopyrimidine Hydrochloride and 2-Aminopyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Both 2-aminopyridine and 2-amidinopyrimidine are recognized as "privileged structures," appearing in numerous clinically approved drugs and investigational agents.[1][2] This guide provides a comprehensive, head-to-head comparison of these two vital scaffolds, moving beyond surface-level similarities to dissect their distinct physicochemical properties, synthetic accessibility, and performance in drug design. By synthesizing experimental data and field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions, explaining the causality behind experimental choices and providing a framework for selecting the optimal scaffold for a given biological target and therapeutic goal.
Introduction: Two Scaffolds, Divergent Paths
The 2-aminopyridine scaffold is a simple, low-molecular-weight moiety celebrated for its versatility and presence in drugs targeting a wide array of biological targets, from kinases to ion channels.[1][3] Its structural simplicity allows for straightforward chemical modifications, making it a workhorse in medicinal chemistry.[3]
Conversely, the 2-amidinopyrimidine scaffold, while also a nitrogenous heterocycle, incorporates a highly basic amidine group. This functional group imparts a distinct electronic character and hydrogen-bonding capability, making it a powerful tool for engaging with specific biological targets, particularly enzymes like kinases that have key acidic residues in their active sites.[2][4] It serves as a crucial intermediate in the synthesis of pharmaceuticals like the endothelin receptor antagonist Bosentan.[5][6]
This guide will dissect the nuances of each scaffold, providing a logical framework for their application in modern drug discovery.
Physicochemical and Structural Properties: A Tale of Two Basic Centers
The fundamental difference between these scaffolds lies in the electronic nature of the exocyclic nitrogen group. The 2-aminopyridine features a simple amino group, while the 2-amidinopyrimidine contains a significantly more basic amidine group. This difference has profound implications for a compound's properties.
The amidine group (pKa ≈ 10-12) is substantially more basic than the amino group (pKa of 2-aminopyridine ≈ 6.8).[7] This means that at physiological pH (7.4), the 2-amidinopyrimidine scaffold is predominantly protonated and positively charged, whereas the 2-aminopyridine scaffold is largely neutral. This single physicochemical difference dictates much of their divergent behavior.
| Property | 2-Aminopyridine | 2-Amidinopyrimidine HCl | Rationale & Implication in Drug Design |
| Molecular Weight | 94.11 g/mol [8] | 158.59 g/mol [9] | Both are small, providing a good starting point for lead optimization without excessive molecular weight gain. |
| pKa (Conjugate Acid) | ~6.8[7] | ~10-12 (estimated for amidine) | Critical Difference. 2-Amidinopyrimidine is protonated at pH 7.4, enabling strong ionic interactions (salt bridges). 2-Aminopyridine is mostly neutral, acting primarily as an H-bond donor/acceptor. |
| Hydrogen Bond Donors | 1 (exocyclic NH2) | 2 (amidine NHs) | 2-Amidinopyrimidine has a greater number of H-bond donors, potentially forming more extensive H-bond networks. |
| Hydrogen Bond Acceptors | 1 (ring N) | 2 (ring Ns) | The pyrimidine core offers an additional H-bond acceptor site compared to the pyridine core. |
| Solubility | Soluble in water[8][10] | Soluble in DMSO and Methanol (Slightly)[11] | The charged nature of the protonated amidinopyrimidine can enhance aqueous solubility, but this is counterbalanced by its potential for strong crystal lattice interactions. Solubility must be experimentally determined for derivatives. |
| LogP (calculated) | ~0.5 | Lower (due to charge) | The high basicity of the amidinopyrimidine scaffold generally leads to lower lipophilicity and potentially lower cell permeability unless masked or balanced by other lipophilic groups. |
Performance Comparison in Drug Discovery
Binding Interactions and Mechanism of Action
The choice between these scaffolds often comes down to the nature of the target's active site.
-
2-Aminopyridine: This scaffold is a versatile hydrogen bond donor and acceptor. The exocyclic amino group and the endocyclic pyridine nitrogen can engage in classic hydrogen bond interactions with protein residues. It is frequently used to establish key "hinge-binding" interactions in kinase inhibitors.
-
2-Amidinopyrimidine Hydrochloride: The protonated amidinium cation is an outstanding hydrogen bond donor and is particularly adept at forming strong, charge-assisted hydrogen bonds or salt bridges with carboxylate residues (Aspartate, Glutamate) in an active site. This can lead to a significant increase in binding affinity and selectivity compared to a neutral hydrogen bond. The pyrimidine ring itself also provides two nitrogen atoms capable of acting as hydrogen bond acceptors.[2]
Biological Activities and Therapeutic Applications
Both scaffolds are prevalent across numerous therapeutic areas.
-
2-Aminopyridine: This scaffold is a cornerstone in medicinal chemistry, found in drugs with anticancer, anti-inflammatory, antibacterial, and CNS activities.[12] Its ability to be readily functionalized allows for fine-tuning of activity against diverse targets.[1] For example, derivatives have been developed as potent inhibitors of neuronal nitric oxide synthase (nNOS) and cyclin-dependent kinase 8 (CDK8).[13]
-
2-Amidinopyrimidine: The 2-aminopyrimidine core (a close relative) is a well-established pharmacophore in many approved anticancer drugs, including the kinase inhibitors Imatinib and Palbociclib.[14][15] The strong basicity of the amidine variant makes it particularly suitable for targeting enzymes where charge-charge interactions are critical for high-affinity binding.[4] Its derivatives have shown broad-spectrum antimicrobial properties and are explored as inhibitors of enzymes like β-glucuronidase.[2][16]
Pharmacokinetics (ADME) and Toxicity Profile
A scaffold's physicochemical properties directly impact its ADME profile.
-
Metabolic Stability: The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. However, its simplicity allows for the strategic placement of blocking groups (e.g., fluorine) to mitigate metabolic liabilities.
-
Permeability: The moderate basicity and lower LogP of many 2-aminopyridine derivatives can provide a good balance for oral absorption and CNS penetration, as seen in the development of nNOS inhibitors designed to cross the blood-brain barrier.
-
Toxicity: While generally well-tolerated, high doses of 2-aminopyridine itself can be toxic.[17] As with any scaffold, the overall toxicity of a derivative depends on its specific functionalization.
For the 2-Amidinopyrimidine scaffold:
-
Metabolic Stability: The pyrimidine ring is generally considered more metabolically stable than a pyridine ring. The amidine group itself can be a substrate for metabolic enzymes, but its impact is context-dependent.
-
Permeability & Efflux: The high basicity and permanent charge at physiological pH can be a significant challenge. Such compounds are often polar with high aqueous solubility but may suffer from poor membrane permeability, potentially leading to low oral bioavailability and being substrates for efflux transporters. This is a critical consideration and often requires sophisticated drug design strategies (e.g., prodrugs) to overcome.
-
Toxicity: High basicity can be associated with off-target effects, such as hERG channel inhibition or phospholipidosis. These potential liabilities must be carefully monitored during lead optimization.
Synthesis and Functionalization: A Practical Comparison
The ease and versatility of synthesis are critical for generating chemical diversity in a drug discovery campaign.
2-Aminopyridine Synthesis
The 2-aminopyridine scaffold can be synthesized through various established methods:
-
Chichibabin Reaction: The classic reaction of pyridine with sodium amide.[10]
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of halopyridines (e.g., 2-chloropyridine or 2-fluoropyridine) with amines, often under milder conditions than the Chichibabin reaction.[18]
-
Cross-Coupling Reactions: Modern palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) provide a highly versatile and functional-group-tolerant route.
Derivatization is typically achieved by using pre-functionalized pyridines or by performing electrophilic or nucleophilic substitution on the pyridine ring. Cross-coupling reactions like Suzuki and Sonogashira on halogenated 2-aminopyridines are workhorse methods for library synthesis.
2-Amidinopyrimidine Synthesis
The pyrimidine ring is often constructed via condensation reactions.
-
Principal Synthesis: The most common route involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with guanidine (the source of the amidine moiety).[2][19] This allows for significant diversity by varying the dicarbonyl component.
-
From Halo-pyrimidines: Synthesis can also start from pre-formed pyrimidines, such as 2-amino-4,6-dichloropyrimidine, which can undergo sequential nucleophilic substitution reactions to build complexity.[14][16]
The electron-deficient nature of the pyrimidine ring makes it highly amenable to nucleophilic aromatic substitution, providing a robust handle for functionalization.[4]
Experimental Protocols
Protocol 1: General Synthesis of a Substituted 2-Aminopyridine Derivative via SNAr
This protocol is adapted from methodologies described for synthesizing substituted 2-aminopyridines.[18]
Objective: To synthesize N-benzyl-pyridin-2-amine from 2-fluoropyridine and benzylamine.
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Benzylamine (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
0.5 M Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 2-fluoropyridine (1.0 eq) in DMSO, add benzylamine (4.0 eq) in one portion at room temperature.
-
Warm the reaction mixture to 50 °C and stir for 48 hours. Monitor reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and add 0.5 M aqueous NaOH.
-
Extract the aqueous solution with diethyl ether (5x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (SiO2) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: General Synthesis of a 2-Aminopyrimidine Derivative via Condensation
This protocol is a representative method for pyrimidine ring formation.[19]
Objective: To synthesize a 4,6-disubstituted-2-aminopyrimidine from a chalcone and guanidine hydrochloride.
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve the substituted chalcone (1.0 eq) in ethanol in a round-bottom flask.
-
Add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Conclusion and Strategic Recommendations
The choice between this compound and 2-aminopyridine is not arbitrary but a strategic decision based on the therapeutic target and desired drug properties.
Choose 2-Aminopyridine when:
-
The primary goal is versatile hydrogen bonding without introducing a formal charge.
-
Good cell permeability and potential CNS penetration are required.
-
A lower pKa is necessary to avoid issues associated with high basicity (e.g., hERG liability, efflux).
-
Rapid library generation using a wide variety of well-established cross-coupling chemistries is a priority.[3]
Choose this compound when:
-
The target active site contains a key acidic residue (Asp, Glu) where a strong, charge-assisted interaction can significantly boost potency and/or selectivity.[4]
-
Enhanced aqueous solubility is a primary objective (though permeability must be co-optimized).
-
The core scaffold is intended to act as a bioisostere for other basic groups like guanidine.[20]
-
The synthetic strategy leverages the classic guanidine condensation, allowing for diversity from 1,3-dicarbonyl precursors.[2]
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, as outlined in this guide, is essential for their rational application in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound|High-Purity Research Chemical [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. This compound | 138588-40-6 [chemicalbook.com]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 18. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking the Performance of Novel 2-Aminopyrimidine Inhibitors Against Aurora Kinase A
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the serine/threonine kinase Aurora A (AURKA) has emerged as a pivotal target. Its overexpression in a multitude of human cancers and its critical role in mitotic progression underscore its therapeutic potential. The 2-aminopyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of novel 2-aminopyrimidine-based AURKA inhibitors against the well-characterized clinical candidate, Alisertib (MLN8237). We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of their performance, equipping you with the knowledge to critically evaluate and select promising lead candidates.
The Rationale: Why Aurora Kinase A and the 2-Aminopyrimidine Scaffold?
Aurora Kinase A is a master regulator of cell division, ensuring the faithful segregation of chromosomes. Its aberrant activity can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting AURKA presents a compelling strategy to selectively target rapidly dividing cancer cells. The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide will focus on a promising class of novel 2-aminopyrimidine derivatives, the 2,4-bisanilinopyrimidines, and compare their performance with Alisertib, a selective AURKA inhibitor that has undergone extensive clinical investigation.
The Aurora Kinase A Signaling Pathway in Cancer
Understanding the signaling context of AURKA is paramount to appreciating the impact of its inhibition. The following diagram illustrates the central role of AURKA in mitosis and its oncogenic signaling network.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amidinopyrimidine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Proper chemical handling, from initial use to final disposal, is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-amidinopyrimidine hydrochloride (CAS No. 138588-40-6), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in the laboratory setting.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to understand its potential hazards. According to available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
May be harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if inhaled.[1]
Immediate First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[2]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Personal Protective Equipment (PPE): A thorough risk assessment should precede any handling of this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation from dust or splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust is generated or ventilation is inadequate. | To prevent inhalation of harmful dust particles. |
Waste Characterization and Regulatory Framework
All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary regulatory framework for hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
Is this compound a Hazardous Waste?
Based on its acute toxicity and irritation properties, this compound should be managed as a hazardous waste.[1] It is the responsibility of the waste generator (the laboratory) to make an official hazardous waste determination. Given the available data, it is prudent to handle this material as hazardous.
On-Site Waste Accumulation and Storage
Proper on-site management of chemical waste is critical to maintaining a safe laboratory environment.
Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste are typically designated as Satellite Accumulation Areas. This allows for the collection of waste at or near the point of generation.
Container Requirements:
-
Waste must be collected in containers that are in good condition and compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
Containers must be marked with the words "Hazardous Waste" and an identification of the contents.
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the disposal of this compound in various forms.
Caption: Decision workflow for the proper disposal of this compound.
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Preparation: Ensure all required PPE is worn.
-
Container Labeling: Obtain a designated hazardous waste container for solid chemical waste. Affix a "Hazardous Waste" label, and clearly write "this compound" and any other required information.
-
Transfer: Carefully transfer the unused or expired compound into the designated waste container. Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
-
Closure: Securely close the waste container.
-
Storage: Store the container in the designated Satellite Accumulation Area.
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Decontamination and Disposal of Contaminated Labware
-
Gross Decontamination: If possible, remove gross contamination from glassware by rinsing with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste in a separate, properly labeled container.
-
Solid Waste: Place all contaminated disposable labware (e.g., pipette tips, weighing boats) and broken glassware into a designated hazardous waste container for solids.
-
Container Management: Ensure the container is properly labeled as "Hazardous Waste" and includes a description of the contents.
-
Final Disposal: Manage the container as described in Protocol 1.
Protocol 3: Disposal of Contaminated PPE
-
Collection: All PPE that has come into contact with this compound, such as gloves and disposable lab coats, must be considered contaminated.
-
Waste Container: Place contaminated PPE into a designated hazardous waste container for solid waste.
-
Labeling and Storage: Ensure the container is properly labeled and stored in the SAA.
-
Disposal: Follow your institution's procedures for the disposal of solid hazardous waste.
Final Disposal Method
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.[2] A suitable and environmentally responsible method for this type of chemical waste is incineration in a facility equipped with an afterburner and scrubber .[2] This ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
